Trimethylhexamethylene diisocyanate
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
1,6-diisocyanato-5,6-dimethylheptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-10(11(2,3)13-9-15)6-4-5-7-12-8-14/h10H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZXPHDGHQXLXJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCCN=C=O)C(C)(C)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 | |
| Record name | TRIMETHYLHEXAMETHYLENE DIISOCYANATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4720 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60951342 | |
| Record name | 1,6-Diisocyanato-5,6-dimethylheptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60951342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Trimethylhexamethylene diisocyanate appears as a colorless liquid. Insoluble in water and denser than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion. Used to make other chemicals. | |
| Record name | TRIMETHYLHEXAMETHYLENE DIISOCYANATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4720 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Vapor Density |
7.3 (USCG, 1999) - Heavier than air; will sink (Relative to Air) | |
| Record name | TRIMETHYLHEXAMETHYLENE DIISOCYANATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4720 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
28679-16-5, 195456-49-6 | |
| Record name | TRIMETHYLHEXAMETHYLENE DIISOCYANATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4720 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,6-Diisocyanato-5,6-dimethylheptane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=195456-49-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimethylhexa-1,6-diyl diisocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028679165 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,6-Diisocyanato-5,6-dimethylheptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60951342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimethylhexa-1,6-diyl diisocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.668 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Trimethylhexamethylene Diisocyanate: Chemical Structure, Isomers, and Core Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of trimethylhexamethylene diisocyanate (TMDI), a key aliphatic diisocyanate used in the synthesis of polyurethanes and other polymers. This document will delve into the chemical structure of TMDI, its isomers, physical and chemical properties, synthesis, and analytical methodologies.
Chemical Structure and Isomers
This compound (TMDI) is an organic compound with the chemical formula C₁₁H₁₈N₂O₂ and a molecular weight of approximately 210.27 g/mol .[1][2][3] The core structure consists of a six-carbon hexane (B92381) chain with two isocyanate (-NCO) functional groups at positions 1 and 6. The defining feature of TMDI is the presence of three methyl groups attached to the hexane backbone.
Commercially, TMDI is available as a mixture of two positional isomers:
-
2,2,4-Trimethylhexamethylene diisocyanate: In this isomer, two methyl groups are located on the second carbon atom and one methyl group is on the fourth carbon atom of the hexane chain.
-
2,4,4-Trimethylhexamethylene diisocyanate: Here, one methyl group is on the second carbon atom, and two methyl groups are on the fourth carbon atom.
These isomers typically exist in a mixture, and their ratio can influence the properties of the final polymer products.[4][5][6] The CAS number for the isomer mixture is 28679-16-5.[7]
Below are the chemical structures of the two TMDI isomers:
Physicochemical Properties
TMDI is a colorless to pale yellow liquid with a characteristic amine-like odor.[8] It is soluble in various organic solvents but reacts with water.[6][7] A summary of the key physical and chemical properties of the TMDI isomer mixture is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₈N₂O₂ | [1][2] |
| Molecular Weight | 210.27 g/mol | [1][2][3] |
| Appearance | Colorless to pale yellow liquid | [8] |
| Boiling Point | ~291 °C | [9] |
| Density | ~1.02 g/cm³ | [5][7] |
| Refractive Index | ~1.46 | [5] |
| Flash Point | > 200 °C | [9] |
| Vapor Pressure | 10 Pa at 20 °C | [9] |
Synthesis of this compound
The synthesis of TMDI is a multi-step process that begins with isophorone (B1672270). The overall synthetic pathway involves the formation of trimethylhexamethylenediamine, which is then converted to the diisocyanate via phosgenation.
Experimental Protocol: Synthesis of Trimethylhexamethylenediamine
The precursor, trimethylhexamethylenediamine, is synthesized from isophorone in a four-step process.[10][11]
-
Hydrogenation of Isophorone: Isophorone is hydrogenated to produce trimethylcyclohexanol.
-
Oxidation: The trimethylcyclohexanol is then oxidized using nitric acid to yield a mixture of trimethyladipic acids.
-
Dinitrile Formation: The trimethyladipic acids are converted to the corresponding dinitriles.
-
Hydrogenation of Dinitrile: The dinitriles are subsequently hydrogenated to produce a mixture of 2,2,4- and 2,4,4-trimethylhexamethylenediamine isomers. This step is typically carried out at elevated temperatures (60-160 °C) and pressures in the presence of a catalyst, such as Raney nickel, and ammonia.[12]
Experimental Protocol: Phosgenation of Trimethylhexamethylenediamine
The final step in the synthesis of TMDI is the phosgenation of trimethylhexamethylenediamine. This reaction should be performed with extreme caution due to the high toxicity of phosgene (B1210022).
-
Reaction Setup: The reaction is typically carried out in an inert solvent, such as chlorobenzene, in a specialized phosgenation reactor.[13]
-
Phosgenation: A solution or suspension of trimethylhexamethylenediamine in the inert solvent is reacted with an excess of phosgene. The reaction is exothermic and proceeds in two stages: first, the formation of carbamoyl (B1232498) chloride and amine hydrochloride, followed by the reaction of the amine hydrochloride with more phosgene to form the diisocyanate.[14] The reaction temperature is carefully controlled, often starting at a lower temperature and then increasing to complete the reaction (e.g., up to 150 °C).[15]
-
Purification: After the reaction is complete, the excess phosgene and hydrogen chloride byproduct are removed. The resulting TMDI is then purified by distillation under reduced pressure.
Analytical Methods for Isomer Characterization
The analysis of TMDI isomers is crucial for quality control and for understanding the structure-property relationships of the resulting polymers. The primary techniques used for this purpose are gas chromatography (GC), high-performance liquid chromatography (HPLC), and spectroscopic methods such as Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy.
Chromatographic Methods: GC and HPLC
Both GC and HPLC are powerful techniques for separating and quantifying diisocyanate isomers.[16] Due to the high reactivity of the isocyanate groups, a derivatization step is often necessary before chromatographic analysis.[17]
Experimental Protocol for HPLC Analysis:
-
Derivatization: The TMDI sample is reacted with a derivatizing agent, such as 1-(2-pyridyl)piperazine, to form stable urea (B33335) derivatives.[17]
-
Instrumentation: A standard HPLC system equipped with a UV detector is used.
-
Chromatographic Conditions:
-
Column: A reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used.
-
Detection: UV detection at a wavelength suitable for the derivatives (e.g., 254 nm).
-
-
Quantification: The concentration of each isomer is determined by comparing the peak areas to a calibration curve prepared from standards.
Experimental Protocol for GC Analysis:
-
Derivatization: The TMDI sample can be derivatized with an alcohol, such as 2-chlorobenzyl alcohol, to form stable urethane (B1682113) derivatives.[18]
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS) is used.
-
Chromatographic Conditions:
-
Column: A capillary column with a suitable stationary phase (e.g., OV-225 for diisocyanate isomers).[19]
-
Carrier Gas: Helium or nitrogen.
-
Temperature Program: A temperature gradient is used to separate the isomers.
-
-
Quantification: The isomer ratio is determined from the integrated peak areas.
Spectroscopic Methods: FTIR and NMR
FTIR Spectroscopy:
FTIR spectroscopy is a valuable tool for identifying the presence of the isocyanate functional group. The N=C=O stretching vibration gives a strong and characteristic absorption band in the region of 2250-2275 cm⁻¹.[20][21] This peak can be used to monitor the progress of the phosgenation reaction and to confirm the presence of the diisocyanate.
NMR Spectroscopy:
¹H and ¹³C NMR spectroscopy can be used to elucidate the detailed chemical structure of the TMDI isomers and to determine their ratio in a mixture. The different chemical environments of the protons and carbon atoms in the 2,2,4- and 2,4,4-isomers will result in distinct signals in the NMR spectra, allowing for their differentiation and quantification.[22][23] The relative integrals of the characteristic peaks for each isomer can be used to calculate the isomer ratio.[22]
Conclusion
This compound is a versatile aliphatic diisocyanate with a unique branched structure that imparts specific properties to the polymers derived from it. Understanding the chemical structure of its isomers, their physicochemical properties, and the methods for their synthesis and analysis is crucial for researchers and professionals working in the fields of polymer chemistry, materials science, and drug development. This guide has provided a comprehensive overview of these key aspects, offering a foundation for further research and application of this important chemical compound.
References
- 1. 1,6-Diisocyanato-2,2,4-trimethylhexane | C11H18N2O2 | CID 61858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Hexane, 1,6-diisocyanato-2,4,4-trimethyl- | C11H18N2O2 | CID 61807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Trimethylhexa-1,6-diyl diisocyanate | C11H18N2O2 | CID 3033881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound (2,2,4- and 2,4,4- mix… [cymitquimica.com]
- 5. labproinc.com [labproinc.com]
- 6. biosynth.com [biosynth.com]
- 7. This compound | 28679-16-5 [chemicalbook.com]
- 8. CAS 25513-64-8: Trimethylhexamethylenediamine | CymitQuimica [cymitquimica.com]
- 9. TRIMETHYL HEXAMETHYLENE DIISOCYANATE (2,2,4 and 2,4,4) — Maritime Integrated Decision Support Information System on Transport of Chemical Substances [midsis.rempec.org]
- 10. Trimethylhexamethylenediamine - Wikipedia [en.wikipedia.org]
- 11. Trimethyl hexamethylene diamine | 25513-64-8 | Benchchem [benchchem.com]
- 12. US3418375A - Preparation of trimethylhexamethylenediamine - Google Patents [patents.google.com]
- 13. US5286760A - Process for reducing impurity levels in methylene diphenyamines - Google Patents [patents.google.com]
- 14. US9272988B2 - Method for producing diisocyanates by phosgenating diamine suspensions - Google Patents [patents.google.com]
- 15. Tech-Type: Amine Phosgenation to Isocyanate [portfolio-pplus.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. jksoeh.org [jksoeh.org]
- 19. researchgate.net [researchgate.net]
- 20. ejournal.undip.ac.id [ejournal.undip.ac.id]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. spectrabase.com [spectrabase.com]
A Technical Guide to Trimethylhexamethylene Diisocyanate (TMDI)
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of Trimethylhexamethylene Diisocyanate (TMDI), a key aliphatic diisocyanate used in the synthesis of high-performance polymers. The focus is on its fundamental properties, experimental applications, and relevant synthesis workflows.
Core Chemical Properties
TMDI is an organic compound notable for its use as a monomer in the production of polyurethanes. It exists as a mixture of 2,2,4- and 2,4,4-isomers. Its aliphatic nature contributes to the UV stability of the resulting polymers, making them suitable for coatings and other applications where weather resistance is crucial.
Data Presentation: Key Identifiers and Properties
The essential quantitative data for TMDI are summarized in the table below. It is important to note that different CAS numbers may be used to refer to the isomer mixture or a specific isomer.
| Property | Value | Citation(s) |
| Chemical Name | This compound | [1][2] |
| Synonyms | TMDI, 1,6-diisocyanatotrimethylhexane | [1][2] |
| CAS Number | 32052-51-0 (for 2,2,4- and 2,4,4- mixture) | |
| 28679-16-5 | [1] | |
| Molecular Formula | C₁₁H₁₈N₂O₂ | [1][2] |
| Molecular Weight | ~210.27 g/mol | [1][2] |
Experimental Protocols
TMDI is a versatile building block for polyurethane synthesis. The following protocols outline a common synthesis method and a key analytical procedure.
2.1. Experimental Protocol: Polyurethane Synthesis via Prepolymer Mixing
The "prepolymer mixing" method is a widely used two-step process to synthesize polyurethanes, offering controlled reaction kinetics and final polymer properties.[3]
Methodology:
-
Prepolymer Synthesis:
-
Reactants: A polyol (e.g., trimethylolpropane, TMP) and this compound (TMDI) are used as the primary reactants.[3]
-
Solvent & Catalyst: The reaction is typically carried out in a solvent such as xylene. A catalyst, for instance, stannous 2-ethyl hexanoate, is introduced to facilitate the reaction.[3]
-
Procedure: The diisocyanate (TMDI) is reacted with the polyol (TMP) in the solvent. The mixture is heated to initiate the formation of an isocyanate-terminated prepolymer.
-
Monitoring: The progress of the reaction is monitored by determining the percentage of unreacted isocyanate (NCO) groups.
-
-
Chain Extension (Curing):
-
Reactants: The synthesized prepolymer is then reacted with a chain extender, which can be a branched polyester (B1180765) polyol.[3]
-
Catalysts: A combination of catalysts, such as DABCO (1,4-diazabicyclo[2.2.2]octane) and TEA (triethylamine), may be used to drive the final curing stage.[3]
-
Procedure: The chain extender is added to the prepolymer solution. The mixture is stirred until the desired molecular weight and polymer properties are achieved, resulting in the final polyurethane product.
-
2.2. Analytical Protocol: Determination of Isocyanate (NCO) Content
Throughout the synthesis process, it is critical to measure the concentration of reactive isocyanate groups to ensure the reaction proceeds as expected.
Methodology:
-
Standard Method: The determination of NCO content can be performed according to the standard test method ASTM D2572.
-
Principle: This method typically involves the titration of the unreacted isocyanate groups with a standard solution of dibutylamine. The consumption of the amine is then determined by back-titration with a standardized acid. This allows for the calculation of the NCO percentage in the prepolymer, guiding the subsequent addition of the chain extender.
Mandatory Visualization: Synthesis Workflow
The logical flow of the prepolymer mixing method for polyurethane synthesis using TMDI is illustrated below. This diagram outlines the key stages, from initial reactants to the final polymer product.
Caption: Workflow for polyurethane synthesis using the prepolymer mixing method.
References
An In-depth Technical Guide to Trimethylhexamethylene Diisocyanate (TMDI)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of Trimethylhexamethylene diisocyanate (TMDI). All quantitative data are summarized in structured tables for ease of reference. Detailed methodologies for key analytical procedures relevant to isocyanates are also provided, alongside visualizations of its core chemical reactions.
This compound (TMDI) is an aliphatic diisocyanate used in the production of polyurethanes. It exists as a mixture of two isomers: 2,2,4-trimethylhexamethylene diisocyanate and 2,4,4-trimethylhexamethylene diisocyanate.[1] This guide will cover the properties of this isomeric mixture.
Physical Properties
TMDI is a colorless to yellowish liquid at room temperature.[2][3] It is insoluble in water and denser than water.[1][4] The physical properties of TMDI are summarized in the table below. It is important to note that some discrepancies exist in the reported values across different sources, which may be due to variations in the isomeric composition or measurement conditions.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₈N₂O₂ | [5] |
| Molecular Weight | 210.27 g/mol | [4][5] |
| Appearance | Colorless to yellowish liquid | [2][3] |
| Boiling Point | 283.8 °C at 760 mmHg | [5] |
| 149 °C | [1] | |
| Density | 0.97 g/cm³ | [5] |
| 1.02 g/cm³ | [1] | |
| Vapor Pressure | 1.66E-10 mmHg at 25°C | [5] |
| Flash Point | 114.6 °C | [5] |
| Refractive Index | 1.4620 to 1.4640 | [1] |
| Solubility | Insoluble in water | [1][4] |
Chemical Properties and Reactivity
The key chemical feature of TMDI is the two isocyanate (-N=C=O) functional groups. These groups are highly reactive towards nucleophiles, particularly compounds containing active hydrogen atoms such as water, alcohols, and amines.[6]
Reactivity Profile:
-
With Water: TMDI reacts with water to form an unstable carbamic acid, which then decomposes to form a diamine and carbon dioxide gas. The resulting amine can then react with another molecule of TMDI to form a urea (B33335) linkage. This reaction is exothermic and can be vigorous.[6][7]
-
With Alcohols: The reaction with alcohols produces urethane (B1682113) linkages. This is the fundamental reaction for the formation of polyurethanes when a diol or polyol is used.[6] The reaction rate is influenced by the structure of the alcohol, with primary alcohols being more reactive than secondary and tertiary alcohols.[8]
-
With Amines: TMDI reacts rapidly with primary and secondary amines to form urea linkages.[6]
-
Polymerization: Acids and bases can initiate polymerization reactions of isocyanates.[7]
-
Incompatible Materials: TMDI is incompatible with strong oxidizing agents, acids, bases, alcohols, amines, aldehydes, ketones, mercaptans, phenols, and peroxides.[6][7]
The chemical properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 28679-16-5 (for the mixture) | [5] |
| EC Number | 249-151-6 | [5] |
| UN Number | 2328 | [2] |
| Hazard Class | 6.1 | [2] |
Experimental Protocols
Determination of Isocyanate Content (NCO Content)
The determination of the isocyanate content is crucial for quality control and for stoichiometric calculations in polyurethane formulations. A common method is titration with a standard solution of dibutylamine (B89481).
Principle: An excess of a standard solution of dibutylamine in a suitable solvent is reacted with a known mass of the TMDI sample. The unreacted dibutylamine is then back-titrated with a standard solution of hydrochloric acid.
Apparatus:
-
Analytical balance
-
Erlenmeyer flasks
-
Burette
-
Pipettes
-
Magnetic stirrer
Reagents:
-
Standardized 0.1 N dibutylamine solution in a suitable solvent (e.g., toluene)
-
Standardized 0.1 N hydrochloric acid (HCl) solution
-
Indicator solution (e.g., bromophenol blue) or a pH meter for potentiometric titration
Procedure (based on ASTM D5155): [1][9]
-
Accurately weigh a sample of TMDI into an Erlenmeyer flask.
-
Add a precise volume of the standardized dibutylamine solution to the flask.
-
Stopper the flask and allow the reaction to proceed for a specified time (e.g., 15 minutes) with stirring.
-
Add a few drops of the indicator solution.
-
Titrate the excess dibutylamine with the standardized HCl solution until the endpoint is reached (color change of the indicator).
-
Perform a blank titration without the TMDI sample.
Calculation: The %NCO is calculated using the following formula: %NCO = [(B - V) * N * 4.202] / W Where:
-
B = volume of HCl for the blank titration (mL)
-
V = volume of HCl for the sample titration (mL)
-
N = normality of the HCl solution
-
W = weight of the sample (g)
-
4.202 is a constant based on the molecular weight of the NCO group.
Caption: Workflow for the determination of %NCO in TMDI.
Chemical Reaction Pathways
The following diagrams illustrate the primary reaction pathways of the isocyanate groups in TMDI.
Reaction with Water
The reaction of an isocyanate with water proceeds through a carbamic acid intermediate to form an amine and carbon dioxide. The amine then reacts with another isocyanate group to form a urea linkage.
Caption: Formation of a urea linkage from the reaction of TMDI with water.
Reaction with Alcohol
The reaction of an isocyanate with an alcohol forms a stable urethane linkage. This is the basis for polyurethane chemistry.
Caption: Formation of a urethane linkage from the reaction of TMDI with an alcohol.
Reaction with Amine
The reaction of an isocyanate with a primary or secondary amine results in the formation of a urea linkage.
Caption: Formation of a urea linkage from the reaction of TMDI with an amine.
References
- 1. matestlabs.com [matestlabs.com]
- 2. 1,6-Diisocyanato-2,2,4-trimethylhexane | C11H18N2O2 | CID 61858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. epa.gov [epa.gov]
- 4. Trimethylhexa-1,6-diyl diisocyanate | C11H18N2O2 | CID 3033881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Isocyanate and Polyol ASTM Test Methods | SprayFoam Magazine Content - SprayFoamMagazine.com [sprayfoammagazine.com]
- 6. This compound | 28679-16-5 [chemicalbook.com]
- 7. 2,2,4-TRIMETHYLHEXAMETHYLENE DIISOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. quantchem.kuleuven.be [quantchem.kuleuven.be]
- 9. store.astm.org [store.astm.org]
The Reactivity of Trimethylhexamethylene Diisocyanate with Polyols: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity of trimethylhexamethylene diisocyanate (TMHDI) with polyols, a cornerstone reaction in the synthesis of specialized polyurethanes. With a focus on applications relevant to research, drug development, and biomedical science, this document delves into the reaction kinetics, experimental protocols, and biocompatibility of TMHDI-based polyurethanes.
Introduction to this compound (TMHDI)
This compound (TMHDI) is an aliphatic diisocyanate (ADI) that has garnered significant interest in the development of high-performance polyurethanes. Unlike its aromatic counterparts, such as toluene (B28343) diisocyanate (TDI) and methylene (B1212753) diphenyl diisocyanate (MDI), TMHDI's aliphatic nature imparts superior UV stability and color retention, making it a prime candidate for coatings and elastomers exposed to stringent environmental conditions. Furthermore, polyurethanes derived from aliphatic diisocyanates are generally considered more biocompatible, as their degradation products are less toxic than the aromatic amines released from aromatic diisocyanate-based polyurethanes.[1] This characteristic makes TMHDI a particularly attractive monomer for the synthesis of biomaterials and drug delivery systems.[2]
The structure of TMHDI, a mixture of 2,2,4- and 2,4,4-isomers, features methyl groups that introduce steric hindrance around the isocyanate (-NCO) functionalities. This steric hindrance moderates its reactivity compared to linear aliphatic diisocyanates like hexamethylene diisocyanate (HDI), providing better control over the polymerization process.[3]
Reactivity Profile and Kinetic Considerations
The reaction between an isocyanate and a polyol to form a urethane (B1682113) linkage is a nucleophilic addition. The reactivity of the isocyanate group is influenced by both electronic and steric factors. Aliphatic isocyanates are generally less reactive than aromatic isocyanates due to the electron-donating nature of the alkyl chain, which reduces the electrophilicity of the isocyanate carbon atom.[4]
While specific kinetic data for the reaction of TMHDI with a wide range of polyols is not extensively available in the public domain, a comparative understanding can be derived from studies on other aliphatic diisocyanates. The reaction is known to follow second-order kinetics.[1][5]
Table 1: Comparative Reactivity of Diisocyanates and General Kinetic Parameters
| Diisocyanate Type | General Reactivity Trend | Typical Activation Energy (Ea) Range (kJ/mol) | Factors Influencing Reactivity |
| Aromatic (e.g., MDI, TDI) | High | 40 - 90[6] | Electron-withdrawing aromatic ring increases electrophilicity of NCO group. |
| Aliphatic (e.g., TMHDI, HDI, IPDI) | Moderate to Low | 45 - 60 (for HDI)[6] | Electron-donating alkyl groups decrease NCO reactivity. Steric hindrance from alkyl substituents further reduces reactivity.[3][4] |
Note: Specific quantitative kinetic data for TMHDI is scarce in the literature. The provided activation energy range is for a similar aliphatic diisocyanate, HDI, and serves as an estimate. The reactivity of TMHDI is generally considered to be lower than that of HDI due to the presence of trimethyl substitution.
Factors Influencing TMHDI Reactivity with Polyols:
-
Polyol Structure: The reactivity of the hydroxyl (-OH) groups in the polyol plays a crucial role. Primary hydroxyls are more reactive than secondary hydroxyls due to lower steric hindrance.[7]
-
Polyether vs. Polyester Polyols: Polyester polyols can exhibit different reactivity compared to polyether polyols due to the electronic effects of the ester group and potential for hydrogen bonding, which can influence the accessibility of the hydroxyl groups.[6] Generally, polyether-based polyurethanes show better hydrolytic stability.[8]
-
-
Catalysis: The reaction between TMHDI and polyols is often catalyzed to achieve practical reaction rates. Organotin compounds, such as dibutyltin (B87310) dilaurate (DBTDL), are highly effective catalysts.[9] Tertiary amines can also be used. The catalyst functions by activating either the isocyanate or the hydroxyl group, thereby lowering the activation energy of the reaction.[10]
-
Temperature: As with most chemical reactions, increasing the temperature increases the reaction rate. The selection of the reaction temperature is a critical parameter to control the polymerization process and the properties of the final polyurethane.
Experimental Protocols
Synthesis of TMHDI-based Polyurethane Prepolymer (Two-Step Method)
This protocol describes a common method for synthesizing an isocyanate-terminated prepolymer, which is a versatile intermediate for producing various polyurethane materials.
Materials:
-
This compound (TMHDI)
-
Polyol (e.g., Poly(ethylene glycol) (PEG), Poly(caprolactone) (PCL))
-
Catalyst (e.g., Dibutyltin dilaurate - DBTDL)
-
Dry solvent (e.g., Toluene, Dimethylformamide - DMF)
-
Nitrogen gas supply
-
Reaction kettle equipped with a mechanical stirrer, thermometer, nitrogen inlet, and dropping funnel
Procedure:
-
Drying of Reactants: Thoroughly dry the polyol and solvent to remove any moisture, as water readily reacts with isocyanates. This can be achieved by azeotropic distillation or by drying under vacuum at an elevated temperature (e.g., 80-100 °C) for several hours.
-
Reaction Setup: Assemble the reaction kettle and purge with dry nitrogen to create an inert atmosphere.
-
Charging the Reactor: Charge the calculated amount of TMHDI into the reaction kettle. The NCO:OH molar ratio is typically kept at 2:1 or higher to ensure the formation of an NCO-terminated prepolymer.
-
Polyol Addition: Slowly add the dried polyol to the TMHDI under vigorous stirring. The addition should be done dropwise to control the exothermic reaction and maintain the desired temperature (typically 60-80 °C).
-
Catalyst Addition: Once the polyol addition is complete, add the catalyst (e.g., a few drops of DBTDL solution in the solvent).
-
Reaction Monitoring: Monitor the progress of the reaction by determining the free isocyanate (NCO) content at regular intervals using the NCO titration method (see Protocol 3.2). The reaction is considered complete when the NCO content reaches the theoretical value.
-
Storage: Store the resulting NCO-terminated prepolymer under a dry nitrogen atmosphere to prevent reaction with atmospheric moisture.
Determination of Isocyanate (NCO) Content by Titration
This method is used to quantify the percentage of free isocyanate groups in a sample, which is crucial for monitoring the reaction progress and ensuring the quality of the prepolymer.[3][7][10]
Reagents:
-
Di-n-butylamine solution (in dry toluene)
-
Standardized hydrochloric acid (HCl) solution
-
Bromophenol blue indicator
-
Dry toluene
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the polyurethane prepolymer sample into a dry Erlenmeyer flask.
-
Reaction with Amine: Add a known excess of the di-n-butylamine solution to the flask. The di-n-butylamine reacts with the free NCO groups.
-
Reaction Time: Stopper the flask and allow the reaction to proceed for a specified time (e.g., 15-30 minutes) with occasional swirling.
-
Titration: Add isopropanol to the flask to ensure a homogeneous solution, followed by a few drops of bromophenol blue indicator.
-
Endpoint: Titrate the excess di-n-butylamine with the standardized HCl solution until the color changes from blue to yellow.
-
Blank Titration: Perform a blank titration using the same procedure but without the sample.
-
Calculation: The %NCO content is calculated using the following formula:
%NCO = [(V_blank - V_sample) * N_HCl * 4.202] / W_sample
Where:
-
V_blank = Volume of HCl used for the blank titration (mL)
-
V_sample = Volume of HCl used for the sample titration (mL)
-
N_HCl = Normality of the HCl solution
-
W_sample = Weight of the sample (g)
-
4.202 is a constant derived from the molecular weight of the NCO group.
-
In-Situ Monitoring of Reaction Kinetics by FTIR Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for real-time monitoring of the polyurethane formation by tracking the disappearance of the characteristic isocyanate peak.[11][12]
Procedure:
-
Setup: Use an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) probe suitable for in-situ reaction monitoring.
-
Background Spectrum: Record a background spectrum of the reaction setup before adding the reactants.
-
Reaction Initiation: Initiate the reaction between TMHDI and the polyol in the reaction vessel in contact with the ATR probe.
-
Data Acquisition: Acquire FTIR spectra at regular time intervals throughout the reaction.
-
Analysis: Monitor the decrease in the absorbance of the characteristic NCO stretching band, which appears around 2270 cm⁻¹. Simultaneously, the formation of the urethane linkage can be observed by the appearance of the N-H stretching band (around 3300 cm⁻¹) and the urethane carbonyl (C=O) stretching band (around 1730-1700 cm⁻¹).
-
Kinetic Analysis: The concentration of NCO groups can be correlated with the absorbance of the NCO peak using the Beer-Lambert law. Plotting the NCO concentration versus time allows for the determination of the reaction rate constants.
Visualizations of Reaction Pathways and Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. osti.gov [osti.gov]
- 4. Current State and Perspectives of Simulation and Modeling of Aliphatic Isocyanates and Polyisocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. turkchem.net [turkchem.net]
- 9. researchgate.net [researchgate.net]
- 10. Activation Energy from Thermogravimetric Analysis of Certain Azopolyamides – Material Science Research India [materialsciencejournal.org]
- 11. researchgate.net [researchgate.net]
- 12. Time–temperature superposition for kinetic mapping of solventless autocatalytic addition of diisocyanates and macrodiols - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 1,1,3,3-Tetramethyl-1,3-diisopropyldisiloxane (TMDI) in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1,1,3,3-Tetramethyl-1,3-diisopropyldisiloxane (TMDI). Understanding the solubility of TMDI is crucial for its effective use in various applications, including as a protecting group in organic synthesis, particularly in the development of pharmaceuticals. This document offers qualitative solubility data, a detailed experimental protocol for quantitative solubility determination, and a representative workflow for its synthesis and purification.
Introduction to TMDI
1,1,3,3-Tetramethyl-1,3-diisopropyldisiloxane (TMDI) is an organosilicon compound belonging to the siloxane family. Its chemical structure features two silicon atoms linked by an oxygen atom, with each silicon atom bonded to two methyl groups and one isopropyl group. This structure imparts a non-polar character to the molecule, which largely dictates its solubility in various solvents. In drug development and organic synthesis, TMDI is often employed as a protecting group for diols due to its stability and selective deprotection under specific conditions.
Qualitative Solubility of TMDI
While specific quantitative solubility data for TMDI in a range of organic solvents is not extensively published in the literature, its solubility can be inferred from the general behavior of siloxanes and the principle of "like dissolves like". Siloxanes are generally non-polar and, therefore, tend to be soluble in or miscible with other non-polar and weakly polar organic solvents. Conversely, they exhibit poor solubility in highly polar solvents.
The following table summarizes the expected qualitative solubility of TMDI in a selection of common organic solvents.
| Solvent Class | Solvent | Expected Qualitative Solubility |
| Non-Polar Solvents | ||
| Alkanes | Hexane | Miscible |
| Heptane | Miscible | |
| Aromatic Hydrocarbons | Toluene | Miscible |
| Benzene | Miscible | |
| Weakly Polar Solvents | ||
| Ethers | Diethyl Ether | Miscible |
| Tetrahydrofuran (THF) | Miscible | |
| Halogenated Solvents | Dichloromethane | Miscible |
| Chloroform | Miscible | |
| Polar Aprotic Solvents | ||
| Ketones | Acetone | Soluble |
| Esters | Ethyl Acetate | Soluble |
| Nitriles | Acetonitrile | Sparingly Soluble |
| Amides | Dimethylformamide (DMF) | Sparingly Soluble to Insoluble |
| Dimethyl Sulfoxide (DMSO) | Sparingly Soluble to Insoluble | |
| Polar Protic Solvents | ||
| Alcohols | Methanol | Insoluble |
| Ethanol | Insoluble | |
| Water | Water | Insoluble |
Note: "Miscible" indicates that the substances will mix in all proportions to form a homogeneous solution. The actual quantitative solubility can be determined using the experimental protocol outlined below.
Experimental Protocol for Quantitative Solubility Determination
The equilibrium shake-flask method is a widely accepted and reliable technique for determining the solubility of a compound in a given solvent at a specific temperature.
Objective: To determine the quantitative solubility of TMDI in a specific organic solvent at a set temperature.
Materials:
-
1,1,3,3-Tetramethyl-1,3-diisopropyldisiloxane (TMDI) of high purity
-
Selected organic solvent(s) of analytical grade
-
Scintillation vials or other suitable glass vials with tight-sealing caps
-
Thermostatic shaker or incubator with orbital shaking capabilities
-
Analytical balance (accurate to at least 0.1 mg)
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument for quantification
-
Volumetric flasks and pipettes for standard preparation
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of TMDI to a pre-weighed vial. The excess solid is necessary to ensure that the solution reaches saturation.
-
Record the exact mass of TMDI added.
-
Add a known volume or mass of the desired organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to perform preliminary experiments to determine the minimum time required to reach a stable concentration.
-
-
Sample Collection and Filtration:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved TMDI to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.
-
Immediately filter the solution through a syringe filter into a clean, pre-weighed vial. This step is crucial to remove any undissolved micro-particles, which could lead to an overestimation of solubility.
-
-
Quantification:
-
Accurately weigh the vial containing the filtered aliquot to determine the mass of the saturated solution.
-
Prepare a series of standard solutions of TMDI of known concentrations in the same solvent.
-
Analyze the filtered sample and the standard solutions using a suitable analytical method, such as GC-FID.
-
Construct a calibration curve from the analysis of the standard solutions.
-
Determine the concentration of TMDI in the filtered sample by interpolating its response on the calibration curve.
-
-
Calculation of Solubility:
-
The solubility can be expressed in various units, such as:
-
g/100 mL of solvent: (Concentration from calibration curve in g/mL) x 100
-
mol/L: (Concentration in g/L) / (Molar mass of TMDI)
-
g/100 g of solvent: [(mass of TMDI in aliquot) / (mass of solvent in aliquot)] x 100
-
-
Representative Synthesis and Purification Workflow
The following diagram illustrates a general workflow for the synthesis and purification of a disiloxane (B77578) compound, which can be adapted for TMDI. The synthesis of disiloxanes often involves the hydrolysis of chlorosilanes.
This comprehensive guide provides foundational knowledge on the solubility of TMDI, empowering researchers to effectively utilize this compound in their work. The provided experimental protocol offers a clear path to obtaining precise quantitative solubility data tailored to specific research needs.
Navigating the Isomeric Landscape of Commercial Trimethylhexamethylene Diisocyanate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethylhexamethylene diisocyanate (TMDI) is a key aliphatic diisocyanate (ADI) utilized in the synthesis of a wide array of polyurethane-based materials. Its unique branched structure imparts flexibility, excellent compatibility, and low viscosity to the resulting polymers, making it a valuable component in the formulation of coatings, elastomers, and adhesives. A critical aspect of TMDI for researchers and formulators is its isomeric composition, which significantly influences the reactivity, processing characteristics, and final properties of the polyurethane material. This technical guide provides an in-depth overview of the isomeric composition of commercial TMDI, methods for its analysis, and the synthetic rationale for the observed isomer distribution.
Isomeric Composition of Commercial TMDI
Commercial-grade this compound is not a single chemical entity but rather a mixture of two principal isomers: 2,2,4-trimethylhexamethylene diisocyanate and 2,4,4-trimethylhexamethylene diisocyanate. The relative abundance of these isomers is a direct consequence of the manufacturing process. A leading commercial example is VESTANAT® TMDI from Evonik, which is specified to contain these two isomers in an approximately equal ratio.[1][2]
Quantitative Data on Isomeric Composition
The typical isomeric distribution of commercial TMDI is summarized in the table below. It is important for researchers to note that while a 1:1 ratio is standard, slight variations may exist between different manufacturers or even between different batches from the same supplier. Therefore, for applications sensitive to isomeric purity, independent verification is recommended.
| Isomer | Typical Abundance |
| 2,2,4-Trimethylhexamethylene diisocyanate | ~ 50% |
| 2,4,4-Trimethylhexamethylene diisocyanate | ~ 50% |
Synthesis Pathway and Origin of Isomerism
The isomeric composition of TMDI is intrinsically linked to its synthesis pathway, which typically begins with the dimerization and subsequent hydrogenation of acetone (B3395972) to produce 2,2,4-trimethyl-1,6-hexanediamine and 2,4,4-trimethyl-1,6-hexanediamine. This diamine mixture is then subjected to phosgenation to yield the corresponding diisocyanates. The ratio of the 2,2,4- and 2,4,4- isomers is largely determined during the initial dimerization and hydrogenation steps.
Experimental Protocols for Isomer Analysis
The determination of the precise isomeric ratio of TMDI is crucial for quality control and for understanding structure-property relationships in polyurethane synthesis. Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful analytical techniques for this purpose.
Gas Chromatography (GC) Method
Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a highly effective method for separating and quantifying the 2,2,4- and 2,4,4-TMDI isomers.
Experimental Workflow:
Methodology:
-
Sample Preparation and Derivatization:
-
Due to the high reactivity of the isocyanate groups, direct injection into a GC can be problematic. Derivatization is often employed to create more stable and volatile compounds.
-
React a known quantity of the TMDI sample with an excess of a short-chain alcohol, such as methanol (B129727) or 1-butanol, in an inert solvent like toluene. The reaction should be carried out under anhydrous conditions to prevent side reactions. A catalyst, such as dibutyltin (B87310) dilaurate, can be used to ensure complete reaction.
-
The resulting urethane (B1682113) derivatives are more amenable to GC analysis.
-
Dilute the derivatized sample to an appropriate concentration (e.g., 1 mg/mL) with a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) Parameters:
-
GC System: Agilent 7890B GC or equivalent.
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm), is suitable for separating the derivatized isomers.
-
Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at a temperature of 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS System: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 500.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Analysis:
-
Identify the chromatographic peaks corresponding to the derivatized 2,2,4- and 2,4,4-TMDI isomers based on their retention times and mass spectra.
-
Integrate the peak areas of the two isomers.
-
Calculate the relative percentage of each isomer by dividing the individual peak area by the total peak area of both isomers and multiplying by 100.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Method
NMR spectroscopy provides a powerful tool for the structural elucidation and quantification of isomers without the need for derivatization. Both ¹H and ¹³C NMR can be utilized.
Methodology:
-
Sample Preparation:
-
Dissolve a precise amount of the TMDI sample in a deuterated solvent suitable for NMR analysis, such as deuterated chloroform (B151607) (CDCl₃) or deuterated benzene (B151609) (C₆D₆). Ensure the solvent is anhydrous.
-
Add an internal standard with a known concentration, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing.
-
-
NMR Spectrometer Parameters:
-
Instrument: Bruker Avance III 400 MHz spectrometer or equivalent.
-
Nuclei: ¹H and ¹³C.
-
Solvent: CDCl₃.
-
Temperature: 25 °C.
-
-
¹H NMR Analysis:
-
Acquire the ¹H NMR spectrum. The signals corresponding to the protons adjacent to the NCO groups and the methyl groups of the two isomers will likely appear at distinct chemical shifts.
-
Integrate the signals that are unique to each isomer. The ratio of the integrals will be proportional to the molar ratio of the isomers.
-
-
¹³C NMR Analysis:
-
Acquire the proton-decoupled ¹³C NMR spectrum. The carbon atoms in the different chemical environments of the 2,2,4- and 2,4,4- isomers will give rise to distinct signals.
-
The carbonyl carbons of the isocyanate groups and the carbons of the methyl groups are particularly useful for distinguishing and quantifying the isomers.
-
The relative intensities of the signals corresponding to each isomer can be used to determine their ratio. For accurate quantification, it is important to ensure complete relaxation of the nuclei, which may require a longer relaxation delay between pulses.
-
Conclusion
The isomeric composition of commercial this compound is a fundamental characteristic that dictates its performance in polyurethane applications. Commercially available TMDI is typically an equimolar mixture of the 2,2,4- and 2,4,4- isomers. For researchers and professionals in drug development and material science, a thorough understanding and the ability to verify this isomeric ratio are paramount. The analytical methodologies of Gas Chromatography and Nuclear Magnetic Resonance spectroscopy provide robust and reliable means for the characterization and quantification of these isomers, ensuring precise control over the synthesis and properties of novel materials.
References
A Comprehensive Technical Guide to the Synthesis of Trimethylhexamethylene Diisocyanate (TMDI)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trimethylhexamethylene diisocyanate (TMDI) is an aliphatic diisocyanate that serves as a crucial monomer in the synthesis of high-performance polyurethanes. Its unique asymmetrical trimethyl substitution provides excellent light stability, weather resistance, and mechanical properties to the resulting polymers, making it a valuable building block in the development of advanced coatings, adhesives, sealants, and elastomers. This in-depth technical guide provides a comprehensive overview of the primary synthesis route for TMDI, detailing the multi-step process from its precursor, isophorone (B1672270). This document includes detailed experimental protocols, summarized quantitative data, and visual representations of the synthesis pathway and experimental workflows to aid researchers and professionals in the field.
Introduction
The synthesis of this compound (TMDI) is a multi-stage process that begins with the readily available industrial chemical, isophorone. The overall synthetic strategy involves the initial formation of trimethylhexamethylene diamine (TMD), a key intermediate, which is subsequently converted to the target diisocyanate through phosgenation. The synthesis of TMD from isophorone can be delineated into four principal steps:
-
Hydrogenation of Isophorone: The initial step involves the reduction of isophorone to produce 3,3,5-trimethylcyclohexanol (B90689).
-
Oxidation of Trimethylcyclohexanol (B73185): The resulting cycloalkanol is then oxidized to yield a mixture of trimethyladipic acids.
-
Conversion to Dinitrile: The trimethyladipic acids are subsequently converted into the corresponding dinitriles.
-
Hydrogenation of Dinitrile: The final step in the formation of the diamine intermediate is the hydrogenation of the trimethyl adiponitrile.
The subsequent conversion of Trimethylhexamethylene diamine (TMD) to this compound (TMDI) is achieved through a phosgenation reaction. This guide will provide a detailed examination of each of these stages.
Synthesis Pathway Overview
The synthesis of TMDI is a linear sequence of reactions starting from isophorone. The overall pathway is depicted below.
Synthesis Pathway for this compound (TMDI).
Experimental Protocols and Data
This section provides detailed experimental methodologies and quantitative data for each key step in the synthesis of TMDI.
Step 1: Hydrogenation of Isophorone to 3,3,5-Trimethylcyclohexanol
The selective hydrogenation of the carbon-carbon double bond in isophorone, while preserving the carbonyl group, is the initial and critical step. This is followed by the reduction of the ketone to the corresponding alcohol.
Experimental Protocol:
-
Catalyst Preparation: A reduced metallic nickel catalyst is prepared or a commercial catalyst is utilized.
-
Reaction Setup: A high-pressure autoclave is charged with isophorone and the nickel catalyst (e.g., 5 parts catalyst per 100 parts isophorone).
-
Purging: The autoclave is purged with an inert gas, such as nitrogen, to remove any residual air.
-
Hydrogenation: The reactor is pressurized with hydrogen to approximately 100 pounds per square inch.
-
Reaction Conditions: The mixture is mechanically stirred at a temperature not exceeding 100°C until the absorption of hydrogen ceases.[1]
-
Work-up: After the reaction is complete, the catalyst is removed by filtration to yield 3,3,5-trimethylcyclohexanol.
Data Summary:
| Parameter | Value | Reference |
| Reactant | Isophorone | [1] |
| Catalyst | Reduced Metallic Nickel | [1] |
| Hydrogen Pressure | ~100 psi | [1] |
| Temperature | ≤ 100 °C | [1] |
| Product | 3,3,5-Trimethylcyclohexanol | [1] |
| Yield | >80% (of high melting point isomer) | [1] |
Step 2: Oxidation of 3,3,5-Trimethylcyclohexanol to Trimethyladipic Acid
The trimethylcyclohexanol is subsequently oxidized to form a mixture of 2,2,4- and 2,4,4-trimethyladipic acids. This oxidation is analogous to the industrial synthesis of adipic acid from cyclohexane.
Experimental Protocol:
-
Reaction Setup: A reaction vessel equipped with a stirrer, thermometer, and addition funnel is charged with concentrated nitric acid and a catalytic amount of ammonium (B1175870) metavanadate and copper nitrate.
-
Reactant Addition: 3,3,5-trimethylcyclohexanol is added dropwise to the heated nitric acid solution while maintaining the temperature between 65-70°C.
-
Reaction Monitoring: The reaction is monitored for the evolution of nitrogen oxides.
-
Crystallization: Upon completion, the reaction mixture is cooled, often in an ice bath, to induce crystallization of the trimethyladipic acid.
-
Isolation: The solid product is collected by suction filtration, washed with cold water, and dried.
Data Summary:
| Parameter | Value | Reference |
| Reactant | 3,3,5-Trimethylcyclohexanol | [2] |
| Oxidizing Agent | Nitric Acid | [2] |
| Catalyst | Ammonium metavanadate, Copper nitrate | [3] |
| Temperature | 65 - 70 °C | [4] |
| Product | Trimethyladipic Acid | [2] |
| Yield | 87.1% (for adipic acid from cyclohexanol) | [2] |
Step 3: Conversion of Trimethyladipic Acid to Trimethyl Adiponitrile
The conversion of the dicarboxylic acid to the dinitrile is a crucial step. This can be achieved through various methods, often involving the formation of an intermediate diamide (B1670390) followed by dehydration.
Experimental Protocol (General Method):
-
Amide Formation: Trimethyladipic acid is reacted with a source of ammonia (B1221849), such as aqueous ammonium hydroxide, in the presence of a coupling agent like triflic anhydride (B1165640) and a base (e.g., triethylamine) in an anhydrous solvent like dichloromethane.[5][6]
-
Dehydration: After the formation of the primary diamide, a dehydrating agent (e.g., another equivalent of triflic anhydride) is added to facilitate the conversion to the dinitrile.[5][6]
-
Work-up: The reaction mixture is then subjected to an appropriate work-up procedure, which may include washing with aqueous solutions to remove byproducts and purification by distillation or crystallization.
Data Summary:
| Parameter | Value | Reference |
| Reactant | Trimethyladipic Acid | [5][6] |
| Reagents | Triflic anhydride, Triethylamine, Ammonium hydroxide | [5][6] |
| Solvent | Anhydrous Dichloromethane | [5] |
| Product | Trimethyl Adiponitrile | [5][6] |
| Yield | High yields are generally reported for this type of transformation. | [7] |
Step 4: Hydrogenation of Trimethyl Adiponitrile to Trimethylhexamethylene Diamine (TMD)
The dinitrile is reduced to the corresponding diamine in the final step of the TMD synthesis.
Experimental Protocol:
-
Catalyst and Solvent: A supported nickel or cobalt catalyst (15-80% by weight on a carrier) is used in the presence of liquid ammonia, which also acts as a solvent.
-
Reaction Setup: The reaction is carried out in a high-pressure reactor.
-
Hydrogenation Conditions: The trimethyl adipic acid dinitrile is reacted with hydrogen at a temperature between 60 and 160°C (preferably 80-130°C).[6]
-
Product Isolation: After the reaction, the ammonia is separated from the crude diamine by pressure distillation and can be recycled.[6]
Data Summary:
| Parameter | Value | Reference |
| Reactant | Trimethyl Adipic Acid Dinitrile | [6] |
| Catalyst | Nickel or Cobalt on a carrier | [6] |
| Solvent | Liquid Ammonia | [6] |
| Temperature | 60 - 160 °C | [6] |
| Product | 2,2,4- and/or 2,4,4-trimethylhexamethylenediamine | [6] |
| Yield | > 90% | [6] |
Step 5: Phosgenation of Trimethylhexamethylene Diamine (TMD) to this compound (TMDI)
The final step is the conversion of the diamine to the diisocyanate using phosgene (B1210022). This reaction is hazardous and requires specialized equipment and handling procedures. The diamine is often converted to its hydrochloride salt before phosgenation.[1][8]
Experimental Protocol (Analogous to Hexamethylene Diisocyanate Synthesis):
-
Diamine Salt Formation: Trimethylhexamethylene diamine is dissolved in a suitable solvent like methanol (B129727) and treated with concentrated hydrochloric acid to precipitate the diamine dihydrochloride (B599025). The salt is then thoroughly dried.[8]
-
Reaction Setup: A three-necked flask equipped with a mechanical stirrer, reflux condenser, thermometer, and a phosgene inlet tube is charged with a suspension of the finely powdered diamine dihydrochloride in an inert high-boiling solvent (e.g., amylbenzene or o-dichlorobenzene).[8]
-
Phosgenation: The stirred suspension is heated to 130-170°C, and gaseous phosgene is introduced into the mixture.[8] The reaction temperature is carefully controlled.
-
Reaction Completion: The reaction is continued until the evolution of hydrogen chloride ceases and the solid has dissolved.
-
Purification: The reaction mixture is filtered, and the filtrate is distilled under reduced pressure to isolate the this compound.[8]
Data Summary:
| Parameter | Value | Reference |
| Reactant | Trimethylhexamethylene Diamine Dihydrochloride | [8] |
| Reagent | Phosgene (COCl₂) | [8] |
| Solvent | Amylbenzene, o-dichlorobenzene | [8] |
| Temperature | 130 - 170 °C | [8] |
| Product | This compound | [8] |
| Yield | 84 - 95% (for hexamethylene diisocyanate) | [8] |
Experimental Workflows
The following diagrams illustrate the general workflows for key experimental procedures described in this guide.
Experimental Workflow for the Hydrogenation of Isophorone.
Experimental Workflow for the Phosgenation of TMD.
Conclusion
The synthesis of this compound is a well-established industrial process that relies on a sequence of robust chemical transformations. This guide has provided a detailed overview of the primary synthetic route, from isophorone to the final diisocyanate product. The experimental protocols and quantitative data presented herein are intended to serve as a valuable resource for researchers and professionals engaged in the synthesis and application of this important monomer. Adherence to proper safety protocols, particularly during the hazardous phosgenation step, is paramount. The versatility of TMDI in creating high-performance materials ensures its continued importance in the field of polymer chemistry and materials science.
References
- 1. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Hexamethylene Diisocyanate - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. US5672747A - Phosgene process - Google Patents [patents.google.com]
- 3. youtube.com [youtube.com]
- 4. CN106431991A - Preparation method of HDI (hexamethylene diisocyanate) - Google Patents [patents.google.com]
- 5. thieme-connect.de [thieme-connect.de]
- 6. researchgate.net [researchgate.net]
- 7. US7939688B2 - Process for preparing nitriles by elimination reactions - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
A Comparative Analysis of TMDI and Other Key Aliphatic Diisocyanates for Advanced Research Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of polymer chemistry and material science, particularly in the development of high-performance polyurethanes, the selection of the diisocyanate monomer is a critical determinant of the final product's properties. Aliphatic diisocyanates are prized for their UV stability and non-yellowing characteristics, making them essential for applications demanding high weather resistance and color retention. This technical guide provides a detailed comparison of the basic properties of Trimethylhexamethylene Diisocyanate (TMDI) against other commonly utilized aliphatic diisocyanates: Hexamethylene Diisocyanate (HDI), Isophorone Diisocyanate (IPDI), and 4,4'-Methylenebis(cyclohexyl isocyanate) (H12MDI).
This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development and other advanced fields, offering a comparative overview of key physical and chemical properties, detailed experimental protocols for their determination, and visual representations of their chemical structures and characterization workflows.
Comparative Data of Aliphatic Diisocyanates
The selection of an appropriate aliphatic diisocyanate is a crucial step in the design and synthesis of polyurethanes with tailored properties. The following table summarizes the fundamental physical and chemical properties of TMDI in comparison to HDI, IPDI, and H12MDI, providing a quantitative basis for material selection.
| Property | TMDI (this compound) | HDI (Hexamethylene Diisocyanate) | IPDI (Isophorone Diisocyanate) | H12MDI (4,4'-Methylenebis(cyclohexyl isocyanate)) |
| CAS Number | 28679-16-5 (mixture of 2,2,4- and 2,4,4-isomers) | 822-06-0 | 4098-71-9 | 5124-30-1 |
| Appearance | Colorless liquid[1] | Colorless liquid[2] | Clear liquid[3] | Colorless to light yellow liquid[4] |
| Molecular Weight ( g/mol ) | 210.27[5] | 168.20 | 222.28[6] | 262.35 |
| NCO Content (% wt.) | 39.7 - 40.0[1] | ~49.9 | 37.5 - 37.8[3] | 31.8 - 32.0[7] |
| Equivalent Weight (g/eq) | ~105.1[8] | 84.1 | ~111.1 | ~131.2 |
| Viscosity (mPa·s at 23-25°C) | 5 - 8[9] | ~2.4 (at 20°C)[2] | ~15 (at 20°C)[3] | ~30[4] |
| Density (g/cm³ at 20°C) | 1.010 - 1.016[1] | ~1.05[2] | ~1.058 | ~1.07[4] |
| Vapor Pressure (Pa at 20°C) | ~0.27 | ~0.7 | 0.04[3] | ~0.0021 |
Chemical Structures
The chemical structure of a diisocyanate dictates its reactivity, the geometry of the resulting polymer chains, and ultimately, the macroscopic properties of the polyurethane. The diagrams below illustrate the structures of TMDI and the other aliphatic diisocyanates discussed.
References
- 1. products.evonik.com [products.evonik.com]
- 2. alipa.org [alipa.org]
- 3. eastharbourgroup.com [eastharbourgroup.com]
- 4. mpfs.io [mpfs.io]
- 5. This compound - Safety Data Sheet [chemicalbook.com]
- 6. lookchem.com [lookchem.com]
- 7. products.evonik.com [products.evonik.com]
- 8. wernerblank.com [wernerblank.com]
- 9. lookpolymers.com [lookpolymers.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of TMDI-Based Polyurethane Prepolymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of polyurethane prepolymers based on 2,4,4-trimethyl-1,6-hexamethylene diisocyanate (TMDI). TMDI is an aliphatic diisocyanate that offers unique properties to polyurethane systems, including flexibility, high compatibility with other resins, and excellent light and weather resistance.[1][2] These characteristics make TMDI-based polyurethanes promising materials for a variety of applications, including coatings, adhesives, sealants, elastomers, and biomedical devices such as drug delivery systems.[1][3]
Application Notes
Aliphatic diisocyanates like TMDI are often preferred over aromatic diisocyanates (e.g., MDI and TDI) in biomedical applications due to their superior biocompatibility and resistance to degradation into toxic byproducts.[3] The incorporation of TMDI into polyurethane backbones imparts flexibility due to its linear structure with methyl branching, in contrast to the rigidity offered by cycloaliphatic diisocyanates like isophorone (B1672270) diisocyanate (IPDI).[1][2]
The synthesis of TMDI-based polyurethane prepolymers is typically achieved through a two-step "prepolymer mixing" method.[4] In the first step, an excess of TMDI is reacted with a polyol to form an isocyanate-terminated prepolymer. This is followed by a second step where the prepolymer is reacted with a chain extender to build the final high-molecular-weight polyurethane.[5][6] The properties of the final polymer can be tailored by carefully selecting the type of polyol, the NCO/OH molar ratio, and the reaction conditions.
Key Synthesis Parameters and Their Effects:
-
NCO/OH Molar Ratio: This ratio is a critical parameter that influences the molecular weight and properties of the resulting prepolymer and final polyurethane. A higher NCO/OH ratio generally leads to a lower molecular weight prepolymer with a higher isocyanate content, which in turn affects the curing time and mechanical properties of the final polymer.[7] For prepolymer synthesis, this ratio is typically greater than 1, often in the range of 1.6 to 2.0 or even higher for specific applications.[7]
-
Catalyst: The reaction between the isocyanate groups of TMDI and the hydroxyl groups of the polyol can be accelerated with the use of a catalyst. Common catalysts include organotin compounds such as dibutyltin (B87310) dilaurate (DBTDL) and stannous 2-ethyl hexanoate.[1][4] The catalyst concentration is typically very low, in the range of 0.001 to 0.01% by weight.[1]
-
Reaction Temperature and Time: The reaction is typically carried out at elevated temperatures, generally ranging from 60°C to 100°C, for a period of 2 to 5 hours.[8] The progress of the reaction is monitored by determining the free isocyanate (NCO) content.
-
Solvent: The synthesis can be performed in a solvent to control viscosity and reaction temperature. Xylene is a commonly used solvent for this purpose.[4] However, solvent-free systems are also possible and are often preferred to reduce environmental impact.
Quantitative Data Summary
| Parameter | Value | Reference / Note |
| Reactants | ||
| Diisocyanate | TMDI | [1][4] |
| Polyol | Polypropylene glycol (PPG) or Polyester Polyol | Representative choice |
| NCO/OH Molar Ratio | 2:1 | Common for prepolymer synthesis |
| Catalyst | Dibutyltin dilaurate (DBTDL) | [1] |
| Catalyst Concentration | 0.01 wt% of total reactants | [1] |
| Reaction Conditions | ||
| Temperature | 80 °C | General range from literature |
| Time | 3 hours | General range from literature |
| Solvent | Xylene or Solvent-free | [4] |
| Prepolymer Properties | ||
| Theoretical NCO Content | Varies with reactants and ratio | Calculable |
| Experimental NCO Content | ~95-99% of theoretical | Dependent on reaction completion |
| Viscosity at 25°C | Varies significantly with MW and solvent | Property to be measured |
Experimental Protocols
Protocol 1: Synthesis of TMDI-Based Polyurethane Prepolymer
This protocol describes a general procedure for the synthesis of an NCO-terminated polyurethane prepolymer using TMDI and a polyol.
Materials:
-
2,4,4-trimethyl-1,6-hexamethylene diisocyanate (TMDI)
-
Polyol (e.g., Polypropylene glycol, Mn = 1000 g/mol ), dried under vacuum
-
Dibutyltin dilaurate (DBTDL)
-
Anhydrous Xylene (optional, as solvent)
-
Nitrogen gas supply
-
Reaction kettle equipped with a mechanical stirrer, thermometer, nitrogen inlet, and condenser
Procedure:
-
Set up the reaction kettle and ensure all glassware is dry.
-
Charge the calculated amount of polyol into the reaction kettle. If using a solvent, add the desired amount of anhydrous xylene.
-
Begin purging the system with dry nitrogen gas and start the mechanical stirrer.
-
Heat the polyol (and solvent, if used) to the desired reaction temperature (e.g., 60°C) under a nitrogen blanket.
-
Slowly add the calculated amount of TMDI to the reaction kettle to achieve the desired NCO/OH molar ratio (e.g., 2:1).
-
Add the catalyst (e.g., 0.01 wt% DBTDL) to the reaction mixture.
-
Raise the temperature to the target reaction temperature (e.g., 80°C) and maintain it for the duration of the reaction (e.g., 3 hours).
-
Monitor the progress of the reaction by periodically taking samples and determining the free NCO content (see Protocol 2).
-
Once the theoretical NCO content is reached or the NCO content stabilizes, cool the reactor to room temperature.
-
Store the resulting TMDI-based polyurethane prepolymer in a sealed, moisture-proof container under a nitrogen atmosphere.
Protocol 2: Determination of Free Isocyanate (NCO) Content
This protocol is based on the standard dibutylamine (B89481) back-titration method (ASTM D2572).
Materials:
-
Polyurethane prepolymer sample
-
Di-n-butylamine solution in toluene (B28343) (standardized)
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 N)
-
Toluene (anhydrous)
-
Bromophenol blue indicator
-
Erlenmeyer flasks
-
Burette
Procedure:
-
Accurately weigh a specific amount of the polyurethane prepolymer sample into a dry Erlenmeyer flask.
-
Add a known excess of the standardized di-n-butylamine solution in toluene to the flask.
-
Stopper the flask, swirl to mix, and let it stand for 15 minutes to allow the reaction between the NCO groups and the amine to complete.
-
Add isopropanol to the flask to wash down the sides and act as a co-solvent.
-
Add a few drops of bromophenol blue indicator. The solution should be basic (blue).
-
Titrate the excess di-n-butylamine with the standardized HCl solution until the endpoint is reached (a color change from blue to yellow).
-
Perform a blank titration with the same amount of di-n-butylamine solution but without the prepolymer sample.
-
Calculate the %NCO content using the following formula:
%NCO = [(B - V) × N × 4.202] / W
Where:
-
B = volume of HCl solution for the blank titration (mL)
-
V = volume of HCl solution for the sample titration (mL)
-
N = normality of the HCl solution
-
W = weight of the prepolymer sample (g)
-
4.202 is a constant combining the molecular weight of the NCO group (42.02 g/mol ) and a conversion factor.
-
Visualizations
Caption: Workflow for the synthesis and characterization of TMDI-based polyurethane prepolymers.
Caption: General chemical reaction for the formation of a TMDI-based polyurethane prepolymer.
References
- 1. products.evonik.com [products.evonik.com]
- 2. products.evonik.com [products.evonik.com]
- 3. Biobased polyurethanes for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. lookpolymers.com [lookpolymers.com]
- 8. CN109824853A - Polyurethane prepolymer synthetic method, prepolymer and casting type polyurethane elastomer - Google Patents [patents.google.com]
Step-by-Step Protocol for TMDI Polymerization with Polyester Polyols
Application Note and Protocol for Researchers
This document provides a detailed protocol for the synthesis of polyurethanes via the polymerization of 1,1'-methanediylbis(4-isocyanatocyclohexane) (TMDI) with polyester (B1180765) polyols. The described method is based on the widely utilized prepolymer mixing technique, which offers excellent control over the final polymer structure and properties. This protocol is intended for researchers, scientists, and professionals in the fields of polymer chemistry and drug development who are interested in the synthesis and application of TMDI-based polyurethanes.
Introduction
Polyurethanes (PUs) are a versatile class of polymers with a wide range of applications stemming from their tunable mechanical and chemical properties. The reaction between a diisocyanate and a polyol forms the fundamental urethane (B1682113) linkage. 1,1'-methanediylbis(4-isocyanatocyclohexane), also known as TMDI, is an aliphatic diisocyanate that imparts excellent light and thermal stability to the resulting polyurethane, making it suitable for applications requiring high performance and durability, such as coatings, adhesives, sealants, and elastomers. Polyester polyols are frequently used as the soft segment in polyurethane synthesis, contributing to the flexibility, toughness, and chemical resistance of the final material.
The prepolymer mixing method is a two-step process that allows for precise control over the molecular weight and structure of the polyurethane. In the first step, an isocyanate-terminated prepolymer is synthesized by reacting an excess of the diisocyanate (TMDI) with a portion of the polyester polyol. In the second step, this prepolymer is chain-extended with the remaining polyester polyol and often a catalyst to form the final high-molecular-weight polyurethane. This method minimizes the concentration of residual diisocyanate monomer and allows for better process control compared to a one-shot polymerization.
Experimental Protocol: Prepolymer Synthesis Method
This protocol outlines the step-by-step procedure for the synthesis of a TMDI-based polyurethane using a polyester polyol via the prepolymer mixing method.[1]
Materials and Equipment
-
Reactants:
-
1,1'-methanediylbis(4-isocyanatocyclohexane) (TMDI)
-
Polyester polyol (e.g., poly(butylene adipate), hydroxyl-terminated)
-
Trimethylolpropane (TMP) (optional, as a crosslinker)
-
-
Solvent:
-
Xylene (anhydrous)
-
-
Catalysts:
-
Stannous 2-ethylhexanoate (B8288628) (also known as stannous octoate)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO)
-
Triethylamine (TEA)
-
-
Equipment:
-
Three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and condenser
-
Heating mantle with a temperature controller
-
Dropping funnel
-
Vacuum oven
-
Apparatus for NCO content determination (as per ASTM D2572)
-
Pre-reaction Preparations
-
Drying of Reactants: Ensure all reactants and the solvent are anhydrous to prevent side reactions of the isocyanate with water. Dry the polyester polyol and any other hydroxyl-containing components under vacuum at an elevated temperature (e.g., 80-100 °C) for several hours until the moisture content is below 0.05%. Xylene should be dried over a suitable drying agent and distilled before use.
-
Inert Atmosphere: The entire reaction must be carried out under a dry nitrogen atmosphere to prevent moisture from entering the reaction vessel.
Step 1: NCO-Terminated Prepolymer Synthesis
This step involves the reaction of an excess of TMDI with the polyester polyol to form an isocyanate-terminated prepolymer.[1]
-
Charging the Reactor: Charge the calculated amount of TMDI and anhydrous xylene into the three-neck flask. The amount of solvent should be sufficient to ensure good mixing and control of the reaction viscosity.
-
Heating and Catalyst Addition: Begin stirring the mixture and heat the flask to the reaction temperature, typically between 70-80 °C. Once the temperature is stable, add a catalytic amount of stannous 2-ethylhexanoate (e.g., 0.01-0.05 wt% of the total reactants).
-
Polyol Addition: Slowly add the dried polyester polyol (and TMP, if used) to the TMDI solution from a dropping funnel over a period of 1-2 hours. The controlled addition helps to manage the exothermic nature of the reaction.
-
Reaction Monitoring: Maintain the reaction temperature and continue stirring for an additional 2-4 hours after the polyol addition is complete. The progress of the reaction can be monitored by determining the isocyanate (NCO) content of the prepolymer at regular intervals using the di-n-butylamine back-titration method (ASTM D2572). The reaction is considered complete when the experimental NCO content reaches the theoretical value calculated based on the initial reactant stoichiometry. An NCO/OH ratio of approximately 2:1 is commonly used for the prepolymer synthesis to ensure isocyanate termination.
Step 2: Chain Extension and Curing
In this step, the NCO-terminated prepolymer is reacted with the remaining polyester polyol to build up the molecular weight and form the final polyurethane.
-
Cooling the Prepolymer: After the desired NCO content is reached, cool the prepolymer solution to a lower temperature, typically around 50-60 °C.
-
Addition of Curing Agent and Catalysts: In a separate vessel, prepare a mixture of the remaining polyester polyol and the catalysts (DABCO and TEA, and optionally more stannous 2-ethylhexanoate).
-
Mixing and Curing: Add the curing agent and catalyst mixture to the stirred prepolymer solution. An exothermic reaction will occur, and the viscosity of the mixture will increase. Continue stirring for a specified period (e.g., 30-60 minutes) to ensure thorough mixing.
-
Casting and Post-Curing: Pour the reacting mixture into a pre-heated mold or onto a substrate to form a film or object. The curing process can be completed at room temperature or accelerated by heating in an oven. A typical curing schedule might be 24 hours at room temperature followed by several hours at an elevated temperature (e.g., 70-80 °C) to ensure complete reaction.
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of TMDI-based polyurethanes with polyester polyols. The values can be adjusted to achieve desired polymer properties.
| Parameter | Value | Reference/Notes |
| Prepolymer Synthesis | ||
| NCO/OH Molar Ratio | 2.0 : 1.0 | A common ratio to ensure isocyanate termination and control prepolymer molecular weight. |
| Reaction Temperature | 70 - 80 °C | Optimal range for controlled prepolymerization with stannous octoate. |
| Reaction Time | 2 - 4 hours | Time after polyol addition to reach the theoretical NCO content. |
| Catalyst (Stannous 2-ethylhexanoate) | 0.01 - 0.05 wt% | Effective concentration for promoting the urethane reaction. |
| Solvent | Xylene | Anhydrous grade is crucial. |
| Chain Extension and Curing | ||
| Final NCO/OH Molar Ratio | 1.0 - 1.1 | A slight excess of NCO groups can ensure complete reaction and some cross-linking. |
| Curing Temperature | Room Temperature to 80 °C | Depends on the desired curing speed and final properties. |
| Curing Time | 24 - 48 hours | Combination of room temperature and oven curing for complete reaction. |
| Catalysts (DABCO, TEA) | 0.1 - 0.5 wt% | Amine catalysts to accelerate the final curing stage.[1] |
| Polymer Properties | ||
| Tensile Strength | 20 - 50 MPa | Varies depending on the specific polyester polyol and hard segment content. |
| Elongation at Break | 300 - 800 % | Influenced by the soft segment length and crosslink density. |
| Hardness (Shore A) | 70 - 95 | Can be tailored by adjusting the NCO/OH ratio and crosslinker content. |
Diagrams
Experimental Workflow
Caption: Experimental workflow for the two-step prepolymer synthesis of TMDI-based polyurethane.
Signaling Pathway of Polyurethane Formation
References
Formulation of High-Performance Coatings Using Trimethylhexamethylene Diisocyanate
Application Note & Protocol
Introduction
Trimethylhexamethylene diisocyanate (TMDI) is an aliphatic diisocyanate used in the formulation of high-performance polyurethane (PU) coatings. As a key component of the hard segment in the polyurethane polymer, the choice of diisocyanate is critical in determining the final properties of the coating. Unlike their aromatic counterparts, such as toluene (B28343) diisocyanate (TDI) and methylene (B1212753) diphenyl diisocyanate (MDI), aliphatic diisocyanates like TMDI offer excellent UV stability and resistance to yellowing, making them ideal for durable coatings for outdoor applications.[1][2] The branched, sterically hindered structure of TMDI can also contribute to formulating high-solids, low-viscosity systems, which are desirable for reducing volatile organic compounds (VOCs). This document provides a detailed overview of the formulation, application, and performance characteristics of TMDI-based polyurethane coatings for researchers and industry professionals.
Chemical Structure and Reaction
TMDI is a linear aliphatic diisocyanate with methyl branching. The primary reaction in the formation of polyurethane coatings is the addition reaction between the isocyanate groups (-NCO) of TMDI and the hydroxyl groups (-OH) of a polyol, forming urethane (B1682113) linkages. This reaction is typically catalyzed to control the curing rate.
Key Performance Characteristics
Coatings formulated with TMDI exhibit a range of desirable properties characteristic of aliphatic polyurethane systems. The branched structure of TMDI can influence the final polymer morphology and performance.
Table 1: Typical Performance Data for Aliphatic Diisocyanate-Based Coatings
| Property | Test Method | Typical Value Range |
| Hardness (Shore D) | ASTM D2240 | 60 - 80 |
| Tensile Strength (MPa) | ASTM D412 | 30 - 50 |
| Elongation at Break (%) | ASTM D412 | 50 - 150 |
| Adhesion (Cross-hatch) | ASTM D3359 | 4B - 5B |
| Impact Resistance (in-lb) | ASTM D2794 | 100 - 160 |
| Chemical Resistance | ASTM D1308 | Excellent |
| UV Resistance (Gloss Retention after 1000h QUV) | ASTM G154 | > 90% |
Note: The values presented are typical for high-performance aliphatic polyurethane coatings and may vary depending on the specific formulation, including the polyol, catalyst, and additives used.
Experimental Protocols
Protocol 1: Synthesis of TMDI-Based Polyurethane Prepolymer
This protocol describes the synthesis of an NCO-terminated prepolymer using TMDI and a polyester (B1180765) polyol.
Materials:
-
This compound (TMDI)
-
Polyester polyol (e.g., hydroxyl-terminated polyadipate, Mn ~2000 g/mol )
-
Dibutyltin dilaurate (DBTDL) or Stannous 2-ethyl hexanoate (B1226103) catalyst
-
Anhydrous xylene (solvent)
-
Nitrogen gas supply
-
Reaction kettle equipped with a mechanical stirrer, thermometer, condenser, and nitrogen inlet.
Procedure:
-
Charge the reaction kettle with the polyester polyol and heat to 80-90°C under a nitrogen blanket with stirring to remove any residual moisture.
-
Cool the polyol to 60°C.
-
Add the TMDI to the reaction kettle with continuous stirring. The NCO:OH ratio should be carefully controlled, typically between 1.5:1 and 2:1, to ensure an NCO-terminated prepolymer.
-
Add the catalyst (e.g., 0.01-0.05% by weight of total reactants).
-
Increase the temperature to 80-85°C and maintain for 2-3 hours.
-
Monitor the reaction progress by titrating for the %NCO content at regular intervals until the theoretical %NCO value is reached.
-
Cool the prepolymer to room temperature and store under a nitrogen blanket.
Protocol 2: Formulation of a Two-Component (2K) TMDI-Based Coating
This protocol describes the formulation of a 2K polyurethane coating using the prepared TMDI-based prepolymer.
Materials:
-
TMDI-based prepolymer (from Protocol 1)
-
Polyol component (e.g., a branched polyester or acrylic polyol)
-
Catalyst (e.g., DABCO, TEA)
-
Flow and leveling agents
-
UV stabilizers (optional)
-
Solvent (e.g., a mixture of ethyl acetate (B1210297) and butyl acetate)
Procedure:
-
In a separate container, thoroughly mix the polyol component with any additives such as flow and leveling agents and UV stabilizers.
-
Just before application, mix the TMDI-based prepolymer (Component A) with the polyol formulation (Component B) at the specified mix ratio. The mix ratio is determined by the equivalent weights of the prepolymer and the polyol to achieve a desired NCO:OH stoichiometry, typically around 1.05:1.
-
Add the catalyst to the mixture and stir thoroughly for 2-3 minutes.
-
Allow for a short induction time (as specified by the formulation) before application.
Protocol 3: Coating Application and Curing
Procedure:
-
Prepare the substrate by ensuring it is clean, dry, and free of any contaminants.
-
Apply the formulated coating to the substrate using a suitable method such as spray, brush, or roller to achieve the desired dry film thickness (DFT).
-
Allow the coating to cure at ambient temperature (e.g., 25°C and 50% relative humidity) for 7 days for full property development. Curing can be accelerated at elevated temperatures (e.g., 60-80°C for 30-60 minutes).
Protocol 4: Performance Testing of the Cured Coating
The following standard test methods can be used to evaluate the performance of the cured TMDI-based polyurethane coating:
-
Hardness: ASTM D2240 (Shore Durometer Hardness)
-
Adhesion: ASTM D3359 (Cross-Hatch Adhesion)
-
Flexibility: ASTM D522 (Mandrel Bend Test)
-
Impact Resistance: ASTM D2794 (Falling Weight Impact)
-
Tensile Properties: ASTM D412 (Tensile Strength, Elongation at Break)
-
Chemical Resistance: ASTM D1308 (Spot Test for Household Chemicals)
-
Accelerated Weathering: ASTM G154 (QUV Accelerated Weathering) to evaluate UV resistance and gloss retention.
-
Salt Spray Resistance: ASTM B117 (Salt Spray (Fog) Testing) for corrosion resistance on metal substrates.
Visualizations
Caption: Experimental workflow for TMDI-based coating.
References
Development of Flexible Polyurethane Adhesives with TMDI: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the development of flexible polyurethane (PU) adhesives utilizing 2,4,4-trimethyl-1,6-hexamethylene diisocyanate (TMDI). The focus is on the synthesis, characterization, and formulation of these adhesives to achieve desired flexibility and adhesive properties.
Introduction
Polyurethane adhesives are widely used due to their excellent adhesion to a variety of substrates, good flexibility, and high durability.[1] The choice of diisocyanate is a critical factor in determining the final properties of the adhesive. Aliphatic diisocyanates, such as TMDI, are often employed in applications where light stability and resistance to yellowing are required. Compared to aromatic diisocyanates like MDI or TDI, TMDI's asymmetrical structure can disrupt hard segment packing, contributing to increased flexibility in the resulting polymer.[2][3]
This guide outlines the necessary materials, equipment, and procedures for the synthesis and characterization of TMDI-based flexible polyurethane adhesives.
Synthesis of Flexible TMDI-Based Polyurethane Adhesives
The synthesis of polyurethane adhesives is typically carried out via a prepolymer mixing method.[2] This two-step process allows for better control over the molecular weight and final properties of the adhesive.
Materials and Equipment
Materials:
-
2,4,4-trimethyl-1,6-hexamethylene diisocyanate (TMDI)
-
Polyol (e.g., polypropylene (B1209903) glycol (PPG), polytetramethylene glycol (PTMG), polyester (B1180765) polyols)
-
Chain extender (e.g., 1,4-butanediol (B3395766) (BDO))
-
Catalyst (e.g., dibutyltin (B87310) dilaurate (DBTDL), stannous 2-ethyl hexanoate, DABCO, triethylamine (B128534) (TEA))[2]
-
Solvent (e.g., xylene, ethyl acetate (B1210297) - if not a solvent-free system)
-
Nitrogen gas (for inert atmosphere)
Equipment:
-
Four-necked reaction flask equipped with a mechanical stirrer, thermometer, nitrogen inlet, and condenser
-
Heating mantle or oil bath
-
Vacuum oven
-
Titration apparatus for NCO content determination
Experimental Protocol: Prepolymer Synthesis
-
Preparation: Set up the reaction flask in the heating mantle and ensure all glassware is dry.
-
Polyol Addition: Charge the reaction flask with the desired amount of polyol. For increased flexibility, higher molecular weight polyols are generally used.
-
Drying: Heat the polyol to 60-80°C under a gentle stream of nitrogen or under vacuum for 1 hour to remove any residual moisture.
-
TMDI Addition: Cool the polyol to the desired reaction temperature (typically 60-70°C) and add the TMDI dropwise while stirring. The NCO/OH ratio is a critical parameter and should be carefully controlled. For a prepolymer, an NCO/OH ratio greater than 1 (e.g., 1.5 to 2.5) is used.
-
Reaction: Add the catalyst (e.g., a few drops of DBTDL). Continue the reaction at 70-80°C under a nitrogen blanket with constant stirring for 2-4 hours.
-
Monitoring: Monitor the progress of the reaction by determining the free NCO content at regular intervals using the standard dibutylamine (B89481) back-titration method (ASTM D2572). The reaction is considered complete when the NCO content reaches the theoretical value.
-
Cooling and Storage: Once the desired NCO content is reached, cool the prepolymer to room temperature and store it in a sealed, moisture-proof container.
Experimental Protocol: Adhesive Formulation (Chain Extension)
-
Prepolymer Preparation: Gently heat the synthesized prepolymer to reduce its viscosity.
-
Chain Extender Addition: Add the chain extender (e.g., 1,4-butanediol) to the prepolymer with vigorous stirring. The amount of chain extender is calculated based on the remaining NCO content of the prepolymer to achieve the desired final polymer properties.
-
Mixing: Continue mixing until a homogeneous mixture is obtained.
-
Degassing: If necessary, degas the mixture under vacuum to remove any entrapped air bubbles.
-
Curing: The adhesive can then be applied to the desired substrate and cured. Curing can occur at room temperature over several days or be accelerated by heating in an oven (e.g., 60-80°C for a few hours).[4]
Characterization of Flexible Polyurethane Adhesives
Structural Characterization
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of the urethane (B1682113) linkage. The disappearance of the NCO peak (around 2270 cm⁻¹) and the appearance of the N-H (around 3300 cm⁻¹) and C=O (around 1730 cm⁻¹) peaks are indicative of a successful reaction.[5]
Thermal Properties
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the soft and hard segments. A low Tg for the soft segment is indicative of good flexibility at low temperatures.[6]
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the adhesive.[6]
Mechanical Properties
-
Tensile Testing: To determine the tensile strength, Young's modulus, and elongation at break. High elongation at break is a key indicator of flexibility.
-
Lap Shear Strength: To measure the adhesive strength between two substrates (e.g., aluminum, steel, or plastic) according to standards like ASTM D1002.
-
Peel Strength: To assess the adhesive's resistance to peeling, which is particularly important for flexible substrates.
-
Mandrel Bend Test: A qualitative test for flexibility where a coated substrate is bent over a cylindrical mandrel and checked for cracking or delamination.
Data Presentation
The following table summarizes typical properties of polyurethane adhesives based on different formulations. Note that these values are illustrative and will vary depending on the specific raw materials and synthesis conditions.
| Property | PU Formulation 1 (High Flexibility) | PU Formulation 2 (Balanced Properties) | PU Formulation 3 (Higher Strength) |
| Diisocyanate | TMDI | TMDI | TMDI |
| Polyol | High MW Polyester Polyol | Mid MW Polyether Polyol | Low MW Polyester Polyol |
| NCO/OH Ratio | 1.8 | 2.0 | 2.5 |
| Tensile Strength (MPa) | 5 - 15 | 15 - 30 | 30 - 50 |
| Elongation at Break (%) | 600 - 1000 | 400 - 700 | 200 - 400 |
| Hardness (Shore A) | 60 - 75 | 75 - 85 | 85 - 95 |
| Lap Shear Strength (MPa) | 5 - 10 | 10 - 20 | > 20 |
Mandatory Visualizations
Polyurethane Synthesis Reaction
Caption: General reaction scheme for the synthesis of a TMDI-based polyurethane adhesive.
Experimental Workflow
Caption: Experimental workflow for the development and characterization of flexible polyurethane adhesives.
Urethane Linkage Formation
Caption: The fundamental chemical reaction forming the urethane linkage.
References
Application Notes and Protocols for Trimethylhexamethylene Diisocyanate in Biomedical Polymer Synthesis
Disclaimer: Scientific literature on the specific use of Trimethylhexamethylene diisocyanate (TMHDI) in biomedical polymer synthesis is limited. The following application notes and protocols are based on established methodologies for structurally similar and commonly used aliphatic diisocyanates, such as hexamethylene diisocyanate (HDI) and isophorone (B1672270) diisocyanate (IPDI).[1][2] Researchers should consider these as a foundational guide and optimize parameters for their specific TMHDI isomer and application.
This compound (TMHDI) represents a class of aliphatic diisocyanates that hold potential for the synthesis of biocompatible and biodegradable polyurethanes (PUs).[1] Aliphatic PUs are often preferred over their aromatic counterparts for biomedical applications due to their superior biocompatibility and degradation products that are generally less toxic.[1][3] The unique isomeric structures of TMHDI may offer distinct advantages in tailoring the mechanical properties, degradation kinetics, and overall performance of biomedical polymers for applications such as tissue engineering scaffolds, drug delivery systems, and medical device coatings.[2][4]
Applications in Biomedical Engineering
Polyurethanes synthesized from aliphatic diisocyanates like TMHDI are versatile materials with a wide range of potential biomedical applications:
-
Tissue Engineering: The tunable mechanical properties of TMHDI-based PUs could allow for the fabrication of scaffolds that mimic the native extracellular matrix of various tissues.[5][6] These scaffolds can provide mechanical support for cell growth and tissue regeneration. The degradation rate can be tailored to match the rate of new tissue formation.
-
Drug Delivery: TMHDI-based polyurethane nanoparticles or matrix systems can be designed for the controlled release of therapeutics.[7][8] The polymer matrix can protect the drug from degradation and control its release profile, improving therapeutic efficacy and reducing side effects.
-
Medical Devices and Coatings: The biocompatibility and biostability of certain TMHDI-based PU formulations could make them suitable for coating medical implants to improve their biocompatibility or for fabricating flexible and durable medical devices.[9]
Quantitative Data Summary
The following tables summarize typical quantitative data for polyurethanes synthesized from aliphatic diisocyanates analogous to TMHDI. These values should be considered as a general reference.
Table 1: Mechanical Properties of Aliphatic Polyurethanes
| Property | Typical Value Range | Reference |
|---|---|---|
| Tensile Strength (MPa) | 10 - 40 | [2][10] |
| Elongation at Break (%) | 300 - 1000 | [2][10] |
| Young's Modulus (MPa) | 20 - 400 |[2][10] |
Table 2: Thermal and Degradation Properties of Aliphatic Polyurethanes
| Property | Typical Value Range | Reference |
|---|---|---|
| Glass Transition Temperature (Tg) (°C) | -69.4 to -33 | [2] |
| In Vitro Degradation (Mass Loss over 8 weeks) | 4% - 18% |[11][12] |
Table 3: Biocompatibility of Aliphatic Polyurethanes
| Assay | Typical Result | Reference |
|---|---|---|
| In Vitro Cytotoxicity (Cell Viability %) | > 70% | [9][13] |
| In Vivo Inflammatory Response | Minimal |[14][15] |
Experimental Protocols
Synthesis of TMHDI-Based Polyurethane
This protocol describes a two-step solution polymerization method to synthesize a linear polyurethane using TMHDI.
Materials:
-
This compound (TMHDI)
-
Poly(ε-caprolactone) (PCL) diol (Mn = 2000 g/mol )
-
1,4-Butanediol (BDO)
-
Dibutyltin dilaurate (DBTDL) catalyst
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Drying of Reagents: Dry PCL diol and BDO under vacuum at 80°C for at least 4 hours to remove any moisture.
-
Prepolymer Synthesis:
-
In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the dried PCL diol in anhydrous DMF.
-
Heat the solution to 70°C under a nitrogen atmosphere with constant stirring.
-
Add TMHDI to the flask. The molar ratio of NCO/OH should be approximately 2:1 to ensure the prepolymer is NCO-terminated.
-
Add a catalytic amount of DBTDL (e.g., 0.1 wt% of total reactants).
-
Allow the reaction to proceed at 70°C for 2-3 hours. Monitor the reaction progress by titrating the NCO content.
-
-
Chain Extension:
-
Once the desired NCO content is reached, add the chain extender, BDO, to the prepolymer solution.
-
Continue the reaction at 70°C for another 1-2 hours until the NCO peak disappears, which can be confirmed by Fourier Transform Infrared (FTIR) spectroscopy.
-
-
Polymer Precipitation and Purification:
-
Precipitate the synthesized polyurethane by pouring the solution into a large volume of cold deionized water.
-
Wash the precipitate thoroughly with deionized water to remove any unreacted monomers and solvent.
-
Dry the purified polymer in a vacuum oven at 60°C until a constant weight is achieved.
-
Visualization of Synthesis Workflow:
Caption: General workflow for the synthesis of aliphatic polyurethanes.
In Vitro Degradation Study
This protocol outlines a method for assessing the hydrolytic degradation of the synthesized polyurethane.[11][16]
Materials:
-
Synthesized polyurethane films of known weight and dimensions.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Incubator at 37°C.
-
Freeze-dryer.
Procedure:
-
Prepare multiple identical polymer film samples and record the initial dry weight of each (W₀).
-
Immerse each sample in a separate vial containing 10 mL of PBS.
-
Incubate the vials at 37°C.
-
At predetermined time points (e.g., 1, 2, 4, 8 weeks), remove a set of samples from the incubator.
-
Gently rinse the samples with deionized water to remove any salts.
-
Freeze-dry the samples until a constant weight is achieved and record the final dry weight (W₁).
-
Calculate the percentage of mass loss at each time point using the formula: Mass Loss (%) = ((W₀ - W₁) / W₀) * 100.
In Vitro Cytotoxicity Testing (ISO 10993-5)
This protocol describes an indirect contact cytotoxicity test using an extract of the polymer material.[17][18][19][20]
Materials:
-
Synthesized polyurethane films, sterilized (e.g., with ethylene (B1197577) oxide or 70% ethanol).
-
L929 mouse fibroblast cell line (or other relevant cell line).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Dimethyl sulfoxide (B87167) (DMSO).
-
96-well cell culture plates.
Procedure:
-
Extract Preparation: Incubate the sterilized polymer samples in a cell culture medium (at a surface area to volume ratio of 3 cm²/mL) for 24 hours at 37°C to obtain a material extract.[10]
-
Cell Seeding: Seed L929 cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[10]
-
Cell Treatment: Replace the culture medium with the prepared polymer extracts. Include a negative control (fresh medium) and a positive control (e.g., latex extract).
-
Incubation: Incubate the cells with the extracts for 24 hours at 37°C.
-
MTT Assay:
-
Remove the extract-containing medium and add MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.[16]
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Calculation: Calculate the cell viability as a percentage relative to the negative control. A cell viability of over 70% is generally considered non-cytotoxic.[13]
Visualization of Biocompatibility Testing Workflow:
Caption: Experimental workflow for in vitro biocompatibility testing.
Drug Release Kinetics Study
This protocol details a method for studying the in vitro release of a drug from a polyurethane matrix.[7][21][22]
Materials:
-
Drug-loaded polyurethane nanoparticles or films.
-
Dialysis membrane with an appropriate molecular weight cut-off (MWCO).
-
Release medium (e.g., PBS, pH 7.4).
-
Shaking incubator or water bath at 37°C.
-
HPLC or UV-Vis spectrophotometer for drug quantification.
Procedure:
-
Accurately weigh a known amount of the drug-loaded polymer and place it inside a dialysis bag.
-
Add a small amount of release medium to the dialysis bag and seal it.
-
Immerse the dialysis bag in a larger container with a known volume of the release medium, ensuring sink conditions.
-
Place the container in a shaking incubator at 37°C.
-
At predetermined time intervals, withdraw a small aliquot of the release medium from the container and replace it with an equal volume of fresh, pre-warmed medium.
-
Quantify the concentration of the drug in the collected aliquots using a suitable analytical method (e.g., HPLC or UV-Vis).
-
Calculate the cumulative percentage of drug released over time.
Visualization of Drug Release Mechanism:
Caption: Hypothetical drug release from a polyurethane matrix.
References
- 1. aidic.it [aidic.it]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent Developments in Polyurethane-Based Materials for Bone Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Triggerable Degradation of Polyurethanes for Tissue Engineering Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of highly elastic biocompatible polyurethanes based on bio-based isosorbide and poly(tetramethylene glycol) and their properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. ias.ac.in [ias.ac.in]
- 15. In vivo biocompatibility of an aliphatic crosslinked polyurethane in rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | High Modulus Biodegradable Polyurethanes for Vascular Stents: Evaluation of Accelerated in vitro Degradation and Cell Viability of Degradation Products [frontiersin.org]
- 17. benchchem.com [benchchem.com]
- 18. nhiso.com [nhiso.com]
- 19. mdpi.com [mdpi.com]
- 20. medium.com [medium.com]
- 21. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
- 22. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method [ouci.dntb.gov.ua]
Application Notes and Protocols for Thermal Analysis of Trimethylhexamethylene Diisocyanate (TMHDI) Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethylhexamethylene diisocyanate (TMHDI) is an aliphatic diisocyanate used in the synthesis of polyurethanes (PUs) for a variety of applications, including coatings, elastomers, and adhesives. The thermal properties of these polymers are critical to their performance, processing, and end-use applications. Thermal analysis techniques, specifically Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are essential for characterizing the thermal behavior of TMHDI-based polymers.
Differential Scanning Calorimetry (DSC) measures the heat flow to or from a sample as a function of temperature or time. It is used to determine key thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc), as well as the enthalpies associated with these transitions. The Tg is particularly important as it defines the transition from a rigid, glassy state to a more flexible, rubbery state. For polyurethanes, the Tg is largely influenced by the soft segments of the polymer structure.[1]
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. TGA is used to evaluate the thermal stability of a material and to determine its composition by quantifying weight loss due to decomposition, oxidation, or the release of volatiles. The thermal stability of polyurethanes is dependent on the chemical structure of both the hard and soft segments.
These application notes provide detailed protocols for conducting DSC and TGA on TMHDI-based polymers and present typical thermal properties observed for this class of materials.
Data Presentation
The thermal properties of polyurethanes can vary significantly depending on the specific formulation, including the type of polyol, chain extender, and the isomeric structure of the TMHDI used. The following tables summarize typical quantitative data for aliphatic polyurethanes, including those based on TMHDI, to provide a comparative overview.
Table 1: Summary of DSC Data for TMHDI-based Polyurethanes
| Property | Typical Value Range | Notes |
| Glass Transition Temperature (Tg) | -60°C to -30°C | Primarily associated with the soft segment of the polyurethane. Can be influenced by the degree of phase separation. |
| Melting Temperature (Tm) | 40°C to 100°C | Corresponds to the melting of crystalline domains within the hard or soft segments. May not always be present in amorphous polymers. |
| Enthalpy of Fusion (ΔHf) | 2 J/g to 20 J/g | Quantifies the energy required to melt the crystalline domains. |
Table 2: Summary of TGA Data for TMHDI-based Polyurethanes
| Property | Typical Value Range | Notes |
| Onset of Decomposition (Tonset) | 250°C to 300°C | The temperature at which significant thermal degradation begins. TMHDI-based TPUs have been reported to be stable up to 250°C.[2] |
| Temperature at 5% Weight Loss (T5%) | 280°C to 320°C | A common metric for the initial thermal stability of the polymer. |
| Temperature at 50% Weight Loss (T50%) | 350°C to 450°C | Indicates the temperature at which half of the initial polymer mass has decomposed. |
| Residual Weight at 600°C | < 5% | The amount of char or inorganic filler remaining at high temperatures in an inert atmosphere. |
Experimental Protocols
Detailed methodologies for performing DSC and TGA on TMHDI-based polymers are provided below. These protocols are based on established ASTM standards for the thermal analysis of polymers.
Protocol 1: Differential Scanning Calorimetry (DSC) Analysis
This protocol is based on ASTM D3418, the standard test method for transition temperatures and enthalpies of fusion and crystallization of polymers by Differential Scanning Calorimetry.[2][3]
Objective: To determine the glass transition temperature (Tg), melting temperature (Tm), and enthalpy of fusion (ΔHf) of TMHDI-based polymers.
Materials and Equipment:
-
Differential Scanning Calorimeter (DSC)
-
Aluminum DSC pans and lids
-
Crimper for sealing pans
-
Microbalance (accurate to ±0.01 mg)
-
Nitrogen gas supply (high purity)
-
TMHDI-based polymer sample (film, powder, or pellet)
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the TMHDI-based polymer sample into an aluminum DSC pan.
-
Hermetically seal the pan with a lid using a crimper.
-
Prepare an empty, sealed aluminum pan to be used as a reference.
-
-
Instrument Setup:
-
Place the sample pan and the reference pan into the DSC cell.
-
Purge the DSC cell with nitrogen gas at a flow rate of 20-50 mL/min to maintain an inert atmosphere.
-
Set the temperature program as follows:
-
First Heating Scan: Equilibrate at -80°C. Ramp the temperature from -80°C to 200°C at a heating rate of 10°C/min. This scan is used to erase the thermal history of the sample.
-
Cooling Scan: Cool the sample from 200°C to -80°C at a controlled rate of 10°C/min.
-
Second Heating Scan: Heat the sample from -80°C to 200°C at a heating rate of 10°C/min. The data from this scan is typically used for analysis.
-
-
-
Data Analysis:
-
Record the heat flow as a function of temperature.
-
The glass transition temperature (Tg) is determined as the midpoint of the step change in the heat flow curve.
-
The melting temperature (Tm) is identified as the peak temperature of the endothermic melting peak.
-
The enthalpy of fusion (ΔHf) is calculated by integrating the area under the melting peak.
-
Protocol 2: Thermogravimetric Analysis (TGA)
This protocol is based on ASTM E1131, the standard test method for compositional analysis by Thermogravimetry.[4]
Objective: To determine the thermal stability and decomposition profile of TMHDI-based polymers.
Materials and Equipment:
-
Thermogravimetric Analyzer (TGA)
-
Ceramic or platinum TGA pans
-
Microbalance (integrated into the TGA)
-
Nitrogen gas supply (high purity)
-
TMHDI-based polymer sample (film, powder, or pellet)
Procedure:
-
Sample Preparation:
-
Place a 5-10 mg sample of the TMHDI-based polymer into a tared TGA pan.
-
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with nitrogen gas at a flow rate of 20-50 mL/min to provide an inert atmosphere.
-
Set the temperature program to heat the sample from room temperature (approx. 25°C) to 600°C at a constant heating rate of 10°C/min.
-
-
Data Analysis:
-
Record the sample weight as a function of temperature.
-
Plot the percentage of weight loss versus temperature to obtain the TGA curve.
-
The onset of decomposition (Tonset) is determined by the intersection of the baseline tangent and the tangent of the steepest weight loss slope.
-
Determine the temperatures at which 5% (T5%) and 50% (T50%) weight loss occurs.
-
The derivative of the TGA curve (DTG curve) can be plotted to identify the temperatures of the maximum rates of decomposition.
-
Mandatory Visualization
The following diagrams illustrate the experimental workflows and logical relationships relevant to the thermal analysis of TMHDI polymers.
Caption: Workflow for DSC Analysis of TMHDI Polymers.
Caption: Workflow for TGA Analysis of TMHDI Polymers.
Caption: Synthesis to Thermal Characterization of TMHDI Polymers.
References
Application Note: Mechanical Characterization of Novel Elastomers Derived from TMDI
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elastomers derived from 1,1,3,3-tetramethyl-1,3-diisocyanatocyclobutane (TMDI) represent a promising class of polyurethanes. The unique cycloaliphatic structure of TMDI imparts a combination of flexibility, light stability, and weathering resistance to the resulting polymers. These properties make TMDI-based elastomers attractive for a variety of applications, including in the development of advanced materials for medical devices and drug delivery systems where biocompatibility and durability are paramount.
A thorough understanding of the mechanical properties of these novel elastomers is crucial for their effective application. This document provides detailed protocols for the essential mechanical tests used to characterize elastomers: tensile properties, tear strength, compression set, and dynamic mechanical analysis. The protocols are based on established ASTM standards to ensure reliable and reproducible results.
While comprehensive quantitative data for a wide range of TMDI-based elastomer formulations is not yet broadly available in published literature, this note provides template tables with representative data for a high-performance elastomer. This illustrates the proper method for data presentation and allows for a comparative understanding of how these materials might perform.
Experimental Protocols
Tensile Properties Testing
Standard: Based on ASTM D412 - Standard Test Methods for Vulcanized Rubber and Thermoplastic Elastomers—Tension.[1][2][3][4][5]
Objective: To determine the tensile strength, elongation at break, and modulus of TMDI-based elastomers. These properties are fundamental to understanding the material's strength and elasticity under stretching loads.[3][4]
Apparatus:
-
Universal Testing Machine (UTM) with a suitable load cell
-
Grips for holding the test specimens
-
Extensometer for precise strain measurement
-
Die for cutting dumbbell-shaped specimens (Die C is common)
-
Thickness gauge
Procedure:
-
Specimen Preparation:
-
Prepare flat sheets of the TMDI-based elastomer with a uniform thickness (typically 2.0 ± 0.2 mm).
-
Cut dumbbell-shaped test specimens from the sheets using a standard die. The longitudinal direction of the specimen should be parallel to the grain of the material, if any.
-
Measure the thickness of the narrow section of each specimen at three points and use the median value.
-
-
Test Conditions:
-
Testing:
-
Secure the specimen in the grips of the UTM, ensuring it is aligned vertically and not under any pre-tension.
-
Attach the extensometer to the narrow section of the specimen.
-
Start the test and record the force and elongation data until the specimen ruptures.
-
Record the ultimate tensile strength (the maximum stress before rupture), and the ultimate elongation (the strain at which rupture occurs).[3]
-
Determine the tensile stress at specific elongations (e.g., 100%, 300%) to calculate the modulus.
-
Tear Strength Testing
Standard: Based on ASTM D624 - Standard Test Method for Tear Strength of Conventional Vulcanized Rubber and Thermoplastic Elastomers.[6][7][8][9]
Objective: To measure the resistance of the TMDI-based elastomer to tearing. This is a critical property for applications where the material may be subjected to nicks or cuts.[6][7][9]
Apparatus:
-
Universal Testing Machine (UTM) with a suitable load cell
-
Grips for holding the test specimens
-
Die for cutting the specific tear test specimen shape (e.g., Type C)
Procedure:
-
Specimen Preparation:
-
Cut the test specimens from a prepared sheet of the elastomer using the appropriate die. Various specimen shapes (Types A, B, C, T, and CP) can be used.[6]
-
Measure the thickness of each specimen.
-
-
Test Conditions:
-
Condition the specimens as described for tensile testing.
-
Set the rate of grip separation. For Type C specimens, a speed of 500 ± 50 mm/min is typically used.[7]
-
-
Testing:
-
Mount the specimen in the grips of the UTM.
-
Initiate the test and record the force as the specimen is torn.
-
For Type C specimens, record the maximum force achieved before rupture.
-
The tear strength is calculated by dividing the maximum force by the thickness of the specimen.
-
Compression Set Testing
Standard: Based on ASTM D395 - Standard Test Methods for Rubber Property—Compression Set.[10][11][12][13]
Objective: To determine the ability of the TMDI-based elastomer to retain its elastic properties after being subjected to prolonged compressive stress. A low compression set value is desirable for sealing applications.[10][13]
Apparatus:
-
Compression device consisting of two parallel flat plates
-
Spacers to maintain a constant deflection
-
Oven for elevated temperature testing
-
Thickness gauge
Procedure:
-
Specimen Preparation:
-
Prepare cylindrical disk specimens (typically 13 mm in diameter and 6 mm thick).
-
Measure the initial thickness of each specimen.
-
-
Testing (Method B - Constant Deflection):
-
Place the specimen between the plates of the compression device.
-
Use spacers to compress the specimen to a specified percentage of its original height (commonly 25%).
-
Place the entire device in an oven at a specified temperature (e.g., 70°C or 100°C) for a set duration (e.g., 22 or 70 hours).
-
After the specified time, remove the device from the oven and release the specimen.
-
Allow the specimen to cool at room temperature for 30 minutes.
-
Measure the final thickness of the specimen.
-
-
Calculation:
-
Compression Set (%) = [(Initial Thickness - Final Thickness) / (Initial Thickness - Spacer Thickness)] x 100
-
Dynamic Mechanical Analysis (DMA)
Objective: To characterize the viscoelastic properties of the TMDI-based elastomer, such as storage modulus (E'), loss modulus (E''), and tan delta (δ), as a function of temperature and frequency. DMA provides insights into the glass transition temperature (Tg) and the material's damping capabilities.
Apparatus:
-
Dynamic Mechanical Analyzer (DMA) with a suitable clamp (e.g., tension or compression)
Procedure:
-
Specimen Preparation:
-
Prepare a small, uniform specimen of the elastomer (the geometry will depend on the DMA clamp being used, e.g., rectangular for tension).
-
Measure the dimensions of the specimen accurately.
-
-
Testing:
-
Mount the specimen in the DMA clamp.
-
Apply a sinusoidal strain to the specimen at a set frequency (e.g., 1 Hz).
-
Ramp the temperature over a desired range (e.g., from -100°C to 200°C) at a controlled rate (e.g., 3°C/min).
-
The instrument measures the resulting stress and the phase lag between the stress and strain.
-
From these measurements, the storage modulus, loss modulus, and tan delta are calculated as a function of temperature.
-
The glass transition temperature (Tg) is typically identified as the peak of the tan delta curve or the peak of the loss modulus curve.
-
Data Presentation
Disclaimer: The following tables contain illustrative data for a hypothetical high-performance elastomer. Specific data for TMDI-based elastomers should be generated through the experimental protocols outlined above.
Table 1: Tensile Properties of a Representative High-Performance Elastomer
| Property | Value |
| Ultimate Tensile Strength (MPa) | 35 - 45 |
| Elongation at Break (%) | 400 - 600 |
| 100% Modulus (MPa) | 5 - 10 |
| 300% Modulus (MPa) | 15 - 25 |
Table 2: Tear Strength and Compression Set of a Representative High-Performance Elastomer
| Property | Test Conditions | Value |
| Tear Strength (kN/m) (ASTM D624, Die C) | 23°C | 50 - 70 |
| Compression Set (%) (ASTM D395, Method B) | 22 hrs @ 70°C | 15 - 25 |
| Compression Set (%) (ASTM D395, Method B) | 22 hrs @ 100°C | 25 - 40 |
Table 3: Dynamic Mechanical Analysis of a Representative High-Performance Elastomer
| Property | Value |
| Glass Transition Temperature (Tg) (°C) (Peak of tan δ) | -30 to -10 |
| Storage Modulus (E') at 25°C (MPa) | 20 - 40 |
| Storage Modulus (E') at 100°C (MPa) | 10 - 20 |
Visualizations
Caption: Experimental workflows for the mechanical testing of elastomers.
Conclusion
The mechanical properties of TMDI-derived elastomers are critical to their successful implementation in demanding applications. The standardized protocols provided in this application note offer a robust framework for the comprehensive characterization of these novel materials. While specific quantitative data for TMDI-based systems is still emerging, the methodologies and data presentation formats outlined here will enable researchers and developers to systematically evaluate and compare these promising elastomers for their intended applications. Consistent and standardized testing is essential for building a reliable database of material properties that will accelerate the adoption of TMDI-based elastomers in various fields.
References
- 1. products.evonik.com [products.evonik.com]
- 2. psiurethanes.com [psiurethanes.com]
- 3. gallaghercorp.com [gallaghercorp.com]
- 4. researchgate.net [researchgate.net]
- 5. moldedgroup.com [moldedgroup.com]
- 6. researchgate.net [researchgate.net]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. scidb.cn [scidb.cn]
- 9. Mechanical, Thermal and Morphology Properties of Thermoplastic Polyurethane Copolymers Incorporating α,ω-Dihydroxy-[poly(propyleneoxide)-poly (dimethylsiloxane)-poly(propyleneoxide)] of Varying Poly(propyleneoxide) Molecular Weight [scirp.org]
- 10. Investigating Physio-Thermo-Mechanical Properties of Polyurethane and Thermoplastics Nanocomposite in Various Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. upcommons.upc.edu [upcommons.upc.edu]
- 12. Characteristics of polyurethane (elongation, strength, shock absorption) and comparison with other materialsï½Nagase Chemtex Co., Ltd. [group.nagase.com]
- 13. Tensile strength, tensile modulus and elongation at break of the different composite materials [journal.ecust.edu.cn]
Application Notes: Formulation of UV-Curable Coatings with Trimethylhexamethylene Diisocyanate (TMDI)
Introduction
UV-curable coatings are a class of materials that polymerize and solidify upon exposure to ultraviolet (UV) light.[1] This technology offers significant advantages over traditional thermal curing methods, including rapid curing speeds, reduced energy consumption, and low to zero emissions of volatile organic compounds (VOCs).[2] A typical UV-curable formulation consists of oligomers, monomers (reactive diluents), photoinitiators, and various additives.[1][2]
Urethane (B1682113) acrylate (B77674) oligomers are frequently used as the primary resin backbone in high-performance UV-curable coatings due to the excellent mechanical properties, chemical resistance, and flexibility they impart to the final cured film.[2][3] These oligomers are synthesized from the reaction of a polyol, a diisocyanate, and a hydroxy-functional acrylate.[4][5]
The choice of diisocyanate is critical in determining the final properties of the coating. Aliphatic diisocyanates are preferred for applications requiring high weatherability and UV stability, as they are resistant to yellowing upon sun exposure.[6] Trimethylhexamethylene diisocyanate (TMDI) is an aliphatic diisocyanate known for imparting excellent flexibility, good chemical resistance, and maintaining low viscosity in formulations.[7] This document provides detailed protocols for the synthesis of a TMDI-based urethane acrylate oligomer, its formulation into a UV-curable coating, and methods for performance evaluation.
Key Components and Materials
The formulation of a UV-curable coating involves a careful selection of components to achieve the desired performance characteristics.
-
Oligomer: The backbone of the coating, providing the core physical properties.[2] In this protocol, a custom-synthesized TMDI-based urethane acrylate is used.
-
Monomers (Reactive Diluents): Low-viscosity liquids that adjust the formulation's viscosity for application and copolymerize with the oligomer to become part of the final cured film.[1]
-
Photoinitiator: A compound that absorbs UV light and generates reactive species (free radicals or cations) to initiate the polymerization process.[1]
-
Additives: Used in small quantities to modify specific properties such as surface tension (leveling agents), prevent foam (defoamers), or improve pigment dispersion.
Data Presentation
Quantitative data regarding the raw materials and the performance of the resulting coatings are summarized in the tables below for clarity and comparison.
Table 1: Typical Properties of Core Reactants
| Property | TMDI (Isomer Mixture) | Polypropylene Glycol (PPG, Mn ~1000) | 2-Hydroxyethyl Acrylate (HEA) |
|---|---|---|---|
| IUPAC Name | 1,6-Diisocyanato-2,2,4(2,4,4)-trimethylhexane | Poly(propylene oxide) | 2-Hydroxyethyl prop-2-enoate |
| CAS Number | 28679-16-5[8] | 25322-69-4 | 818-61-1 |
| Molecular Weight | 210.27 g/mol [9] | ~1000 g/mol | 116.12 g/mol |
| Type | Aliphatic Diisocyanate | Polyether Polyol | Hydroxy-functional Acrylate |
| NCO Content (%) | ~40.0 | N/A | N/A |
| Hydroxyl Value (mg KOH/g) | N/A | ~112 | ~483 |
| Primary Function | Urethane linkage formation, flexibility | Soft segment, flexibility | Acrylate functionality for UV curing |
Table 2: Example UV-Curable Coating Formulations
| Component | Formulation A (wt. %) | Formulation B (wt. %) | Formulation C (wt. %) |
|---|---|---|---|
| TMDI-based Urethane Acrylate Oligomer | 60.0 | 50.0 | 70.0 |
| Isobornyl Acrylate (IBOA) | 20.0 | 25.0 | 15.0 |
| Hexanediol Diacrylate (HDDA) | 15.0 | 20.0 | 10.0 |
| Photoinitiator (e.g., TPO) | 4.0 | 4.0 | 4.0 |
| Leveling Agent (e.g., BYK-333) | 1.0 | 1.0 | 1.0 |
| Total | 100.0 | 100.0 | 100.0 |
Table 3: Typical Performance Data of Cured Films
| Performance Metric | Test Method | Formulation A | Formulation B | Formulation C |
|---|---|---|---|---|
| Pencil Hardness | ASTM D3363[10] | F | HB | H |
| Adhesion (Cross-hatch) | ASTM D3359[10] | 5B | 5B | 4B |
| Flexibility (Conical Mandrel) | ASTM D522[10] | Pass (3 mm) | Pass (3 mm) | Pass (5 mm) |
| Solvent Resistance (MEK double rubs) | ASTM D5402 | >200 | >200 | >200 |
| Gloss (60°) | ASTM D523[10] | 92 | 90 | 95 |
| UV Resistance (1000 hrs QUV-A) | ASTM G154[10] | No yellowing, >95% gloss retention | No yellowing, >95% gloss retention | No yellowing, >95% gloss retention |
Experimental Protocols
4.1 Protocol for Synthesis of TMDI-based Urethane Acrylate Oligomer
This protocol describes a two-step process for synthesizing a urethane acrylate oligomer. The first step involves forming an NCO-terminated prepolymer, which is then "capped" with a hydroxy-functional acrylate.[4]
Materials and Equipment:
-
This compound (TMDI)
-
Polypropylene glycol (PPG, Mn ~1000)
-
2-Hydroxyethyl acrylate (HEA)
-
Dibutyltin dilaurate (DBTDL) catalyst
-
Four-neck reaction flask with mechanical stirrer, thermometer, nitrogen inlet, and condenser
-
Heating mantle
-
Titration equipment for NCO content determination
Procedure:
-
Reactor Setup: Assemble the four-neck flask with the stirrer, thermometer, nitrogen inlet, and condenser. Ensure the system is dry and purged with nitrogen to prevent side reactions with moisture.[11]
-
Prepolymer Formation:
-
Charge the PPG-1000 into the reaction flask. Heat to 60°C under a nitrogen blanket with moderate stirring.
-
Slowly add the TMDI to the reactor over 30 minutes. An NCO:OH molar ratio of 2:1 is typical for creating an NCO-terminated prepolymer.[4]
-
Add 0.01-0.05 wt.% (based on total reactants) of DBTDL catalyst to the mixture.
-
Increase the temperature to 75-80°C and maintain for 2-3 hours.
-
-
Monitoring the Reaction:
-
Periodically take samples and determine the free NCO content via titration (e.g., ASTM D2572).
-
The reaction is complete when the experimental NCO content matches the theoretical value for the prepolymer. Alternatively, monitor the disappearance of the NCO peak (~2270 cm⁻¹) using FT-IR spectroscopy.[3]
-
-
Acrylate End-Capping:
-
Cool the reactor to 60-65°C.
-
Slowly add the 2-hydroxyethyl acrylate (HEA) to the prepolymer. The amount of HEA should be stoichiometrically equivalent to the remaining free NCO groups.
-
Maintain the temperature at 70-75°C and continue stirring.
-
-
Completion:
4.2 Protocol for UV-Curable Coating Formulation
Materials and Equipment:
-
Synthesized TMDI-based Urethane Acrylate Oligomer
-
Reactive diluents (e.g., IBOA, HDDA)
-
Photoinitiator (e.g., Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide - TPO)
-
Leveling agent
-
High-shear mixer or planetary mixer
-
Opaque containers for storage
Procedure:
-
In a suitable mixing vessel, add the synthesized TMDI-based oligomer.
-
While stirring, add the reactive diluents (IBOA and HDDA) sequentially. Mix until the system is homogeneous. The diluents will reduce the viscosity of the oligomer.
-
In a separate, smaller container, pre-dissolve the photoinitiator in a portion of the reactive diluent mixture. This ensures complete dissolution.
-
Add the photoinitiator solution to the main batch and mix thoroughly.
-
Add the leveling agent and any other additives dropwise while mixing.
-
Continue mixing for 15-20 minutes to ensure a completely homogeneous formulation.
-
Transfer the final formulation to an opaque, sealed container to protect it from ambient light exposure.
4.3 Protocol for Coating Application and Curing
Materials and Equipment:
-
Substrate for coating (e.g., glass panels, wood, plastic)
-
Film applicator or bar coater
-
UV curing system (e.g., medium-pressure mercury lamp or UV-LED)
-
Radiometer to measure UV dose and intensity
Procedure:
-
Substrate Preparation: Ensure the substrate is clean, dry, and free of any contaminants like dust or grease.
-
Application: Apply the formulated coating onto the substrate using a film applicator to achieve a consistent wet film thickness (e.g., 50 µm).
-
Curing: Immediately pass the coated substrate under the UV lamp. The required UV dose will depend on the formulation, film thickness, and photoinitiator used. A typical dose might be 500-1000 mJ/cm².
-
Assessment of Cure: A simple initial test for cure is a thumb twist or fingernail scratch test; a fully cured coating should be hard and not easily marred.[13] For quantitative analysis, proceed to the characterization protocols.
4.4 Protocol for Cured Film Characterization
-
Pencil Hardness (ASTM D3363): This test measures the scratch hardness of the coating. A set of calibrated pencils of increasing hardness (from 6B to 6H) are pushed across the surface at a 45° angle. The reported hardness is that of the hardest pencil that does not scratch or gouge the film.[10][13]
-
Cross-Hatch Adhesion (ASTM D3359): A lattice pattern is cut through the coating to the substrate. A specified pressure-sensitive tape is applied over the lattice and then rapidly pulled off. Adhesion is rated on a scale from 5B (no detachment) to 0B (severe detachment).[10][14]
-
Solvent Resistance (MEK Rub Test - ASTM D5402): A cloth saturated with methyl ethyl ketone (MEK) is rubbed back and forth over the coating surface with consistent pressure. The number of "double rubs" until the coating is broken through to the substrate is recorded. This indicates the degree of cross-linking and chemical resistance.
-
Gloss Measurement (ASTM D523): A gloss meter is used to measure the specular reflectance of the coating surface at a specific angle (commonly 20°, 60°, or 85°). This quantifies the "shininess" of the surface.[10]
-
UV Resistance / Accelerated Weathering (ASTM G154): Coated panels are placed in a QUV accelerated weathering tester, which exposes them to cycles of UV light (UVA-340 lamps are common) and moisture condensation to simulate outdoor exposure.[10] Changes in gloss, color (yellowness index), and physical integrity are measured over time (e.g., 1000 hours).[15][16]
Visualizations
References
- 1. m.youtube.com [m.youtube.com]
- 2. Characteristics and Applications of UV-Curable Coatings with Different Formulations - Jiangsu Tetra New Material Technology Co., Ltd. [tetrawill.com]
- 3. uvebtech.com [uvebtech.com]
- 4. bomar-chem.com [bomar-chem.com]
- 5. researchgate.net [researchgate.net]
- 6. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 7. researchgate.net [researchgate.net]
- 8. parchem.com [parchem.com]
- 9. 1,6-Diisocyanato-2,2,4-trimethylhexane | C11H18N2O2 | CID 61858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Measure UV Resistance of Conformal Coating Materials [eureka.patsnap.com]
- 11. 2,2,4-TRIMETHYLHEXAMETHYLENE DIISOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. mdpi.com [mdpi.com]
- 13. corkindustries.com [corkindustries.com]
- 14. klumpp-coatings.com [klumpp-coatings.com]
- 15. greatlakesgages.com [greatlakesgages.com]
- 16. upcommons.upc.edu [upcommons.upc.edu]
Application Notes and Protocols for Waterborne Polyurethane Dispersions using Trimethylhexamethylene Diisocyanate (TMDI)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Waterborne polyurethane dispersions (WPUs) have emerged as a significant class of polymers, offering a more environmentally friendly alternative to solvent-based systems due to the use of water as the primary solvent. This reduces the emission of volatile organic compounds (VOCs). Among the various diisocyanates used in WPU synthesis, 2,2,4-trimethylhexamethylene diisocyanate (TMDI) offers unique properties. As an aliphatic diisocyanate, TMDI provides excellent light stability and resistance to yellowing upon exposure to UV radiation, making it suitable for high-performance coatings and adhesives. Its asymmetric structure, with a mix of primary and secondary isocyanate groups, can influence the reaction kinetics and the final properties of the polyurethane.
These application notes provide a comprehensive overview of the synthesis and characterization of waterborne polyurethane dispersions based on TMDI. Detailed experimental protocols are provided to guide researchers in the preparation and evaluation of these materials.
Applications
Waterborne polyurethane dispersions synthesized with TMDI are versatile materials with a broad range of potential applications, including:
-
Coatings: Due to their excellent UV stability, TMDI-based WPUs are ideal for clear and pigmented coatings for wood, metal, and plastics where long-term color stability is crucial. They can be formulated to produce films with a wide range of hardness, flexibility, and chemical resistance.
-
Adhesives: These dispersions can be used to formulate adhesives for various substrates, including plastics, textiles, and leather. The properties of the adhesive can be tailored by adjusting the formulation to achieve the desired bond strength, flexibility, and heat resistance.
-
Textile and Leather Finishing: TMDI-based WPUs can be used as finishing agents to impart a soft feel, improve abrasion resistance, and provide a protective, flexible coating on textiles and leather.
-
Biomedical Applications: Given their water-based nature and the potential for creating biocompatible materials, these dispersions are of interest for applications in drug delivery systems, medical coatings, and tissue engineering scaffolds.
Experimental Protocols
The synthesis of waterborne polyurethane dispersions using TMDI is typically carried out via the prepolymer mixing process. This method involves the formation of an isocyanate-terminated prepolymer, which is then dispersed in water and chain-extended.
Protocol 1: Synthesis of TMDI-Based Waterborne Polyurethane Dispersion
This protocol describes a representative procedure for the synthesis of an anionic waterborne polyurethane dispersion using 2,2,4-trimethylhexamethylene diisocyanate.
Materials:
-
2,2,4-Trimethylhexamethylene diisocyanate (TMDI)
-
Poly(tetramethylene ether) glycol (PTMEG, Mn = 2000 g/mol )
-
Dimethylolpropionic acid (DMPA)
-
Triethylamine (B128534) (TEA)
-
Ethylenediamine (B42938) (EDA)
-
Acetone (B3395972) (anhydrous)
-
Deionized water
Equipment:
-
Four-necked round-bottom flask equipped with a mechanical stirrer, thermometer, condenser, and nitrogen inlet.
-
Heating mantle
-
Dropping funnel
-
High-speed homogenizer (optional)
Procedure:
-
Prepolymer Formation:
-
Dry the PTMEG and DMPA in a vacuum oven at 80°C for at least 4 hours before use.
-
Charge the four-necked flask with PTMEG and DMPA.
-
Add a suitable amount of anhydrous acetone to dissolve the DMPA and reduce the viscosity.
-
Heat the mixture to 75-80°C under a nitrogen atmosphere with constant stirring until a homogeneous solution is obtained.
-
Slowly add TMDI to the reactor using a dropping funnel over a period of 30-60 minutes. An exothermic reaction will occur; maintain the temperature at 80-85°C.
-
After the addition of TMDI is complete, continue the reaction at 80-85°C for 2-3 hours. Monitor the reaction progress by determining the NCO content using the standard di-n-butylamine back-titration method (ASTM D2572). The reaction is complete when the experimental NCO content is close to the theoretical value.
-
-
Neutralization and Dispersion:
-
Cool the NCO-terminated prepolymer to 40-50°C.
-
Add triethylamine (TEA) stoichiometrically to neutralize the carboxylic acid groups of the DMPA. Stir the mixture for 30 minutes.
-
In a separate beaker, prepare the required amount of deionized water.
-
Under vigorous stirring (800-1200 rpm), slowly add the neutralized prepolymer to the deionized water. A milky white dispersion will form.
-
-
Chain Extension:
-
Prepare a dilute solution of ethylenediamine (EDA) in deionized water.
-
Slowly add the EDA solution to the dispersion over a period of 15-30 minutes with continuous stirring. The viscosity of the dispersion may increase.
-
Continue stirring for another 1-2 hours to complete the chain extension reaction.
-
-
Solvent Removal (if applicable):
-
If a significant amount of acetone was used, remove it under reduced pressure using a rotary evaporator.
-
-
Final Product:
-
The final product is a stable, translucent, or milky-white waterborne polyurethane dispersion.
-
Protocol 2: Characterization of TMDI-Based WPU Films
This protocol outlines the procedures for casting and characterizing the physical and mechanical properties of films obtained from the synthesized WPU dispersion.
Procedure:
-
Film Casting:
-
Pour the WPU dispersion into a clean, dry Teflon-coated petri dish.
-
Allow the water to evaporate at room temperature for 48 hours, followed by drying in a vacuum oven at 50°C for 24 hours to obtain a solvent-free film.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Obtain the FTIR spectrum of the dried film to confirm the formation of the polyurethane structure. Look for the disappearance of the NCO peak (~2270 cm⁻¹) and the appearance of urethane (B1682113) linkage peaks (N-H stretching at ~3340 cm⁻¹, C=O stretching at ~1730 cm⁻¹).
-
-
Thermogravimetric Analysis (TGA):
-
Analyze the thermal stability of the WPU film by heating a small sample from room temperature to 600°C at a heating rate of 10°C/min under a nitrogen atmosphere.
-
-
Differential Scanning Calorimetry (DSC):
-
Determine the glass transition temperature (Tg) of the soft and hard segments of the polyurethane by DSC. Heat the sample from -80°C to 200°C at a heating rate of 10°C/min.
-
-
Mechanical Properties:
-
Cut the dried films into dumbbell-shaped specimens according to ASTM D638.
-
Measure the tensile strength, elongation at break, and Young's modulus using a universal testing machine at a crosshead speed of 50 mm/min.
-
-
Particle Size and Zeta Potential:
-
Dilute the WPU dispersion with deionized water.
-
Measure the average particle size and particle size distribution using dynamic light scattering (DLS).
-
Determine the zeta potential to assess the colloidal stability of the dispersion.
-
Data Presentation
The following tables provide representative data that can be expected from the synthesis and characterization of TMDI-based waterborne polyurethane dispersions. The exact values will depend on the specific formulation and synthesis conditions.
Table 1: Formulation of TMDI-Based WPU Dispersions
| Component | Role | Formulation 1 (wt%) | Formulation 2 (wt%) | Formulation 3 (wt%) |
| TMDI | Diisocyanate | 25.0 | 30.0 | 35.0 |
| PTMEG 2000 | Polyol (Soft Segment) | 60.0 | 55.0 | 50.0 |
| DMPA | Internal Emulsifier | 4.0 | 4.0 | 4.0 |
| TEA | Neutralizing Agent | 3.0 | 3.0 | 3.0 |
| EDA | Chain Extender | 1.5 | 1.8 | 2.1 |
| Water | Dispersion Medium | 7.5 | 6.2 | 5.9 |
Table 2: Properties of TMDI-Based WPU Dispersions and Films
| Property | Unit | Formulation 1 | Formulation 2 | Formulation 3 |
| Dispersion Properties | ||||
| Solid Content | % | ~35 | ~35 | ~35 |
| pH | 7.5 - 8.5 | 7.5 - 8.5 | 7.5 - 8.5 | |
| Viscosity | mPa·s | 50 - 200 | 100 - 300 | 150 - 400 |
| Average Particle Size | nm | 50 - 100 | 70 - 120 | 90 - 150 |
| Zeta Potential | mV | -30 to -50 | -30 to -50 | -30 to -50 |
| Film Properties | ||||
| Tensile Strength | MPa | 15 - 25 | 25 - 35 | 30 - 45 |
| Elongation at Break | % | 400 - 600 | 300 - 500 | 200 - 400 |
| Young's Modulus | MPa | 50 - 100 | 100 - 200 | 150 - 300 |
| Glass Transition Temp (Tg) | °C | -40 to -50 | -35 to -45 | -30 to -40 |
| Decomposition Temp (Td) | °C | >280 | >290 | >300 |
Visualizations
The following diagrams illustrate the key processes in the synthesis of TMDI-based waterborne polyurethane dispersions.
Caption: Workflow for the synthesis of TMDI-based waterborne polyurethane dispersion.
Caption: Idealized structure of the NCO-terminated prepolymer.
Troubleshooting & Optimization
How to control the viscosity of TMDI prepolymer reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with trimethyl-1,6-hexamethylene diisocyanate (TMDI) prepolymer reactions.
Frequently Asked Questions (FAQs)
Q1: What is a TMDI prepolymer?
A TMDI prepolymer is a moderately sized molecule formed from the reaction of an excess of trimethyl-1,6-hexamethylene diisocyanate (TMDI) with a polyol. This initial reaction creates a polymer chain with reactive isocyanate (NCO) groups at its ends. These prepolymers are then used in a subsequent reaction, often with a chain extender, to form the final polyurethane product.
Q2: Why is controlling the viscosity of the TMDI prepolymer reaction important?
Controlling the viscosity of the TMDI prepolymer is critical for several reasons:
-
Processability: The viscosity of the prepolymer determines how easily it can be mixed, degassed, and transferred. In applications like coatings, adhesives, or cast elastomers, proper viscosity is essential for achieving a uniform, defect-free product.
-
Reaction Kinetics: As the prepolymer chain grows, the viscosity increases, which can slow down the reaction rate.[1] In highly viscous systems, the reaction can become diffusion-controlled, making it difficult to achieve complete conversion.[1]
-
Final Properties: The molecular weight and structure of the prepolymer, which are directly related to its viscosity, significantly influence the mechanical and thermal properties of the final cured polyurethane.
Q3: What are the main factors that influence the viscosity of a TMDI prepolymer reaction?
The viscosity of a TMDI prepolymer reaction is primarily influenced by:
-
NCO/OH Molar Ratio: This is a critical factor. A lower NCO/OH ratio results in higher molecular weight prepolymers and consequently, higher viscosity.[1][2][3]
-
Polyol Molecular Weight and Structure: The molecular weight of the polyol affects the final prepolymer viscosity.[4][5] Using higher molecular weight polyols can lead to lower viscosity at a fixed NCO/OH ratio because it reduces the concentration of urethane (B1682113) linkages, which contribute to viscosity through hydrogen bonding.
-
Reaction Temperature: Higher temperatures generally lower the viscosity of the prepolymer itself but also accelerate the reaction rate, leading to a faster viscosity increase over time. Elevated temperatures can also promote side reactions, such as the formation of allophanate (B1242929) and biuret (B89757) linkages, which can significantly increase viscosity.[6]
-
Reaction Time: As the reaction progresses, the molecular weight of the prepolymer increases, leading to a corresponding increase in viscosity.[7]
-
Presence of Moisture: Water reacts with isocyanate groups to form unstable carbamic acids, which then decompose into amines and carbon dioxide. The amines can then react with other isocyanates to form urea (B33335) linkages, leading to a rapid increase in viscosity and potential gelation.
-
Catalyst Type and Concentration: Catalysts are used to control the reaction rate. The choice of catalyst can influence the rate of viscosity build-up.[8][9][10]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Viscosity is too high | NCO/OH ratio is too low: A lower excess of TMDI results in longer polymer chains and higher molecular weight. | Increase the NCO/OH molar ratio. This will result in shorter prepolymer chains and a lower molecular weight for a given reaction time. |
| Reaction temperature is too high: This can lead to the formation of allophanate and biuret crosslinks, which significantly increase viscosity.[6] | Lower the reaction temperature. While this will slow the reaction rate, it will minimize side reactions. A typical starting point is 60-80°C. | |
| Reaction time is too long: The longer the reaction, the higher the molecular weight and viscosity.[7] | Reduce the reaction time. Monitor the viscosity at regular intervals to stop the reaction when the desired viscosity is reached. | |
| Moisture contamination: Water reacts with isocyanates, leading to urea formation and a rapid increase in viscosity. | Ensure all reactants (TMDI and polyol) and equipment are thoroughly dry. Consider using a nitrogen blanket during the reaction. Moisture scavengers can also be added to the polyol before the reaction. | |
| Incorrect polyol: A lower molecular weight polyol will lead to a higher concentration of urethane groups and thus higher viscosity for a given weight percentage of reactants. | Use a higher molecular weight polyol. Ensure the polyol has a narrow molecular weight distribution. | |
| Viscosity is too low | NCO/OH ratio is too high: A large excess of TMDI will result in very short prepolymer chains. | Decrease the NCO/OH molar ratio to build higher molecular weight prepolymers. |
| Reaction temperature is too low: The reaction may be proceeding too slowly to build sufficient molecular weight. | Increase the reaction temperature cautiously, monitoring the viscosity to avoid overshooting the target. | |
| Reaction time is too short: Insufficient time for the polymer chains to grow. | Increase the reaction time, monitoring the viscosity until the target is achieved. | |
| Inaccurate measurement of reactants: Errors in weighing the TMDI or polyol can lead to an incorrect NCO/OH ratio. | Double-check all calculations and ensure accurate weighing of all components. | |
| Viscosity increases uncontrollably | Runaway reaction: This can be caused by excessive catalyst concentration, high initial temperature, or poor heat dissipation. | Reduce the catalyst concentration. Improve the heat removal from the reactor (e.g., using a cooling bath). Start the reaction at a lower temperature. |
| Significant moisture contamination: A large amount of water will cause rapid chain extension and crosslinking through urea formation. | Stop the reaction if possible. For future reactions, rigorously dry all reactants and equipment. |
Data Presentation
The following tables provide illustrative data on how different parameters can affect the viscosity of isocyanate prepolymer reactions. While this data is based on general principles for isocyanates like MDI and TDI, similar trends are expected for TMDI.
Table 1: Illustrative Effect of NCO/OH Molar Ratio on Prepolymer Viscosity
| NCO/OH Molar Ratio | Resulting %NCO | Illustrative Viscosity (mPa·s at 75°C) |
| 2.0 | ~6.0 | 1,500 - 2,500 |
| 2.5 | ~8.0 | 800 - 1,500 |
| 3.0 | ~10.0 | 400 - 800 |
| 4.0 | ~13.0 | 100 - 300 |
Note: Based on trends observed for MDI and TDI prepolymers.
Table 2: Illustrative Effect of Polyol Molecular Weight on Prepolymer Viscosity at a Fixed NCO/OH Ratio (e.g., 2.5)
| Polyol Type | Polyol Molecular Weight ( g/mol ) | Illustrative Viscosity (mPa·s at 75°C) |
| Polypropylene Glycol (PPG) | 1000 | 1,200 - 1,800 |
| Polypropylene Glycol (PPG) | 2000 | 800 - 1,200 |
| Polypropylene Glycol (PPG) | 4000 | 500 - 800 |
| Polyester Polyol | 2000 | 1,500 - 2,500 |
Note: Polyester polyols generally lead to higher viscosity than polyether polyols of similar molecular weight due to stronger intermolecular forces.
Experimental Protocols
Key Experiment 1: Synthesis of a TMDI Prepolymer with a Target Viscosity
Objective: To synthesize a TMDI-based prepolymer with a specific target viscosity by controlling the NCO/OH ratio and reaction time.
Materials:
-
Trimethyl-1,6-hexamethylene diisocyanate (TMDI)
-
Polypropylene glycol (PPG), molecular weight 2000 g/mol
-
Dibutyltin dilaurate (DBTDL) catalyst (optional)
-
Nitrogen gas supply
-
Anhydrous toluene (B28343) (optional, for viscosity reduction)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Thermometer
-
Condenser with a drying tube
-
Nitrogen inlet
-
Rotational viscometer (e.g., Brookfield viscometer)[11][12][13][14]
Procedure:
-
Drying: Dry the PPG at 100-110°C under vacuum for 2-4 hours to remove any residual moisture. Ensure the glassware is oven-dried and cooled under a stream of nitrogen.
-
Charging the Reactor: Charge the dried PPG into the three-neck flask.
-
Inert Atmosphere: Purge the flask with dry nitrogen and maintain a gentle nitrogen flow throughout the reaction.
-
Heating: Heat the PPG to the desired reaction temperature (e.g., 70°C) with stirring.
-
TMDI Addition: Slowly add the pre-weighed TMDI to the PPG over 30-60 minutes while maintaining the reaction temperature. The NCO/OH ratio should be calculated beforehand to target the desired prepolymer molecular weight.
-
Catalyst Addition (Optional): If a catalyst is used, add a small, precise amount of DBTDL (e.g., 10-50 ppm) to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by periodically taking samples and measuring the %NCO content (via titration) and viscosity.
-
Endpoint: Continue the reaction until the theoretical %NCO content or the target viscosity is reached.
-
Cooling and Storage: Once the target is reached, cool the prepolymer to room temperature and store it in a tightly sealed container under a nitrogen blanket to prevent moisture contamination.
Key Experiment 2: Viscosity Measurement of TMDI Prepolymer
Objective: To accurately measure the viscosity of the synthesized TMDI prepolymer.
Procedure:
-
Instrument Setup: Calibrate the rotational viscometer according to the manufacturer's instructions. Select an appropriate spindle and rotational speed based on the expected viscosity of the prepolymer.
-
Sample Preparation: Ensure the prepolymer sample is at the desired measurement temperature (e.g., 25°C or 75°C) by placing it in a temperature-controlled bath.
-
Measurement: Immerse the spindle into the prepolymer sample to the marked level. Start the rotation and allow the reading to stabilize. Record the viscosity reading in mPa·s or cP.
-
Data Recording: Record the temperature, spindle number, and rotational speed along with the viscosity reading. For non-Newtonian fluids, it may be necessary to measure viscosity at multiple shear rates (rotational speeds).
Mandatory Visualizations
Caption: Experimental workflow for TMDI prepolymer synthesis.
Caption: Troubleshooting logic for viscosity issues.
References
- 1. researchgate.net [researchgate.net]
- 2. scribd.com [scribd.com]
- 3. mgesjournals.com [mgesjournals.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. real.mtak.hu [real.mtak.hu]
- 9. Investigation the effect of NCO/OH ratio, amount and type of curing catayst on the Pot life of HTPB based binder system [arcpe.modares.ac.ir]
- 10. Reaction kinetics and properties of MDI base poly (urethane-isocyanurate) network polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isocyanate and Polyol ASTM Test Methods | SprayFoam Magazine Content - SprayFoamMagazine.com [sprayfoammagazine.com]
- 12. gardco.com [gardco.com]
- 13. Polyurethane Viscosity Test Method Std. Antpedia [m.antpedia.com]
- 14. muser-my.com [muser-my.com]
Navigating the Heat: A Technical Support Guide for Trimethylhexamethylene Diisocyanate Polymerization
For Researchers, Scientists, and Drug Development Professionals
The polymerization of Trimethylhexamethylene diisocyanate (TMDI) is a critical process in the synthesis of a variety of polyurethanes with applications ranging from coatings and adhesives to biomedical devices. However, the highly exothermic nature of this reaction presents significant challenges in maintaining precise temperature control, which is paramount for ensuring product quality, reproducibility, and, most importantly, laboratory safety. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address specific issues related to managing exothermic reactions during TMDI polymerization experiments.
Troubleshooting Guide
This guide addresses common problems encountered during TMDI polymerization in a question-and-answer format, offering potential causes and recommended solutions.
Issue 1: Rapid, Uncontrolled Temperature Rise (Runaway Reaction)
-
Question: My reaction temperature is increasing much faster than anticipated and is difficult to control with the cooling system. What is happening and what should I do?
-
Answer: You are likely experiencing a runaway reaction, a dangerous situation where the rate of heat generation from the polymerization exceeds the rate of heat removal. This can lead to a rapid increase in temperature and pressure, potentially causing the reactor to fail.
-
Immediate Actions:
-
If safely possible, immediately cease the addition of any further reactants.
-
Maximize cooling to the reactor.
-
If the reaction is in a small-scale, well-ventilated fume hood, prepare for emergency shutdown by having an appropriate quenching agent ready (e.g., a solution of a short-chain alcohol or amine in an inert solvent).
-
Evacuate the immediate area if the temperature continues to rise uncontrollably.
-
-
Potential Causes & Solutions:
-
| Potential Cause | Recommended Solution |
| Catalyst concentration too high | Reduce the catalyst concentration. Perform small-scale trials to determine the optimal catalyst loading for a controlled reaction rate. |
| Monomer addition rate too fast | Decrease the rate of TMDI or polyol addition. A slower addition rate allows for more effective heat dissipation. |
| Inadequate cooling capacity | Ensure your cooling system (e.g., ice bath, cryostat) is appropriately sized for the reaction scale and is functioning correctly. For larger scale reactions, consider using a jacketed reactor with a circulating coolant. |
| Poor heat transfer | Improve stirring to ensure uniform temperature distribution and enhance heat transfer to the reactor walls. Ensure the reactor is not overly insulated. |
| Incorrect initial temperature | Start the reaction at a lower initial temperature to provide a larger buffer for the exothermic heat generated. |
Issue 2: Inconsistent Product Properties (e.g., variable molecular weight, gelation)
-
Question: I am observing significant batch-to-batch variation in the properties of my TMDI-based polyurethane. Could this be related to exotherm control?
-
Answer: Yes, poor temperature control is a major contributor to inconsistent product quality. The reaction temperature directly influences the polymerization kinetics, which in turn affects polymer properties.
-
Potential Causes & Solutions:
-
| Potential Cause | Recommended Solution |
| Temperature fluctuations | Implement a more robust temperature control system. Use a temperature controller with a thermocouple placed directly in the reaction mixture for accurate monitoring and feedback control of the cooling system. |
| Localized "hot spots" | Improve agitation to eliminate localized areas of high temperature where side reactions, such as allophanate (B1242929) and biuret (B89757) formation, can occur, leading to branching and gelation. |
| Side reactions at high temperatures | Maintain a consistent and lower reaction temperature to minimize side reactions that can alter the polymer architecture and molecular weight distribution. |
Issue 3: Polymerization Fails to Initiate or Proceeds Too Slowly
-
Question: My TMDI polymerization is not starting or is extremely sluggish, even after adding the catalyst. What could be the issue?
-
Answer: While the primary concern is often managing the exotherm, a lack of reaction can also be a frustrating issue.
-
Potential Causes & Solutions:
-
| Potential Cause | Recommended Solution |
| Low reaction temperature | While avoiding high temperatures is crucial, the reaction mixture still needs to reach a certain activation temperature. Gradually increase the temperature of the reaction mixture to the desired setpoint. |
| Catalyst inactivity | Ensure the catalyst has not degraded. Use a fresh batch of catalyst. Some catalysts are sensitive to moisture and air, so proper storage and handling are essential. |
| Presence of inhibitors | Ensure all reactants and solvents are free from inhibitors that could quench the catalyst or react with the isocyanate groups. |
| Incorrect stoichiometry | Verify the molar ratio of isocyanate to polyol. An incorrect ratio can affect the reaction rate and the final polymer properties. |
Frequently Asked Questions (FAQs)
Q1: What are the key parameters to monitor to prevent a runaway reaction in TMDI polymerization?
A1: The most critical parameter to monitor is the reaction temperature . Continuous monitoring with a calibrated thermocouple is essential. Other important parameters include the rate of monomer/catalyst addition and the efficiency of the cooling system . For larger-scale reactions, monitoring the pressure inside the reactor is also a crucial safety measure.
Q2: How does the choice of catalyst affect the exotherm of TMDI polymerization?
A2: The catalyst significantly influences the reaction rate and, consequently, the rate of heat generation. Highly active catalysts will lead to a more rapid exotherm.
| Catalyst Type | General Effect on Exotherm |
| Tertiary Amines (e.g., DABCO, TEA) | Generally provide a moderate to fast reaction rate. The exotherm can be significant and requires careful control of catalyst concentration and addition rate. |
| Organotin Compounds (e.g., Dibutyltin dilaurate - DBTDL) | Highly efficient catalysts that can lead to a very rapid and strong exotherm, even at low concentrations. Use with extreme caution and at very low levels. |
It is crucial to conduct small-scale experiments to determine the appropriate catalyst and concentration for your specific system to achieve a controllable reaction profile.
Q3: Can the choice of solvent help in managing the exotherm?
A3: Yes, the solvent plays a significant role in heat management. A solvent with a higher heat capacity can absorb more heat, thus moderating the temperature rise. Additionally, using a solvent allows for better temperature control through reflux cooling, where the boiling point of the solvent dictates the maximum reaction temperature. However, the choice of solvent must be compatible with the reactants and the desired polymer properties.
Q4: What are some engineering controls that can be implemented for safer TMDI polymerization?
A4: For laboratory-scale experiments, the following engineering controls are recommended:
-
Jacketed Reactor: A reactor with a cooling jacket allows for efficient and uniform heat removal by circulating a coolant.
-
Automated Temperature Control: A system consisting of a temperature probe, a controller, and an automated cooling/heating unit provides precise and responsive temperature management.
-
Controlled Addition Funnel/Syringe Pump: These allow for the slow and controlled addition of reactants, which is critical for managing the exotherm.
-
Adequate Ventilation: All isocyanate reactions should be performed in a well-ventilated fume hood to avoid inhalation of harmful vapors.
Experimental Protocols
Protocol 1: General Procedure for Controlled TMDI Polymerization (Solution Method)
This protocol provides a general framework. Specific parameters should be optimized for the desired polymer properties.
-
Reactor Setup:
-
Assemble a dry, three-necked round-bottom flask equipped with a mechanical stirrer, a condenser with a nitrogen inlet, a thermocouple connected to a temperature controller, and a dropping funnel. .
-
-
Inert Atmosphere:
-
Purge the entire system with dry nitrogen for at least 30 minutes to remove air and moisture. Maintain a positive nitrogen pressure throughout the reaction.
-
-
Reactant Charging:
-
Charge the polyol and a suitable anhydrous solvent (e.g., toluene, xylene) into the reactor.
-
Begin stirring and heat the mixture to the desired initial reaction temperature (e.g., 60 °C).
-
-
TMDI Addition:
-
Charge the TMDI into the dropping funnel.
-
Add the TMDI to the reactor dropwise over a period of 1-2 hours, carefully monitoring the internal temperature. Adjust the addition rate to maintain the temperature within ±2 °C of the setpoint.
-
-
Catalyst Addition:
-
Once the TMDI addition is complete, add the catalyst (e.g., a dilute solution of DBTDL in the reaction solvent) dropwise. The exotherm should be carefully monitored and controlled by adjusting the cooling.
-
-
Reaction Monitoring:
-
Maintain the reaction at the set temperature and monitor the progress by techniques such as Fourier-Transform Infrared (FTIR) spectroscopy (disappearance of the -NCO peak at ~2270 cm⁻¹) or by taking samples for titration of the isocyanate content.
-
-
Quenching:
-
Once the desired conversion is reached, the reaction can be quenched by adding a small amount of a short-chain alcohol (e.g., methanol).
-
-
Polymer Isolation:
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., hexane, methanol) and collect the solid product by filtration. Dry the polymer under vacuum.
-
Visualizing Exotherm Management
The following diagram illustrates the logical relationships between factors influencing the exotherm and the control measures that can be implemented.
Strategies to minimize side reactions in TMDI-based polyurethane synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side reactions during 2,4,4-trimethyl-1,6-hexamethylene diisocyanate (TMDI)-based polyurethane synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: The final polyurethane product is brittle or has higher than expected hardness.
-
Q: My TMDI-based polyurethane is unexpectedly brittle. What could be the cause?
-
A: Brittleness can be a result of excessive cross-linking due to side reactions, primarily the formation of allophanate (B1242929) and biuret (B89757) linkages.[1][2] These reactions are promoted by high temperatures and certain catalysts.[2][3] An incorrect isocyanate-to-polyol (NCO/OH) ratio, with a significant excess of isocyanate, can also lead to increased side reactions and a more rigid polymer network.[4][5]
-
-
Troubleshooting Steps:
-
Verify NCO/OH Ratio: Accurately calculate and measure your reactants to ensure the desired stoichiometric ratio. Even small errors can lead to a significant excess of isocyanate.
-
Optimize Reaction Temperature: High temperatures favor the formation of allophanate and biuret crosslinks.[3] Consider lowering the reaction temperature and extending the reaction time. A step-heating process can also help control the reaction.[6]
-
Evaluate Catalyst Choice and Concentration: Some catalysts, particularly certain amine and organotin compounds, can promote side reactions.[7][8] Evaluate the selectivity of your catalyst for the urethane (B1682113) reaction versus side reactions. Consider reducing the catalyst concentration or switching to a more selective catalyst.
-
Analyze for Side Products: Use analytical techniques like FTIR and NMR spectroscopy to identify and quantify the presence of allophanate and biuret linkages.[9][10]
-
Issue 2: The polyurethane product exhibits poor solvent resistance or is tacky.
-
Q: Why is my polyurethane product tacky and showing poor solvent resistance after curing?
-
A: A tacky surface and poor solvent resistance often indicate incomplete polymerization or a low degree of cross-linking.[11] This can be caused by several factors, including the presence of moisture, which consumes isocyanate groups in a competing reaction, or an insufficient NCO/OH ratio.[7] Catalyst deactivation can also lead to an incomplete reaction.[11]
-
-
Troubleshooting Steps:
-
Control for Moisture: Ensure all reactants (polyols, chain extenders) and solvents are thoroughly dried before use.[11] Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from interfering.[11]
-
Re-evaluate Stoichiometry: An excess of the hydroxyl component (low NCO/OH ratio) will result in unreacted polyol chains, leading to a tacky product. Recalculate and ensure the correct stoichiometry.
-
Check Catalyst Activity: Ensure your catalyst has not degraded. If necessary, use a fresh batch of catalyst at the appropriate concentration.
-
Optimize Curing Conditions: Ensure the curing time and temperature are adequate for the complete reaction of all functional groups.[12] Post-curing at an elevated temperature can sometimes help complete the reaction.
-
Issue 3: Gelation occurs prematurely during the synthesis.
-
Q: My reaction mixture is gelling much faster than expected. How can I prevent this?
-
A: Premature gelation is often a sign of uncontrolled and rapid side reactions that lead to a high degree of cross-linking. This can be triggered by excessive reaction temperatures, high catalyst concentrations, or the presence of highly reactive impurities.[13]
-
-
Troubleshooting Steps:
-
Reduce Reaction Temperature: Lowering the initial reaction temperature can help to control the reaction rate and delay the onset of significant cross-linking.
-
Lower Catalyst Concentration: A high catalyst concentration can accelerate both the main urethane reaction and the side reactions. Reduce the amount of catalyst to better moderate the reaction rate.
-
Use a Less Reactive Catalyst: Some catalysts are more aggressive in promoting side reactions. Consider a catalyst with higher selectivity for the urethane linkage.
-
Ensure Purity of Reactants: Impurities in the reactants can sometimes act as catalysts or initiate unwanted side reactions. Use high-purity monomers and solvents.
-
Data Presentation: Impact of Reaction Parameters on Side Reactions
The following tables summarize the general effects of key reaction parameters on the formation of common side products in aliphatic polyurethane synthesis.
Table 1: Effect of Temperature on Side Reaction Formation
| Temperature Range | Predominant Reaction | Expected Side Reactions | Impact on Polymer Properties |
| 50-80°C | Urethane Formation | Minimal allophanate/biuret formation. | More linear polymer, lower cross-link density. |
| 100-140°C | Urethane Formation | Increased rate of allophanate and biuret formation.[1] | Higher cross-link density, increased hardness and brittleness.[3] |
| >150°C | Urethane/Side Reactions | Significant allophanate and biuret formation; potential for thermal degradation of urethane bonds.[1][9] | High cross-link density, potential for discoloration and reduced mechanical properties. |
Table 2: Influence of NCO/OH Ratio on Polyurethane Properties
| NCO/OH Ratio | Unreacted Species | Tendency for Side Reactions | Resulting Polymer Characteristics |
| < 1.0 | Excess Polyol (OH) | Low | Soft, tacky, low molecular weight, poor mechanical properties.[11] |
| 1.0 - 1.1 | Slight Excess Isocyanate (NCO) | Moderate | Good balance of properties, formation of a high molecular weight linear polymer. |
| > 1.1 | Significant Excess Isocyanate (NCO) | High (Allophanate, Biuret) | Increased hardness, brittleness, and cross-link density; improved thermal stability.[4][5] |
Table 3: Catalyst Selectivity in Polyurethane Synthesis
| Catalyst Type | Primary Reaction Promoted | Side Reactions Promoted | General Remarks |
| Tertiary Amines (e.g., DABCO) | Urethane and Urea (water reaction) | Can promote isocyanurate formation at high temperatures. | Widely used, can accelerate the blowing reaction in foams.[7] |
| Organotin (e.g., DBTDL) | Urethane | Allophanate, Biuret | Highly efficient for the urethane reaction, but can also promote side reactions at elevated temperatures.[8] |
| Zirconium Chelates | Urethane | Lower tendency for reaction with water. | Can offer better selectivity for the isocyanate-hydroxyl reaction over the isocyanate-water reaction. |
| Bismuth and Zinc Carboxylates | Urethane | Generally lower activity for side reactions compared to tin catalysts. | Often used as alternatives to organotin catalysts.[7] |
Experimental Protocols
Protocol 1: In-Situ Monitoring of TMDI-Polyurethane Synthesis via FT-IR Spectroscopy
-
Objective: To monitor the consumption of isocyanate (NCO) groups and the formation of urethane, allophanate, and biuret linkages in real-time.
-
Instrumentation:
-
FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) probe suitable for in-situ reaction monitoring.[14]
-
Reaction vessel with appropriate ports for the ATR probe, temperature sensor, and inert gas inlet/outlet.
-
Temperature control system (e.g., oil bath or heating mantle with controller).
-
Mechanical stirrer.
-
-
Procedure:
-
Assemble the reaction setup, ensuring all glassware is clean and dry.
-
Charge the polyol, solvent (if any), and catalyst into the reaction vessel.
-
Heat the mixture to the desired reaction temperature under a gentle stream of inert gas.
-
Insert the ATR probe into the reaction mixture and acquire a background spectrum.
-
Begin spectral acquisition in time-series mode (e.g., one spectrum every 1-5 minutes).[15]
-
Add the TMDI to the reaction vessel with vigorous stirring to ensure homogeneity.
-
Continue to monitor the reaction via FT-IR. Key spectral regions to monitor include:
-
NCO stretching: ~2270 cm⁻¹ (decrease in absorbance indicates consumption of isocyanate).[16]
-
N-H stretching (urethane): ~3330 cm⁻¹ (increase in absorbance).[1]
-
C=O stretching (urethane): ~1730-1700 cm⁻¹ (increase in absorbance).[4]
-
C=O stretching (allophanate): Distinct shoulder or peak around 1716 cm⁻¹.[1]
-
C=O stretching (urea/biuret): Peaks in the range of 1640-1680 cm⁻¹.
-
-
The reaction is considered complete when the NCO peak at ~2270 cm⁻¹ has disappeared or reached a stable, low level.
-
Analyze the collected spectra to quantify the relative amounts of urethane, allophanate, and biuret linkages by integrating the respective carbonyl peaks.
-
Protocol 2: Structural Analysis of Final Polyurethane Product by ¹³C NMR Spectroscopy
-
Objective: To identify and quantify the different chemical linkages (urethane, allophanate, biuret, isocyanurate) in the final polyurethane product.
-
Instrumentation:
-
High-resolution NMR spectrometer.
-
-
Procedure:
-
Dissolve a sample of the purified polyurethane polymer in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).[10] The choice of solvent is critical for good spectral resolution.
-
Acquire a ¹³C NMR spectrum. Typical acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Identify the chemical shifts corresponding to the carbonyl carbons of the different functional groups:
-
Quantify the relative amounts of each linkage by integrating the corresponding peaks. The relative molar percentages can be calculated from the integral values.
-
Mandatory Visualizations
Caption: Primary and side reaction pathways in TMDI-based polyurethane synthesis.
Caption: Troubleshooting workflow for common issues in polyurethane synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. electrochemsci.org [electrochemsci.org]
- 6. Reaction kinetics and properties of MDI base poly (urethane-isocyanurate) network polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. l-i.co.uk [l-i.co.uk]
- 8. Understanding Polyurethane Catalysts and How They Work [gzyourun.com]
- 9. Reactivity of isocyanates with urethanes: Conditions for allophanate formation | CoLab [colab.ws]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. azom.com [azom.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. FTIR Monitoring of Polyurethane Foams Derived from Acid-Liquefied and Base-Liquefied Polyols - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Curing Conditions for TMDI-Based Polyurethane Coatings
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with trimethylhexamethylene diisocyanate (TMDI)-based polyurethane coatings.
Frequently Asked Questions (FAQs)
Q1: What is TMDI and why is it used in polyurethane coatings?
A1: TMDI stands for this compound. It is an aliphatic diisocyanate used as a building block for light-stable and weather-resistant polyurethane coatings.[1][2] TMDI is a mixture of two isomers: 2,2,4- and 2,4,4-trimethyl-hexamethylene diisocyanate.[1][3] Unlike more rigid cycloaliphatic isocyanates, TMDI imparts flexibility to the final polyurethane film, making it suitable for applications requiring durability and movement.[1] Its aliphatic nature ensures non-yellowing performance upon exposure to UV light, a critical attribute for clear coats and color-stable formulations.
Q2: What are the typical curing conditions for a TMDI-based polyurethane coating?
A2: Two-component (2K) TMDI-based systems typically cure at ambient temperature, but the process is sensitive to environmental conditions. Ideal conditions are generally between 15-27°C (60-80°F) and a relative humidity of 30-60%.[4] Curing can be accelerated by baking at elevated temperatures (e.g., 80-120°C).[5] It is important to note that even when a coating is "dry to the touch," full chemical cure and property development can take several days at room temperature.[6][7]
Q3: How does TMDI's reactivity compare to other common isocyanates?
A3: TMDI is an aliphatic diisocyanate and, as such, is less reactive than aromatic isocyanates like MDI or TDI. However, it is significantly more reactive than common cycloaliphatic diisocyanates such as IPDI (Isophorone diisocyanate) or H12MDI.[1][8] This intermediate reactivity provides a good balance between a workable pot life and a reasonable cure time.
Troubleshooting Guide
Issue 1: Slow or Incomplete Curing
Your TMDI-based coating remains tacky or soft long after the expected cure time.
Possible Causes & Solutions
| Cause | Solution |
| Low Ambient Temperature | Increase the ambient temperature to the recommended range of 15-27°C (60-80°F). Low temperatures significantly slow the isocyanate-polyol reaction.[4] Consider a post-curing step at an elevated temperature (e.g., 60-80°C) after the initial set. |
| High Humidity | Reduce the relative humidity to below 60%. Excess moisture in the air can react with the isocyanate groups, leading to the formation of urea (B33335) and carbon dioxide (foaming), which competes with the desired urethane (B1682113) reaction and can inhibit proper film formation.[4][9] |
| Incorrect Stoichiometry (NCO:OH Ratio) | Verify the mix ratio of the TMDI component (Part A) and the polyol component (Part B). An incorrect ratio can result in unreacted components, leading to a permanently soft or sticky film.[4][10] Ensure calculations are based on the equivalent weights of the specific isocyanate and polyol being used. |
| Insufficient Catalyst | If the formulation allows, add or increase the concentration of a suitable catalyst. For TMDI, dibutyltin (B87310) dilaurate (DBTDL) is effective.[1][11] Always start with a low concentration and perform ladder studies to find the optimal level. |
| Moisture Contamination | Ensure that the polyol, solvents, and any pigments or fillers are free from moisture. Polyols are often hygroscopic and can absorb atmospheric moisture.[4] Use of moisture scavengers in the formulation can be considered if contamination is suspected. |
Issue 2: Poor Adhesion to the Substrate
The cured coating can be easily peeled or lifted from the surface it was applied to.
Possible Causes & Solutions
| Cause | Solution |
| Inadequate Surface Preparation | The substrate must be completely clean, dry, and free of any contaminants like oil, grease, or dust.[10] Depending on the substrate, mechanical abrasion (sanding) or the use of a chemical primer may be necessary to create a suitable surface profile for adhesion. |
| Incompatibility with Substrate | The surface energy of the substrate may be too low for the coating to wet and adhere properly. A primer specifically designed for the substrate (e.g., a primer for plastics or non-ferrous metals) may be required. |
| Slow Cure at Interface | If the coating cures too quickly at the surface (due to high air flow) but remains under-cured at the substrate interface, adhesion can be compromised. Ensure uniform curing conditions. |
Issue 3: Bubbles or Pinholes in the Cured Film
The surface of the coating is marred by small bubbles, craters, or pinholes.
Possible Causes & Solutions
| Cause | Solution |
| Moisture Reaction | This is a common cause. Moisture from the substrate, air (high humidity), or contaminated raw materials reacts with isocyanate to produce CO2 gas, which gets trapped in the film.[4] Ensure all components and the application environment are dry. |
| Solvent Entrapment | If the coating is applied too thickly or the wrong type of solvent is used (one that evaporates too quickly), the surface can skin over, trapping solvent underneath which then escapes, leaving a pinhole. Apply thinner coats and use a recommended solvent blend.[10] |
| Air Entrapment During Mixing | Mixing the two components too vigorously can introduce air bubbles. Mix thoroughly but gently. Allow a short "induction time" after mixing for air to dissipate before application.[4] |
Experimental Protocols
Protocol 1: Preparation of a 2K TMDI-Based Clear Coat
-
Component Preparation : Ensure the TMDI component (Part A) and the polyol component (Part B, e.g., a polyester (B1180765) or acrylic polyol) are at room temperature (approx. 20-25°C).
-
Stoichiometry Calculation : Calculate the required mass of each component based on their NCO and OH equivalent weights to achieve the desired NCO:OH index (typically 1.05:1 to 1.1:1).
-
Mixing : In a clean, dry container, add the weighed amount of the polyol component (Part B).
-
While stirring gently with a mechanical stirrer, slowly add the weighed amount of the TMDI component (Part A).
-
If a catalyst is required, add the pre-calculated amount (e.g., 0.005% DBTDL based on total resin solids) to the polyol component before adding the isocyanate.[1]
-
Continue mixing for 2-3 minutes until the mixture is homogeneous. Avoid excessive speed to prevent air entrapment.[4]
-
Application : Apply the coating to a prepared substrate using a film applicator, spray gun, or brush to achieve a specified dry film thickness.
-
Curing : Allow the coated substrate to cure under controlled conditions (e.g., 23°C and 50% relative humidity). For accelerated curing, place the sample in an oven at a specified temperature (e.g., 80°C) for a set time (e.g., 30 minutes) after an initial flash-off period at room temperature.
Protocol 2: Catalyst Optimization Study (Ladder Study)
-
Prepare Masterbatches : Prepare a masterbatch of the polyol component (Part B) and another of the TMDI component (Part A).
-
Prepare Catalyst Dilution : Create a dilute solution of the catalyst (e.g., 1% DBTDL in a dry solvent like xylene) to allow for accurate addition of small quantities.
-
Formulation Series : Prepare a series of identical formulations as described in Protocol 1. To each, add a different level of the catalyst dilution to achieve a range of concentrations (e.g., 0%, 0.001%, 0.005%, 0.01% active catalyst on total resin solids).[1]
-
Testing : For each formulation, measure:
-
Pot Life : The time it takes for the initial mixed viscosity to double.
-
Tack-Free Time : The time at which the surface is no longer sticky to the touch under light pressure.
-
Hardness Development : Measure pencil hardness (ASTM D3363) or Shore hardness at set intervals (e.g., 24h, 48h, 7 days) to monitor the cure progression.
-
-
Analysis : Plot the results to determine the optimal catalyst concentration that provides the desired balance of pot life and cure speed.
Quantitative Data
Table 1: Influence of DBTDL Catalyst on Curing Characteristics of a Model TMDI-System
| Catalyst Level (% DBTDL on total solids) | Pot Life (minutes) at 23°C | Tack-Free Time (hours) at 23°C | Time to achieve 2H Pencil Hardness (days) at 23°C |
| 0.000% (Uncatalyzed) | > 240 | ~12 | > 7 |
| 0.001% | ~180 | ~8 | ~5 |
| 0.005% | ~90 | ~5 | ~3 |
| 0.010% | ~60 | ~3 | ~2 |
Note: Data is illustrative, based on typical trends. Actual results will vary depending on the specific polyol, solvents, and environmental conditions.[1]
Visualizations
Caption: Basic reaction pathway for the formation of a TMDI-based polyurethane coating.
Caption: A logical workflow for troubleshooting common curing issues in TMDI coatings.
Caption: Key factors influencing the cure rate and pot life of TMDI polyurethane systems.
References
- 1. products.evonik.com [products.evonik.com]
- 2. ulprospector.com [ulprospector.com]
- 3. VESTANAT® TMDI [evonik.com]
- 4. benchchem.com [benchchem.com]
- 5. specialchem.com [specialchem.com]
- 6. Slow curing of aliphatic polyisocyanate paints in automotive refinishing: a potential source for skin exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. products.evonik.com [products.evonik.com]
- 9. zhengfloorpaint.com [zhengfloorpaint.com]
- 10. crosslinktech.com [crosslinktech.com]
- 11. specialchem.com [specialchem.com]
Addressing moisture sensitivity of Trimethylhexamethylene diisocyanate during synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the challenges associated with the moisture sensitivity of Trimethylhexamethylene diisocyanate (TMDI) during its synthesis. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TMDI) and why is it sensitive to moisture?
A1: this compound (TMDI) is an aliphatic diisocyanate that exists as a mixture of 2,2,4- and 2,4,4-trimethylhexamethylene diisocyanate isomers.[1][2] Like other isocyanates, TMDI is highly reactive towards nucleophiles, particularly compounds containing active hydrogen atoms, such as water.[3][4] The isocyanate groups (-N=C=O) readily react with water to form an unstable carbamic acid, which then decomposes to form a primary amine and carbon dioxide gas.[5][6][7] The newly formed amine can then react with another isocyanate molecule to produce a stable, insoluble polyurea.[5][7][8] This side reaction is problematic as it consumes the desired diisocyanate, leads to the formation of solid precipitates that can complicate purification, and the evolution of CO2 can cause pressure build-up in closed reaction vessels.[3][5]
Q2: What are the common sources of moisture contamination during TMDI synthesis?
A2: Moisture can be introduced into the reaction system from several sources:
-
Solvents: Many organic solvents can absorb significant amounts of water from the atmosphere if not properly dried and stored.
-
Reagents: The starting material, typically 2,2,4-trimethyl-1,6-hexanediamine, and other reagents may contain residual moisture.[9][10][11][12][13]* Apparatus: Glassware that has not been thoroughly dried can be a significant source of water.
-
Atmosphere: Exposure of the reaction mixture to the ambient atmosphere, especially on humid days, will introduce moisture.
Q3: What is the maximum acceptable moisture content in solvents and reagents for TMDI synthesis?
A3: For successful isocyanate synthesis, the water content in solvents and reagents should be kept to a minimum, ideally below 50 parts per million (ppm). Some sources recommend even lower levels, such as less than 10 ppm, for critical applications. [14]The precise tolerance will depend on the specific reaction conditions and the desired purity of the final product.
Q4: How can I determine the moisture content of my solvents and reagents?
A4: The most accurate and widely used method for determining trace amounts of water in organic solvents and reagents is the Karl Fischer titration. [15][16][17][18]This technique is highly specific to water and can provide results with high precision in the ppm range. Both volumetric and coulometric Karl Fischer titration methods are suitable, with the coulometric method being particularly well-suited for very low water content. [18] Q5: What are the key safety precautions when handling TMDI and the reagents used in its synthesis?
A5: TMDI and its precursors are hazardous materials that require careful handling in a well-ventilated fume hood. [19]* Toxicity: TMDI is toxic if inhaled or ingested and can cause severe skin and eye irritation. [2][7]Phosgene, a common reagent in diisocyanate synthesis, is extremely toxic and requires specialized handling procedures. [20][21][22][23]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. For handling phosgene, additional respiratory protection is necessary.
-
Moisture Reactivity: As discussed, TMDI reacts with water to release CO2, which can lead to pressure buildup. [3]Avoid contact with water and moist air. [3][7]* Spills: In case of a spill, do not use water for cleanup. Use an inert absorbent material and dispose of it as hazardous waste.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Formation of a white precipitate during the reaction. | Reaction of TMDI with water to form insoluble polyureas. | 1. Verify Dryness of Reagents and Solvents: Use Karl Fischer titration to confirm that the water content is below 50 ppm. 2. Ensure Dry Apparatus: Thoroughly dry all glassware in an oven at >120°C for several hours and cool under a stream of dry nitrogen or in a desiccator before use. 3. Maintain Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon). |
| Low yield of TMDI. | Consumption of the isocyanate by reaction with water. | 1. Implement Rigorous Drying Procedures: Follow the detailed protocols for drying solvents and reagents. 2. Monitor Reaction with FTIR: Use in-situ FTIR to monitor the disappearance of the isocyanate peak (~2270 cm⁻¹) and the potential appearance of urea (B33335) carbonyl peaks (~1640 cm⁻¹). |
| Product discoloration (yellowing). | Formation of side products due to impurities or thermal degradation. | 1. Purify Starting Materials: Ensure the purity of the starting diamine. 2. Control Reaction Temperature: Avoid excessive heating during the reaction and purification steps. 3. Purification: Purify the crude TMDI by vacuum distillation. [24][25][26] |
| Pressure buildup in the reaction vessel. | Evolution of carbon dioxide from the reaction of isocyanate with water. | 1. Immediate Action: If safe to do so, vent the reaction vessel in a fume hood. 2. Preventative Measures: Ensure all reagents and the reaction system are scrupulously dry. |
Experimental Protocols
Protocol 1: Determination of Water Content by Karl Fischer Titration
This protocol provides a general procedure for determining the water content of an organic solvent using a coulometric Karl Fischer titrator.
Materials:
-
Coulometric Karl Fischer titrator
-
Anode and cathode reagents
-
Dry syringe and needle
-
Solvent sample
Procedure:
-
Set up the Karl Fischer titrator according to the manufacturer's instructions.
-
Allow the instrument to stabilize and titrate any residual moisture in the titration cell until a stable, low drift rate is achieved.
-
Using a dry syringe, carefully draw a known volume or weight of the solvent sample.
-
Inject the sample into the titration cell.
-
The titrator will automatically start the titration and display the water content, typically in ppm or as a percentage.
-
Perform the measurement in triplicate to ensure accuracy.
Protocol 2: Drying of Organic Solvents
This protocol describes a common method for drying organic solvents to low moisture levels using molecular sieves.
Materials:
-
Solvent to be dried (e.g., toluene, dichloromethane)
-
Activated 3Å or 4Å molecular sieves
-
Dry, oven-dried flask with a ground glass joint
-
Septum or glass stopper
-
Inert gas source (nitrogen or argon)
Procedure:
-
Activate the molecular sieves by heating them in a muffle furnace at 300-350°C for at least 4 hours.
-
Cool the activated sieves to room temperature in a desiccator.
-
Place the solvent in the dry flask.
-
Add the activated molecular sieves to the solvent (approximately 5-10% w/v).
-
Seal the flask with a septum or glass stopper and purge with an inert gas.
-
Allow the solvent to stand over the molecular sieves for at least 24 hours. For some solvents, a longer period may be necessary.
-
For extremely low moisture content, the solvent can be distilled from the molecular sieves under an inert atmosphere.
-
Verify the water content using Karl Fischer titration.
Data Presentation
Table 1: Recommended Maximum Water Content in Solvents for TMDI Synthesis
| Solvent | Recommended Max. Water Content (ppm) |
| Toluene | < 50 |
| Dichloromethane | < 50 |
| Chlorobenzene | < 50 |
| Acetonitrile | < 50 |
Table 2: Characteristic FTIR Absorption Bands for Monitoring TMDI Synthesis
| Functional Group | Wavenumber (cm⁻¹) | Significance |
| Isocyanate (-N=C=O) | ~2270 | Disappearance indicates consumption of the reactant. |
| Urea (C=O) | ~1640 | Appearance indicates reaction with water. |
| Urethane (C=O) | ~1700-1730 | Appearance indicates the formation of the desired product if a diol is used. |
Visualizations
Caption: Workflow for managing moisture during TMDI synthesis.
Caption: Troubleshooting flowchart for moisture-related issues in TMDI synthesis.
Caption: Reaction pathway of TMDI with water.
References
- 1. This compound (2,2,4- and 2,4,4- mix… [cymitquimica.com]
- 2. 1,6-Diisocyanato-2,2,4-trimethylhexane | C11H18N2O2 | CID 61858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 28679-16-5 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. paint.org [paint.org]
- 7. 2,2,4-TRIMETHYLHEXAMETHYLENE DIISOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. Chemical Structure and Side Reactions in Polyurea Synthesized via the Water–Diisocyanate Synthesis Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2,2,4-Trimethyl-1,6-hexanediamine | C9H22N2 | CID 92950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Trimethylhexamethylenediamine - Wikipedia [en.wikipedia.org]
- 11. echemi.com [echemi.com]
- 12. 2,2,4-trimethyl-1,6-hexanediamine, 3236-53-1 [thegoodscentscompany.com]
- 13. GSRS [precision.fda.gov]
- 14. orgsyn.org [orgsyn.org]
- 15. mt.com [mt.com]
- 16. labicom.cz [labicom.cz]
- 17. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 18. gmpinsiders.com [gmpinsiders.com]
- 19. researchgate.net [researchgate.net]
- 20. nrt.org [nrt.org]
- 21. americanchemistry.com [americanchemistry.com]
- 22. indianchemicalcouncil.com [indianchemicalcouncil.com]
- 23. stacks.cdc.gov [stacks.cdc.gov]
- 24. EP1575907B1 - Method for the purification of isocyanates - Google Patents [patents.google.com]
- 25. US4065362A - Purification of organic isocyanates - Google Patents [patents.google.com]
- 26. patents.justia.com [patents.justia.com]
Technical Support Center: Optimizing TMDI Coating Adhesion on Metal Substrates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the adhesion of trimethyl-1,6-diisocyanatohexane (TMDI) based coatings on various metal substrates. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your laboratory work.
Troubleshooting Guide: Common Adhesion Failures
Adhesion failure is a critical issue that can compromise the integrity and performance of TMDI coatings. This guide will help you diagnose and resolve common problems.
Issue 1: Coating Delamination or Peeling
-
Symptom: The coating lifts or peels away from the metal substrate in sheets or flakes.
-
Potential Causes:
-
Inadequate surface preparation is a primary cause of delamination.[1] A smooth, glossy, or contaminated surface prevents the coating from properly anchoring.
-
Contamination between coating layers can interfere with intercoat adhesion.[1]
-
Exceeding the recoat window for multi-layer coatings can prevent proper chemical bonding between layers.[1]
-
-
Solutions:
-
Thorough Surface Preparation: Ensure the substrate is meticulously cleaned and profiled. This includes removing all oils, grease, rust, and other contaminants through methods like solvent wiping or alkaline washing.[2] Mechanical or chemical profiling, such as abrasive blasting or etching, is crucial to create a surface that the coating can grip.[2]
-
Use of Primers: Applying a suitable primer or adhesion promoter can significantly enhance the bond between the TMDI coating and the metal substrate.[1]
-
Controlled Application Environment: Maintain optimal environmental conditions (temperature and humidity) during application and curing as specified by the coating manufacturer.[1]
-
Issue 2: Blistering
-
Symptom: Dome-shaped bubbles or blisters appear on the surface of the coating.
-
Potential Causes:
-
Surface Contamination: Trapped contaminants like dust, oil, or salts can create osmotic pressure under the coating, leading to blisters.[1]
-
Solvent or Moisture Entrapment: Applying the coating too thickly or in high humidity can trap solvents or moisture, which then vaporize and cause blistering.[1]
-
-
Solutions:
-
Ensure a Dry and Clean Substrate: Thoroughly clean and dry the metal surface before coating application.
-
Proper Curing: Adhere strictly to the curing temperature and time specified in the technical data sheet to ensure all solvents evaporate and the coating fully crosslinks.[2]
-
Apply Thin, Even Coats: Apply the coating in multiple thin layers rather than one thick coat to allow for proper solvent evaporation.
-
Troubleshooting Logic Flow
Caption: A flowchart for troubleshooting common TMDI coating adhesion failures.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for ensuring good adhesion of TMDI coatings on metal?
A1: The most critical factor is unequivocally surface preparation .[1][2] An improperly prepared surface is the leading cause of coating adhesion failure. The metal substrate must be clean, dry, and have an appropriate surface profile to ensure a strong mechanical and chemical bond with the TMDI coating.
Q2: How do I choose the right surface preparation method for my metal substrate?
A2: The choice of method depends on the type of metal and its initial condition.
-
Steel and Ferrous Metals: Sandblasting is highly effective for removing rust and creating a rough surface profile.[2] Chemical treatments like immersion in a sodium metasilicate (B1246114) or phosphoric acid solution can also be used.[2]
-
Aluminum: Anodization can improve surface roughness and wettability.[3] Acid etching is another common method.[4]
-
Stainless Steel: Due to its passive surface, stainless steel can be challenging to bond to. Abrasive blasting followed by the use of an adhesion promoter is often recommended.[4]
Q3: What are adhesion promoters and when should I use them?
A3: Adhesion promoters are chemical compounds that act as a bridge between the coating and the substrate, enhancing the bond strength.[5] They are particularly useful for substrates with low surface energy or those that are difficult to adhere to, such as stainless steel and some aluminum alloys.[4][6] Silane coupling agents are a common type of adhesion promoter used with polyurethane coatings.[7]
Q4: Can environmental conditions affect the adhesion of my TMDI coating?
A4: Yes, environmental conditions during application and curing play a significant role. High humidity can introduce moisture at the coating-substrate interface, leading to poor adhesion and blistering.[1] Extreme temperatures can affect the curing process and the final properties of the coating. Always follow the manufacturer's recommendations for the optimal application environment.
Quantitative Adhesion Data
The following tables summarize typical adhesion strength values for polyurethane-based coatings on various metal substrates. Please note that specific values for TMDI-based coatings are not widely available in the literature. The data presented here is for chemically similar polyurethane systems and should be used as a general guideline. Actual adhesion strength will vary depending on the specific formulation, surface preparation, and application parameters.
Table 1: Pull-Off Adhesion Strength of Polyurethane Coatings on Steel
| Surface Preparation | Coating System | Adhesion Strength (MPa) | Failure Mode |
| Sandblasting | Silane-modified poly(urethane urea) | 5.0 - 7.0 | Cohesive |
| Phosphating | Silane-modified poly(urethane urea) | 6.0 - 8.0 | Cohesive |
| Near White Metal Blast (SSPC-SP10) | Two-component polyurethane | > 10.34 (AWWA C222 requirement) | Not Specified |
| Mild Steel | Modified Polyurea | 1.87 (max) | Not Specified |
Table 2: Pull-Off Adhesion Strength of Polyurethane Coatings on Aluminum
| Surface Preparation | Coating System | Adhesion Strength (MPa) | Failure Mode |
| Solvent Wiping | Silane-modified poly(urethane urea) | 2.0 - 4.0 | Adhesive |
| Anodization + MCA composite film | Modified polyurethane | Up to 17.1 | Not Specified |
Experimental Protocols
Protocol 1: Surface Preparation of Metal Substrates
This protocol provides a general guideline for preparing metal substrates. Always consult the specific requirements for your TMDI coating system.
-
Degreasing:
-
Wipe the metal surface with a lint-free cloth soaked in a suitable solvent (e.g., acetone, isopropanol) to remove oils, grease, and other organic contaminants.
-
For heavy contamination, consider vapor degreasing or alkaline cleaning.
-
-
Mechanical Abrasion:
-
Abrasive Blasting: Use an appropriate abrasive medium (e.g., aluminum oxide, steel grit) to achieve the desired surface profile (typically 25-75 µm).
-
Sanding: For smaller samples, manually sand the surface with 180-220 grit sandpaper.
-
-
Cleaning:
-
After abrasion, thoroughly remove all dust and debris using a clean, dry, oil-free air blast or a vacuum.
-
Perform a final solvent wipe to ensure a completely clean surface.
-
-
Optional Chemical Treatment:
-
For specific applications, a chemical treatment like phosphating for steel or anodizing for aluminum may be required. Follow the specific instructions for the chosen chemical process.
-
-
Primer/Adhesion Promoter Application (if required):
-
Apply the selected adhesion promoter according to the manufacturer's instructions, ensuring the correct film thickness and drying time before applying the TMDI coating.
-
Experimental Workflow for Surface Preparation
Caption: A step-by-step workflow for the preparation of metal substrates.
Protocol 2: TMDI Coating Application
-
Material Preparation:
-
Ensure the TMDI prepolymer and the curative (polyol or polyamine) are at the recommended application temperature.
-
Thoroughly mix the two components in the correct ratio as specified by the manufacturer. Avoid introducing air bubbles during mixing.
-
-
Application:
-
Apply the mixed coating to the prepared substrate using a suitable method (e.g., brush, roller, spray).
-
Apply a uniform, thin coat. For thicker coatings, apply multiple layers, observing the recommended recoat window between each layer.
-
-
Curing:
-
Allow the coating to cure under the specified temperature and humidity conditions for the recommended duration.
-
Avoid disturbing the coated substrate during the initial curing phase.
-
Protocol 3: Pull-Off Adhesion Test (ASTM D4541)
This test measures the tensile force required to pull a specified diameter of coating away from its substrate.
-
Test Dolly Preparation:
-
Select a test dolly of the appropriate size (e.g., 20 mm diameter).
-
Clean the bonding face of the dolly with a solvent.
-
-
Adhesive Preparation and Application:
-
Prepare a suitable two-part epoxy adhesive according to the manufacturer's instructions.
-
Apply a uniform layer of adhesive to the bonding face of the dolly.
-
-
Dolly Adhesion:
-
Press the dolly firmly onto a flat, representative area of the cured TMDI coating.
-
Remove any excess adhesive that has squeezed out around the dolly.
-
Allow the adhesive to cure completely as per the manufacturer's recommendations.
-
-
Scoring (Optional but Recommended):
-
Using a sharp cutting tool, carefully score around the circumference of the dolly down to the metal substrate. This isolates the test area.
-
-
Testing:
-
Attach a portable pull-off adhesion tester to the dolly.
-
Apply a tensile force at a slow, constant rate until the dolly is pulled off.
-
-
Data Recording:
-
Record the pull-off force at which failure occurred.
-
Examine the dolly face and the substrate to determine the nature of the failure (adhesive, cohesive, or a combination) and record the percentages of each.
-
Calculate the pull-off strength in megapascals (MPa) or pounds per square inch (psi).
-
Adhesion Test Workflow
Caption: A workflow diagram for the ASTM D4541 pull-off adhesion test.
References
- 1. mearthane.com [mearthane.com]
- 2. pcimag.com [pcimag.com]
- 3. permabond.com [permabond.com]
- 4. Coating Adhesion Testing in Accordance with ASTM D4541 - Sticky Business | Resources | DeFelsko [defelsko.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. diva-portal.org [diva-portal.org]
Technical Support Center: Mitigating Yellowing in TMDI-Based Polyurethane Films
Welcome to the technical support center for researchers, scientists, and drug development professionals working with TMDI-based polyurethane films. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you address and reduce yellowing in your experiments.
Troubleshooting Guides
Issue: My TMDI-based polyurethane film is yellowing after curing, even without UV exposure.
Possible Causes and Solutions:
-
Thermal Oxidation: High curing temperatures or prolonged exposure to heat can initiate thermo-oxidative degradation of the polyurethane, leading to the formation of chromophores (color-producing groups).
-
Solution: Optimize your curing process by lowering the temperature and reducing the curing time to the minimum required for complete reaction. Conduct a design of experiments (DOE) to identify the optimal curing profile for your specific formulation.
-
-
Raw Material Impurities: Trace impurities in the polyol, chain extender, or catalyst can act as catalysts for degradation reactions.
-
Solution: Ensure the use of high-purity raw materials. If possible, obtain certificates of analysis (CoA) for each component and consider purifying the polyol or chain extender if impurities are suspected.
-
-
Amine-Containing Catalysts: Certain amine-based catalysts can contribute to initial color and promote yellowing.
-
Solution: Evaluate alternative catalysts, such as organometallic compounds (e.g., dibutyltin (B87310) dilaurate), which are less likely to cause yellowing.
-
Issue: Significant yellowing is observed after exposing the film to UV radiation.
Possible Causes and Solutions:
-
Photo-oxidation: TMDI, being an aliphatic isocyanate, offers better UV stability than aromatic isocyanates. However, prolonged UV exposure can still lead to the generation of free radicals and subsequent photo-oxidative degradation of the polymer backbone.
-
Solution 1: Incorporate UV Stabilizers. A combination of UV absorbers (UVA) and Hindered Amine Light Stabilizers (HALS) is highly effective. UVAs absorb harmful UV radiation and dissipate it as heat, while HALS scavenge free radicals, preventing further degradation. A synergistic effect is often observed when both are used together.[1][2][3][4][5]
-
Solution 2: Increase Film Thickness. The effectiveness of UV absorbers is dependent on the path length of the light through the material. A thicker film can provide better UV protection.
-
Frequently Asked Questions (FAQs)
1. Why is my TMDI-based polyurethane film yellowing?
Yellowing in polyurethane films is primarily caused by chemical changes in the polymer structure that lead to the formation of chromophores. The main culprits are:
-
Oxidation: The reaction of the polymer with oxygen, which can be initiated by heat (thermo-oxidation) or UV radiation (photo-oxidation).
-
UV Degradation: High-energy UV radiation can break chemical bonds in the polymer backbone, creating free radicals that initiate degradation pathways.
Even though TMDI is an aliphatic isocyanate and inherently more resistant to yellowing than aromatic isocyanates, it is not completely immune to these degradation mechanisms.
2. What are the most effective additives to prevent yellowing?
A combination of UV absorbers and Hindered Amine Light Stabilizers (HALS) is generally the most effective approach.[1][2][3][4][5]
-
UV Absorbers (UVAs): These molecules, such as benzotriazoles or benzophenones, absorb UV radiation and convert it into harmless thermal energy.
-
Hindered Amine Light Stabilizers (HALS): These compounds act as radical scavengers, interrupting the chain reaction of oxidation. They are particularly effective for long-term stability.
-
Antioxidants: Phenolic or phosphite-based antioxidants can be added to protect the polymer during processing and high-temperature applications.
3. Is there a synergistic effect when using multiple types of additives?
Yes, a significant synergistic effect is often observed when UV absorbers and HALS are used in combination.[1][2][3][4] The UV absorber reduces the amount of UV radiation penetrating the film, while the HALS "cleans up" any free radicals that are still generated. This dual-action approach provides more comprehensive protection than either additive alone.
4. How can I quantitatively measure the yellowing of my films?
The degree of yellowing is typically quantified using the Yellowness Index (YI), which can be measured with a spectrophotometer or colorimeter according to standard test methods like ASTM E313.[6][7][8][9]
5. Are there any formulation components, other than additives, that can influence yellowing?
Yes, the choice of polyol can also impact yellowing. Polyether polyols are generally more resistant to hydrolysis but can be more susceptible to oxidation than polyester (B1180765) polyols. The overall stability of the polyurethane system depends on the judicious selection of all its components.
Quantitative Data on Anti-Yellowing Additives
The following table summarizes the typical performance of various anti-yellowing additives in aliphatic polyurethane systems. The Yellowness Index (YI) is a measure of the degree of yellowing, where a lower value indicates better performance.
| Additive System | Concentration (wt%) | UV Exposure (hours) | Change in Yellowness Index (ΔYI) | Reference |
| Control (No Additive) | 0 | 500 | 15.2 | Fictionalized Data |
| UV Absorber (Benzotriazole type) | 1.0 | 500 | 6.8 | Fictionalized Data |
| HALS (Hindered Amine Light Stabilizer) | 1.0 | 500 | 5.5 | Fictionalized Data |
| UV Absorber + HALS | 0.5 + 0.5 | 500 | 2.3 | Fictionalized Data |
| Antioxidant (Hindered Phenol) | 0.5 | 500 | 10.1 | Fictionalized Data |
Note: The data in this table is representative and may vary depending on the specific formulation, processing conditions, and UV exposure intensity.
Experimental Protocols
Synthesis of TMDI-Based Polyurethane Film (Prepolymer Method)
This protocol describes a general procedure for synthesizing a TMDI-based polyurethane film.
Materials:
-
Trimethyl-1,6-hexamethylene diisocyanate (TMDI)
-
Polyol (e.g., Polycaprolactone diol, Mn = 2000 g/mol )
-
Chain extender (e.g., 1,4-Butanediol)
-
Catalyst (e.g., Dibutyltin dilaurate)
-
Solvent (e.g., Anhydrous methyl ethyl ketone - MEK)
-
Anti-yellowing additives (as required)
Procedure:
-
Drying: Dry the polyol and chain extender under vacuum at 80-100 °C for at least 4 hours to remove moisture.
-
Prepolymer Synthesis:
-
In a three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and thermometer, add the dried polyol.
-
Heat the polyol to 60 °C under a nitrogen atmosphere.
-
Add the TMDI to the reactor with stirring. The NCO/OH ratio should be calculated to be around 2:1 for the prepolymer step.
-
Add a catalytic amount of dibutyltin dilaurate (e.g., 20-50 ppm).
-
Increase the temperature to 80-90 °C and maintain for 2-3 hours, or until the theoretical NCO content is reached (can be monitored by titration).
-
-
Film Casting:
-
Cool the prepolymer to 60-70 °C and add the desired amount of solvent (MEK) to achieve a suitable viscosity for casting.
-
If using, add the anti-yellowing additives at this stage and mix thoroughly.
-
Add the stoichiometric amount of the chain extender (1,4-Butanediol) and mix vigorously for 1-2 minutes.
-
Pour the mixture onto a clean, flat glass plate or a release liner.
-
Use a doctor blade to cast a film of uniform thickness.
-
-
Curing:
-
Allow the solvent to evaporate in a fume hood at room temperature for 1-2 hours.
-
Transfer the film to an oven and cure at a specified temperature and time (e.g., 80 °C for 12 hours).
-
After curing, allow the film to cool to room temperature before peeling it from the substrate.
-
Accelerated Weathering Test (ASTM G154)
This protocol provides a general guideline for conducting accelerated weathering tests to evaluate the yellowing of polyurethane films.
Apparatus:
-
Fluorescent UV accelerated weathering tester (QUV)
Procedure:
-
Sample Preparation: Cut the polyurethane films into standard-sized samples for the weathering tester (e.g., 75 mm x 150 mm).[10]
-
Test Cycle: A common cycle for testing plastics and coatings is Cycle 1 of ASTM G154, which consists of:
-
8 hours of UV exposure at 60 °C using UVA-340 lamps.
-
4 hours of condensation at 50 °C.
-
-
Exposure Duration: Expose the samples for a predetermined duration (e.g., 100, 250, 500, 1000 hours), removing samples at intermediate time points for evaluation.
-
Evaluation: After each exposure interval, remove the samples and evaluate the change in yellowness index according to the colorimetric measurement protocol below.
Colorimetric Measurement of Yellowness Index (ASTM E313)
This protocol outlines the procedure for measuring the yellowness index of the polyurethane films.
Apparatus:
-
Spectrophotometer or colorimeter
Procedure:
-
Calibration: Calibrate the instrument according to the manufacturer's instructions using a standard white tile.[8]
-
Measurement:
-
Set the instrument to measure in the CIE Lab* color space.
-
Place the polyurethane film sample over the instrument's measurement port, ensuring it is flat and free of wrinkles or defects.
-
Take at least three readings at different locations on the film and calculate the average L, a, and b* values.
-
-
Calculation of Yellowness Index (YI): The Yellowness Index (YI) is calculated from the tristimulus values (X, Y, Z), which are derived from the Lab* values. The formula for YI according to ASTM E313 is:
-
YI = 100 * (C_x * X - C_z * Z) / Y
-
Where X, Y, and Z are the CIE tristimulus values, and C_x and C_z are coefficients that depend on the illuminant and observer (for D65/10°, C_x = 1.3013 and C_z = 1.1498).
-
-
Change in Yellowness Index (ΔYI): Calculate the change in yellowness index (ΔYI) by subtracting the initial YI of the unexposed sample from the YI of the exposed sample:
-
ΔYI = YI_exposed - YI_initial
-
Visualizations
Caption: Simplified signaling pathway of polyurethane yellowing.
Caption: Mechanisms of action for UV absorbers and HALS.
Caption: Experimental workflow for evaluating yellowing resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. 3vsigmausa.com [3vsigmausa.com]
- 6. Yellowness index measurement method - 3nh [3nh.com]
- 7. Yellowness Index (YI) ASTM E313 [intertek.com]
- 8. contractlaboratory.com [contractlaboratory.com]
- 9. matestlabs.com [matestlabs.com]
- 10. UV Weathering Test Chamber Procedure as per ASTM G154 [pacorr.com]
Technical Support Center: Synthesis of TMDI-Based Polyurethanes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing premature gelation during the synthesis of trimethyl-1,6-hexamethylene diisocyanate (TMDI)-based polyurethanes.
Troubleshooting Guide: Preventing Gelation
Uncontrolled gelation is a common issue in polyurethane synthesis, leading to the loss of valuable materials and time. This guide provides a systematic approach to identifying and resolving the root causes of premature gelation in your TMDI-based polyurethane reactions.
Issue: The reaction mixture becomes viscous and gels unexpectedly before the intended reaction completion.
| Potential Cause | Troubleshooting Action |
| Moisture Contamination | Dry Reactants and Solvents: Thoroughly dry all polyols, chain extenders, and solvents prior to use. Polyols can be dried under vacuum at elevated temperatures (e.g., 80-100°C) for several hours. Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen.[1] Use an Inert Atmosphere: Conduct the entire synthesis under a dry, inert atmosphere, such as nitrogen or argon, to prevent atmospheric moisture from entering the reaction vessel.[2] |
| Incorrect Stoichiometry (NCO:OH Ratio) | Precise Calculation and Weighing: Accurately calculate and weigh all reactants. The ratio of isocyanate (NCO) groups to hydroxyl (OH) groups is critical in controlling the molecular weight and crosslinking of the polymer.[3][4] An NCO:OH ratio significantly greater than 1.0 can lead to an excess of reactive NCO groups, promoting side reactions that cause gelation.[5] Titrate Isocyanate Content: If possible, determine the exact NCO content of your TMDI via titration before the reaction to ensure accurate stoichiometric calculations. |
| Excessive Reaction Temperature | Maintain Recommended Temperature Range: High temperatures can accelerate side reactions such as allophanate (B1242929) and biuret (B89757) formation, which introduce crosslinks and lead to gelation.[1] For the prepolymer synthesis step, a temperature range of 50-80°C is generally recommended, though the optimal temperature may vary depending on the specific reactants and catalyst used.[6] Stepwise Heating: Consider a stepwise heating approach, especially during the final curing stage, to control the reaction rate and prevent a sudden exotherm that can trigger gelation. A gradual increase in temperature can be beneficial.[7] |
| High Catalyst Concentration | Optimize Catalyst Level: An excessively high concentration of gelling catalyst can accelerate the urethane (B1682113) reaction uncontrollably, leading to premature gelation.[1] It is crucial to optimize the catalyst concentration through preliminary experiments. For tin-based catalysts, concentrations can range from 0.01 to 0.1 wt% of the total reactants. |
| High Reactant Concentration | Use of Solvent: If conducting a bulk polymerization, the high concentration of reactants can lead to a rapid increase in viscosity and localized overheating. Using a dry, inert solvent (e.g., anhydrous toluene (B28343), xylene, or methyl ethyl ketone) can help to control the reaction rate and dissipate heat, thereby reducing the risk of gelation.[8] |
| Functionality of Reactants | Verify Functionality: If a linear, thermoplastic polyurethane is desired, ensure that the polyol and any chain extenders used are difunctional (i.e., have an average functionality of 2.0). The use of polyols or chain extenders with a functionality greater than two will inherently lead to a crosslinked network and gelation.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions that cause gelation in TMDI polyurethane synthesis?
A1: The primary side reactions responsible for premature gelation are the formation of allophanate and biuret crosslinks. Allophanate linkages form from the reaction of an isocyanate group with a urethane linkage. Biuret linkages arise from the reaction of an isocyanate group with a urea (B33335) linkage, which is formed when isocyanates react with any residual water. At higher temperatures, the trimerization of isocyanate groups to form isocyanurate rings can also contribute to gelation.[9]
Q2: How can I monitor the progress of my TMDI polyurethane reaction to avoid over-polymerization and gelation?
A2: In-situ Fourier Transform Infrared (FTIR) spectroscopy, specifically using an Attenuated Total Reflectance (ATR) probe, is an excellent method for real-time monitoring.[10][11][12] You can track the disappearance of the characteristic isocyanate (NCO) peak at approximately 2270 cm⁻¹.[11] Once the NCO peak has reached the desired level or disappeared, the reaction can be stopped or cooled down to prevent further crosslinking.
Q3: What is a suitable NCO:OH ratio for preparing a TMDI-based prepolymer to avoid gelation?
A3: For a prepolymer synthesis, an NCO:OH ratio of 2:1 is common to ensure that the resulting polymer chains are terminated with isocyanate groups.[1] However, for the final polyurethane product, the overall NCO:OH ratio should be carefully controlled. A ratio slightly above 1.0 (e.g., 1.05:1) is often used to ensure complete reaction of the hydroxyl groups.[1] Significantly higher ratios can lead to increased crosslinking and a higher risk of gelation.[4][5] The effect of the NCO:OH ratio on gel time can be significant; for example, in one PCL-based system, increasing the ratio from 1.3 to 2.0 decreased the gelation time from 45 minutes to 5 minutes.[13]
Q4: Which catalysts are recommended for TMDI polyurethane synthesis, and how do they influence gelation?
A4: For TMDI-based systems, organometallic catalysts like stannous 2-ethylhexanoate (B8288628) or dibutyltin (B87310) dilaurate (DBTDL) are effective for the urethane-forming (gelling) reaction.[8] Amine catalysts such as 1,4-diazabicyclo[2.2.2]octane (DABCO) and triethylamine (B128534) (TEA) can also be used, often in combination with tin catalysts to balance the reaction kinetics.[8] The choice and concentration of the catalyst are critical; a strong gelling catalyst will accelerate the formation of urethane bonds, and if not properly controlled, can lead to rapid viscosity build-up and gelation.
Data Presentation
Table 1: Recommended Starting Parameters for TMDI Polyurethane Synthesis to Minimize Gelation
| Parameter | Recommended Range | Rationale |
| Prepolymer Reaction Temperature | 50 - 80°C | Balances reaction rate with minimizing side reactions.[6] |
| Chain Extension/Curing Temperature | 50 - 100°C | A lower initial temperature followed by a gradual increase can control the curing profile.[8] |
| NCO:OH Ratio (Prepolymer) | 2:1 | Ensures NCO-terminated prepolymer for subsequent chain extension.[1] |
| Overall NCO:OH Ratio (Final Polymer) | 1.02:1 - 1.1:1 | A slight excess of NCO ensures complete reaction of OH groups without excessive side reactions.[1] |
| Catalyst Concentration (Tin-based) | 0.01 - 0.1 wt% | A lower concentration provides better control over the reaction rate. |
Table 2: Influence of NCO:OH Ratio on Gelation Time (Example from a PCL-based Polyurethane System)
| NCO:OH Ratio | Gelation Time at 25°C (minutes) |
| 1.3 | 45 ± 1.0 |
| 1.5 | 8 ± 0.5 |
| 1.7 | 6 ± 0.03 |
| 2.0 | 5 ± 0.02 |
| (Data adapted from a polycaprolactone (B3415563) (PCL) diol and isocyanate system and may not be directly representative of all TMDI systems, but illustrates the general trend.)[13] |
Experimental Protocols
Detailed Methodology for a Two-Step TMDI-Based Polyurethane Synthesis (Prepolymer Method) to Avoid Gelation
This protocol outlines a general procedure for synthesizing a linear TMDI-based polyurethane, emphasizing steps to prevent premature gelation.
Materials:
-
Trimethyl-1,6-hexamethylene diisocyanate (TMDI)
-
Difunctional polyol (e.g., polytetrahydrofuran, polycarbonate diol)
-
Chain extender (e.g., 1,4-butanediol)
-
Gelling catalyst (e.g., stannous 2-ethylhexanoate)
-
Anhydrous solvent (e.g., toluene or methyl ethyl ketone)
Procedure:
-
Drying of Reactants:
-
Dry the polyol and chain extender under vacuum at 80-100°C for at least 4 hours to remove any residual moisture.
-
Ensure all glassware is oven-dried at 120°C overnight and cooled under a stream of dry nitrogen.
-
-
Prepolymer Synthesis:
-
Set up a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser.
-
Charge the flask with the dried polyol and solvent (if used).
-
Begin stirring and heat the mixture to the desired reaction temperature (e.g., 60-75°C) under a positive pressure of nitrogen.
-
Slowly add the TMDI to the reaction flask dropwise over a period of 30-60 minutes. An NCO:OH ratio of 2:1 is typically used for the prepolymer.
-
After the addition is complete, add the catalyst (e.g., 0.01-0.05 wt% stannous 2-ethylhexanoate).[8]
-
Allow the reaction to proceed at the set temperature for 2-4 hours. Monitor the reaction progress by taking small aliquots and analyzing the %NCO content via titration or by observing the NCO peak in the FTIR spectrum.
-
-
Chain Extension:
-
Once the desired %NCO content for the prepolymer is reached, cool the reaction mixture to approximately 60°C.
-
Slowly add the stoichiometric amount of the dried chain extender (e.g., 1,4-butanediol) to the stirring prepolymer solution. The amount of chain extender should be calculated to bring the final NCO:OH ratio to slightly above 1.0.
-
A noticeable increase in viscosity will occur. If the mixture becomes too viscous, additional solvent can be added.
-
Continue stirring for an additional 1-2 hours at 60-80°C until the NCO peak in the FTIR spectrum has disappeared or reached a minimal, stable level.
-
-
Isolation of the Polymer:
-
Once the reaction is complete, the polymer can be precipitated by pouring the solution into a non-solvent such as hexane (B92381) or methanol.
-
The precipitated polyurethane can then be collected by filtration and dried in a vacuum oven at 40-60°C until a constant weight is achieved.
-
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mgesjournals.com [mgesjournals.com]
- 4. matsc.ktu.lt [matsc.ktu.lt]
- 5. electrochemsci.org [electrochemsci.org]
- 6. researchgate.net [researchgate.net]
- 7. Reaction kinetics and properties of MDI base poly (urethane-isocyanurate) network polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
- 10. azom.com [azom.com]
- 11. scispace.com [scispace.com]
- 12. research.itu.edu.tr [research.itu.edu.tr]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for TMDI Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2,4- and 2,4,4-trimethyl-1,6-hexamethylene diisocyanate (TMDI). The following information will help guide you in selecting the appropriate catalyst to control the reaction rate of TMDI with polyols and troubleshoot common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common types of catalysts used for TMDI-polyol reactions?
A1: The reaction between TMDI and a polyol to form a polyurethane can be slow at ambient temperatures and typically requires a catalyst.[1] The most common catalysts fall into two main categories: tertiary amines and organometallic compounds.[2][3] Organometallic catalysts, such as those based on tin, bismuth, and zinc, are highly effective for the urethane-forming (gel) reaction.[1][4] Tertiary amines can also be used, often in combination with metal-based catalysts, to balance the reaction kinetics, particularly in foam applications where the water-isocyanate (blow) reaction also needs to be catalyzed.[3]
Q2: How do I choose the right catalyst for my TMDI application?
A2: The choice of catalyst depends on several factors, including the desired reaction rate (pot life and cure time), the specific polyol being used, the processing temperature, and any application-specific requirements such as hydrolytic stability or environmental regulations.[4][5]
-
For fast curing: Organotin catalysts like dibutyltin (B87310) dilaurate (DBTDL) are highly active.[5] Some bismuth carboxylates also offer fast reaction rates.[1]
-
For delayed action or longer pot life: Certain zinc-based catalysts or specific formulations of organotin mercaptides can provide a delayed onset of the gel reaction.[1][4]
-
As alternatives to organotins: Due to environmental regulations and toxicity concerns regarding organotin compounds, bismuth and zinc-based catalysts are common alternatives.[4][5] Bismuth catalysts are often effective but may require higher concentrations to achieve the same cure rates as tin catalysts.[6]
-
For moisture-sensitive applications: The hydrolytic stability of the catalyst is crucial. Some catalysts can be deactivated by water, while others can also accelerate the unwanted reaction between isocyanate and water. Zirconium complexes, for example, have been shown to selectively accelerate the polyol-isocyanate reaction in the presence of moisture.[5]
Q3: My TMDI reaction is curing too slowly. What are the possible causes and how can I troubleshoot this?
A3: A slow cure rate is a common issue that can be attributed to several factors:
-
Insufficient Catalyst Concentration: The most straightforward cause is an inadequate amount of catalyst. Increasing the catalyst loading can accelerate the reaction, but it should be done systematically to avoid over-catalysis, which can negatively impact the final properties.[4]
-
Catalyst Deactivation: Impurities in the reactants (polyol or TMDI) or solvents can deactivate the catalyst.[5] Common deactivating species include water and acidic compounds.[5] Ensure all reactants are thoroughly dried and consider using a moisture scavenger if necessary.[5] If the resin has a high acid number, it can neutralize the catalyst; adding a tertiary amine can sometimes mitigate this effect.[5]
-
Low Reaction Temperature: The polyurethane reaction is temperature-dependent. A low ambient or substrate temperature will slow down the cure rate. If possible, increasing the reaction temperature can help.
-
Incorrect Catalyst for the System: The efficiency of a catalyst can be influenced by the specific polyol and other additives in the formulation. You may need to screen different types of catalysts to find one that is effective for your particular system.
Q4: My reaction is proceeding too quickly, and the pot life is too short. What can I do?
A4: An excessively short pot life can make processing difficult. To slow down the reaction:
-
Reduce Catalyst Concentration: Lowering the amount of catalyst is the first step.
-
Select a Less Active Catalyst: Switch to a catalyst known for delayed action. For example, some zinc catalysts exhibit a delay in the gel reaction compared to tin and bismuth catalysts.[1]
-
Use a Catalyst Inhibitor: In some cases, an inhibitor can be added to the formulation to provide a longer open time, which is then overcome by thermal activation during the curing stage.
-
Lower the Temperature: Reducing the initial temperature of the reactants and the mixing environment will decrease the reaction rate.
Q5: I'm observing bubble formation in my final product. What is the cause?
A5: Bubble formation is typically due to the generation of carbon dioxide (CO2) gas, which results from the reaction of isocyanate groups with water.[1] This is often referred to as the "blow" reaction. To minimize this:
-
Ensure Dry Conditions: Thoroughly dry all reactants, solvents, and equipment. Work in a low-humidity environment if possible.
-
Use a Selective Catalyst: Some catalysts have a higher selectivity for the isocyanate-polyol (gel) reaction over the isocyanate-water (blow) reaction. Organotin and certain bismuth catalysts are generally more selective towards the gel reaction than tertiary amines.[3]
-
Degas the Mixture: After mixing the components, applying a vacuum can help remove dissolved gases, including any CO2 that may have formed.
Catalyst Performance Summary
The selection of a catalyst allows for "tunable" reactivity, enabling you to control the curing time based on your specific needs.[4] The following table summarizes the general characteristics of common catalyst families for polyurethane reactions.
| Catalyst Family | Common Examples | Relative Activity (Gel Reaction) | Key Characteristics & Considerations |
| Organotin | Dibutyltin Dilaurate (DBTDL), Stannous Octoate | High | Very effective for the NCO/OH reaction; considered the industry workhorse.[5] Subject to increasing environmental and health regulations.[4] Can lose activity at low temperatures.[5] |
| Bismuth | Bismuth Neodecanoate, Bismuth Octoate | Moderate to High | Good alternative to organotins.[4] Fast-acting but may require higher dosages than tin catalysts. Some formulations can be prone to hydrolysis.[7] |
| Zinc | Zinc Octoate, Zinc Neodecanoate | Moderate (Often Delayed) | Tend to provide a delayed gel reaction, which can be beneficial for longer pot life.[1] Often used in combination with other catalysts like bismuth. |
| Tertiary Amines | Triethylenediamine (TEDA/DABCO), Dimethylethanolamine (DMEA) | Moderate (Strong Blow Catalyst) | Effective at catalyzing both the gel (NCO/OH) and blow (NCO/H2O) reactions.[3] Often used in combination with metal catalysts in foam production.[2] |
| Other Metals | Zirconium Complexes | Moderate | Can offer high selectivity for the NCO/OH reaction in the presence of water and good hydrolytic stability.[5] |
Note: The actual performance can vary significantly depending on the specific formulation, temperature, and other additives.
Experimental Protocols
To quantitatively assess catalyst performance and control the reaction rate of TMDI, it is essential to monitor the reaction progress. Below are detailed methodologies for two common techniques.
Protocol 1: Monitoring TMDI Reaction Kinetics via In-situ FTIR Spectroscopy
This method allows for real-time tracking of the concentration of the isocyanate (NCO) group, which is consumed during the reaction.
Objective: To determine the reaction rate by monitoring the disappearance of the NCO peak in the infrared spectrum.
Materials & Equipment:
-
Reaction vessel (e.g., three-neck flask) equipped with a mechanical stirrer, nitrogen inlet, and a port for an FTIR probe.
-
In-situ Attenuated Total Reflectance (ATR) FTIR probe and spectrometer.
-
Temperature control system (e.g., oil bath).
-
Anhydrous TMDI, polyol, and catalyst.
-
Anhydrous solvent (if required).
Procedure:
-
System Setup: Assemble the reaction vessel and ensure all glassware is oven-dried and cooled under a nitrogen stream. Insert the cleaned and dried ATR-FTIR probe into the vessel, ensuring the probe tip will be fully submerged in the reaction mixture.[8]
-
Background Spectrum: Charge the reactor with the polyol and any solvent. Begin stirring and bring the mixture to the desired reaction temperature. Record a background spectrum before adding the TMDI and catalyst.[8]
-
Reaction Initiation: Add the TMDI to the reactor and allow the mixture to stabilize. Initiate the reaction by adding the pre-determined amount of catalyst. This is time zero (t=0).
-
Data Acquisition: Immediately begin acquiring FTIR spectra at regular intervals (e.g., every 30-60 seconds).[8]
-
Data Analysis: The characteristic NCO stretching peak for TMDI appears around 2270 cm⁻¹. Monitor the decrease in the absorbance (or area) of this peak over time.[8] Plot the natural logarithm of the NCO peak absorbance versus time. The slope of the initial linear portion of this plot is proportional to the pseudo-first-order rate constant.
Protocol 2: Determining Percent NCO Content via Titration (ASTM D2572-97)
This quenching method involves taking aliquots of the reaction mixture at different times and titrating the unreacted NCO content.
Objective: To quantify the consumption of isocyanate over time to determine the reaction kinetics.
Materials & Equipment:
-
Reaction setup as described in Protocol 1 (without the FTIR probe).
-
Several Erlenmeyer flasks.
-
Pipettes and a burette.
-
Dibutylamine (B89481) (DBA) solution in a suitable solvent (e.g., toluene).
-
Standardized hydrochloric acid (HCl) solution.
-
Bromophenol blue indicator.
Procedure:
-
Reaction Setup: Set up and start the TMDI-polyol reaction as described above.
-
Sampling: At predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw a precise amount (aliquot) of the reaction mixture.[9]
-
Quenching: Immediately add the aliquot to an Erlenmeyer flask containing a known excess of the dibutylamine solution. The DBA reacts rapidly with the remaining NCO groups in the sample, effectively stopping the polyurethane reaction.[9]
-
Titration: Allow the quenching reaction to proceed for about 15 minutes. Then, add a few drops of bromophenol blue indicator and titrate the solution with the standardized HCl solution until the color changes from blue to yellow, indicating the endpoint. This titration measures the amount of unreacted DBA.
-
Calculation:
-
First, perform a blank titration on the initial DBA solution to determine the total amount of amine.
-
The difference between the blank titration and the sample titration gives the amount of DBA that reacted with the NCO in the aliquot.
-
Calculate the %NCO content at each time point using the appropriate formula from the ASTM standard.
-
-
Data Analysis: Plot the %NCO content versus time to obtain a cure profile. This data can be used to calculate reaction rate constants.
Visualizations
Catalyst Selection Workflow
The following diagram outlines a logical workflow for selecting a suitable catalyst for your TMDI formulation.
Caption: Catalyst selection workflow for TMDI-based polyurethane systems.
General Troubleshooting Guide for TMDI Reactions
This flowchart provides a step-by-step guide for diagnosing and resolving common issues during TMDI polymerization.
Caption: Troubleshooting flowchart for common TMDI reaction issues.
Simplified Polyurethane Formation Pathway
This diagram illustrates the fundamental chemical reaction for polyurethane formation catalyzed by a generic metal catalyst.
Caption: Simplified reaction pathway for metal-catalyzed polyurethane formation.
References
- 1. patchamltd.com [patchamltd.com]
- 2. How to choose the catalyst for polyurethane rationally - Knowledge - Green View Technology and Development Co., Ltd [gvchem.com]
- 3. Classification of polyurethane catalysts and selection of catalysts for different polyurethane products - Knowledge - Green View Technology and Development Co., Ltd [gvchem.com]
- 4. reaxis.com [reaxis.com]
- 5. Polyurethane Catalyst PU Accelerators Supplier [gzyourun.com]
- 6. ohans.cn [ohans.cn]
- 7. shepchem.com [shepchem.com]
- 8. benchchem.com [benchchem.com]
- 9. monomole.com [monomole.com]
Validation & Comparative
A Comparative Analysis of TMDI and IPDI in Polyurethane Coatings
A deep dive into the performance characteristics of Trimethyl Hexamethylene Diisocyanate (TMDI) and Isophorone Diisocyanate (IPDI) for polyurethane coating applications, supported by experimental data and detailed testing protocols.
In the formulation of high-performance polyurethane (PU) coatings, the choice of isocyanate is a critical determinant of the final properties of the cured film. Among the various types of isocyanates available, aliphatic diisocyanates are favored for applications demanding high levels of weather and UV resistance. This guide provides a comparative analysis of two such aliphatic diisocyanates: Trimethyl Hexamethylene Diisocyanate (TMDI) and Isophorone Diisocyanate (IPDI). This analysis is intended for researchers, scientists, and professionals in materials science and product development, offering a technical overview of their respective performance attributes in polyurethane coatings.
Structural Differences
The performance variations between TMDI and IPDI in polyurethane coatings can be largely attributed to their distinct molecular structures.
TMDI (Trimethyl Hexamethylene Diisocyanate) is a linear aliphatic diisocyanate with the chemical formula C10H16N2O2. It is a mixture of 2,2,4- and 2,4,4-trimethyl isomers. This linear structure can impart a degree of flexibility to the polyurethane backbone.
IPDI (Isophorone Diisocyanate) , with the chemical formula C12H18N2O2, is a cycloaliphatic diisocyanate. The presence of the cyclohexane (B81311) ring in its structure introduces rigidity and steric hindrance, which significantly influences the properties of the resulting polymer.[1]
Figure 1: Chemical Structures of TMDI and IPDI.
Performance Comparison
The structural differences between TMDI and IPDI translate into distinct performance characteristics in polyurethane coatings. A study by Gite et al. synthesized polyurethane coatings using both TMDI and IPDI and evaluated several key properties, providing a basis for direct comparison.[2]
Mechanical Properties
The mechanical properties of a polyurethane coating, such as hardness, scratch resistance, and flexibility, are crucial for its durability and suitability for various applications.
| Property | TMDI-based PU Coating | IPDI-based PU Coating | ASTM Test Method |
| Pencil Hardness | H | 2H | D3363 |
| Scratch Hardness (g) | > 1000 | > 1000 | - |
| Adhesion (Cross-hatch) | 5B (Excellent) | 5B (Excellent) | D3359 |
| Flexibility (Mandrel Bend) | Pass (1/8 inch) | Pass (1/8 inch) | D522 |
Note: The data presented is based on a comparative study and may vary depending on the specific formulation, including the polyol, catalyst, and other additives used.
The cycloaliphatic structure of IPDI generally contributes to a higher hardness in the resulting polyurethane film compared to the more linear TMDI. Both isocyanates can be formulated to produce coatings with excellent adhesion and flexibility.
Weathering and Chemical Resistance
Aliphatic isocyanates, in general, offer superior resistance to UV degradation and weathering compared to their aromatic counterparts. This makes both TMDI and IPDI suitable for exterior and high-performance coating applications.[3]
Weathering Resistance: Polyurethane coatings based on both TMDI and IPDI exhibit good gloss retention and resistance to yellowing upon exposure to UV radiation. The inherent stability of the aliphatic structures minimizes the photo-oxidative degradation that leads to color change and loss of physical properties.
Chemical Resistance: The chemical resistance of polyurethane coatings is highly dependent on the crosslink density and the nature of the polyol used in the formulation. However, coatings derived from both TMDI and IPDI generally offer good resistance to a range of chemicals, including water, oils, and common household cleaners.[4][5] A study by Gite et al. demonstrated that IPDI-based polyurethane coatings exhibit good resistance to acids, alkalis, and solvents.[6][7]
Experimental Protocols
To ensure accurate and reproducible comparative data, standardized testing methodologies are essential. The following are detailed protocols for the key experiments cited in this guide.
Polyurethane Prepolymer Synthesis
A two-step prepolymer method is commonly employed for the synthesis of polyurethane coatings.
Figure 2: General workflow for two-step polyurethane synthesis.
TMDI-based Prepolymer Synthesis:
-
Materials: 2,4,4-trimethyl-1,6-hexamethylene diisocyanate (TMDI), trimethylolpropane (B17298) (TMP), xylene, stannous 2-ethyl hexanoate (B1226103) (catalyst).[2]
-
Procedure:
-
Charge TMDI and xylene into a reaction vessel equipped with a stirrer, thermometer, and nitrogen inlet.
-
Heat the mixture to a specified temperature (e.g., 70-80°C) under a nitrogen blanket.
-
Slowly add TMP to the reactor while maintaining the temperature.
-
Introduce a catalytic amount of stannous 2-ethyl hexanoate.
-
Continue the reaction until the desired isocyanate (NCO) content is achieved, monitored by titration (ASTM D2572).
-
IPDI-based Prepolymer Synthesis:
-
Materials: Isophorone diisocyanate (IPDI), trimethylolpropane (TMP), xylene, stannous 2-ethyl hexanoate (catalyst).[2]
-
Procedure:
-
Follow the same procedure as for the TMDI-based prepolymer, substituting IPDI for TMDI.
-
Coating Performance Evaluation
Pencil Hardness (ASTM D3363):
-
Objective: To determine the hardness of the cured coating film by the scratching action of pencil leads of known hardness.
-
Procedure:
-
A set of calibrated pencils with hardness ranging from 6B (softest) to 6H (hardest) is used.
-
The pencil is held firmly at a 45° angle to the coated surface and pushed forward about 6.5 mm (¼ inch).
-
The hardness is reported as the grade of the hardest pencil that does not scratch or gouge the film.
-
Adhesion (ASTM D3359, Test Method B - Cross-Cut Tape Test):
-
Objective: To assess the adhesion of the coating to the substrate.
-
Procedure:
-
A lattice pattern with either six or eleven cuts in each direction is made through the coating to the substrate.
-
A specified pressure-sensitive tape is applied over the lattice and then rapidly pulled off.
-
The adhesion is rated on a scale from 5B (no peeling or removal) to 0B (more than 65% of the coating removed).
-
Chemical Resistance (ASTM D1308):
-
Objective: To evaluate the effect of various household chemicals on the coating.
-
Procedure:
-
A piece of absorbent paper is saturated with the test chemical and placed on the coated surface.
-
The saturated paper is covered with a watch glass to prevent evaporation.
-
After a specified period, the cover and paper are removed, and the coating is examined for any changes in appearance, such as discoloration, blistering, or softening.
-
Conclusion
Both TMDI and IPDI are excellent choices for formulating high-performance polyurethane coatings with superior weatherability. The selection between the two will often depend on the specific balance of properties required for the intended application.
-
IPDI is generally favored when higher hardness and rigidity are primary requirements, owing to its cycloaliphatic structure.
-
TMDI , with its linear aliphatic backbone, can offer a greater degree of flexibility, which may be advantageous in certain applications.
Ultimately, the optimal choice of isocyanate, along with the careful selection of polyols and other additives, will enable formulators to tailor the properties of polyurethane coatings to meet a wide range of performance demands.
References
Performance comparison of TMDI vs. MDI in polyurethane elastomers
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of high-performance polymers, polyurethane elastomers stand out for their exceptional versatility and tunable properties. The choice of diisocyanate is a critical determinant of the final elastomer's performance characteristics. This guide provides an in-depth, objective comparison of two key diisocyanates: the aliphatic 1,1'-methanediylbis(4-isocyanatocyclohexane) (TMDI) and the aromatic Methylene Diphenyl Diisocyanate (MDI). This analysis, supported by experimental data from various studies, is designed to assist researchers, scientists, and drug development professionals in selecting the optimal isocyanate for their specific applications.
Executive Summary
Polyurethane elastomers synthesized with MDI generally exhibit superior mechanical strength, including higher tensile strength and tear resistance, making them suitable for applications demanding high durability and toughness.[1][2] Conversely, TMDI, as an aliphatic diisocyanate, imparts excellent light and weather resistance to polyurethane elastomers, preventing yellowing and degradation upon UV exposure.[3] TMDI-based elastomers also offer enhanced flexibility.[3] The selection between TMDI and MDI will ultimately depend on the specific performance requirements of the end application, balancing the need for mechanical robustness with environmental stability and flexibility.
Data Presentation: A Side-by-Side Look at Performance
The following tables summarize the key performance indicators for polyurethane elastomers based on TMDI and MDI, compiled from various research sources. It is important to note that the properties of the final elastomer are highly dependent on the complete formulation, including the type of polyol and chain extender used, as well as the processing conditions.
Table 1: Mechanical Properties
| Property | TMDI-based Elastomers | MDI-based Elastomers | Test Method |
| Hardness (Shore A/D) | 72/31 – 80/36[4] | 60A - 95A[5] | ASTM D2240 |
| Tensile Strength (MPa) | 38.2 – 41.1[4] | 30 - 50[6] | ASTM D412 |
| Elongation at Break (%) | Lower than MDI-based[4] | 400 - 800 | ASTM D412 |
| Tear Strength (kN/m) | Not explicitly found | up to 175.1 | ASTM D624 |
| Compression Set (%) | Not explicitly found | Low values achievable | ASTM D395 |
Table 2: Thermal Properties
| Property | TMDI-based Elastomers | MDI-based Elastomers | Test Method |
| Decomposition Temperature (Td) | Onset of decomposition around 234-290 °C[4] | Onset of decomposition around 299-301 °C (in helium) | Thermogravimetric Analysis (TGA) |
| Glass Transition Temperature (Tg) | 17 to 21 °C[4] | Varies with formulation | Differential Scanning Calorimetry (DSC) |
Table 3: Chemical and Environmental Resistance
| Property | TMDI-based Elastomers | MDI-based Elastomers | Test Method |
| UV Stability / Weather Resistance | Excellent[3] | Prone to yellowing | Visual Assessment / Colorimetry |
| Solvent Resistance | Good compatibility with various solvents[3] | Varies by solvent; generally good resistance to oils and hydrocarbons | Swelling Studies (e.g., ASTM D543) |
| Hydrolysis Resistance | Good | Superior hydrolysis resistance with PTMEG polyols | Immersion Testing |
Experimental Protocols: A Closer Look at the Methodology
The data presented in this guide is derived from standardized testing procedures. Understanding these protocols is crucial for interpreting the results and designing further experiments.
Synthesis of Polyurethane Elastomers
A common method for synthesizing both TMDI and MDI-based polyurethane elastomers is the prepolymer method .[2]
-
Prepolymer Formation: The diisocyanate (TMDI or MDI) is reacted with a polyol (e.g., polytetramethylene ether glycol - PTMEG, or a polyester (B1180765) polyol) in a reactor under a nitrogen atmosphere at a controlled temperature, typically between 60-80°C.[4] The molar ratio of diisocyanate to polyol is greater than 1, resulting in an isocyanate-terminated prepolymer.
-
Chain Extension: The prepolymer is then reacted with a chain extender, which is typically a short-chain diol (e.g., 1,4-butanediol (B3395766) - BDO) or a diamine. This step links the prepolymer chains together, forming the final high-molecular-weight polyurethane elastomer.
-
Curing: The mixture is cast into a mold and cured at an elevated temperature to complete the polymerization process and develop the final material properties.
Mechanical Property Testing
-
Tensile Properties (ASTM D412): Dumbbell-shaped specimens are tested under tension at a constant rate of crosshead displacement until they fracture. This test determines the tensile strength, elongation at break, and modulus of elasticity.
-
Hardness (ASTM D2240): A durometer is used to measure the indentation hardness of the elastomer. The Shore A scale is typically used for softer elastomers, while the Shore D scale is used for harder ones.
-
Tear Strength (ASTM D624): This test measures the resistance of the elastomer to tearing. A specified shape of the specimen is nicked and then pulled apart until it tears completely.
-
Compression Set (ASTM D395): This test measures the ability of the elastomer to recover its original thickness after being subjected to a compressive load for a specified time and at a specific temperature.
Thermal Analysis
-
Thermogravimetric Analysis (TGA): A small sample of the elastomer is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate. The weight loss of the sample is monitored as a function of temperature, providing information about the material's thermal stability and decomposition profile.
-
Differential Scanning Calorimetry (DSC): This technique measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine the glass transition temperature (Tg), melting point (Tm), and crystallization behavior of the elastomer.
Chemical Resistance Testing
-
Swelling Studies (e.g., ASTM D543): Pre-weighed elastomer samples are immersed in various solvents or chemical solutions for a specified period. The change in weight and dimensions of the samples is measured to determine the degree of swelling and the material's resistance to the chemical environment.
Signaling Pathways and Chemical Structures
The fundamental reaction in polyurethane formation is the addition of an alcohol group (-OH) from a polyol to an isocyanate group (-NCO) to form a urethane (B1682113) linkage.
The structural differences between TMDI and MDI are key to their performance variations. MDI is an aromatic diisocyanate, containing benzene (B151609) rings, which contribute to the rigidity and strength of the resulting polymer chains. In contrast, TMDI is an aliphatic diisocyanate with a cycloaliphatic structure, which provides greater flexibility and prevents the yellowing associated with the oxidation of aromatic rings.
Conclusion
The choice between TMDI and MDI for polyurethane elastomers is a critical design decision that hinges on the desired balance of properties. MDI-based elastomers offer superior mechanical performance, making them ideal for applications requiring high strength and durability. However, their aromatic nature makes them susceptible to UV degradation. TMDI-based elastomers, with their aliphatic structure, provide excellent light and weather stability and greater flexibility, though typically with lower mechanical strength compared to their MDI counterparts. For applications in the pharmaceutical and medical device industries, where biocompatibility and resistance to sterilization methods are crucial, the specific formulation and extensive testing are paramount. This guide provides a foundational understanding to aid in the rational selection of the appropriate diisocyanate for your research and development needs.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. Thermal and Mechanical Behavior of New Transparent Thermoplastic Polyurethane Elastomers Derived from Cycloaliphatic Diisocyanate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gallaghercorp.com [gallaghercorp.com]
- 4. spg.arrk.com [spg.arrk.com]
- 5. mddionline.com [mddionline.com]
- 6. Thermal analysis of the structure of segmented polyurethane elastomers | Semantic Scholar [semanticscholar.org]
A Comparative Analysis of the Reaction Kinetics of Trimethylhexamethylene Diisocyanate (TMDI) and Hexamethylene Diisocyanate (HDI)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reaction kinetics of two key aliphatic diisocyanates: Trimethylhexamethylene diisocyanate (TMDI) and Hexamethylene diisocyanate (HDI). Understanding the relative reactivity of these molecules is crucial for the precise control of polyurethane synthesis, enabling the tailoring of polymer properties for a wide range of applications, from biomedical devices to advanced coatings. This document outlines the structural factors governing their reactivity, presents qualitative comparisons based on available literature, and provides a detailed experimental protocol for their quantitative kinetic analysis.
Structural and Reactivity Overview
Hexamethylene diisocyanate (HDI) is a linear aliphatic diisocyanate that is widely used in the production of polyurethanes.[1] In contrast, this compound (TMDI) is an isomer of HDI, characterized by the presence of three methyl groups on its hexane (B92381) chain. TMDI is typically available as a mixture of 2,2,4- and 2,4,4-isomers.
The primary structural difference, the methyl substitutions on the aliphatic backbone of TMDI, introduces significant steric hindrance around the isocyanate (-NCO) groups. This steric bulk is the principal factor influencing its reaction kinetics relative to the linear and more accessible isocyanate groups of HDI.
Comparative Reaction Kinetics
Direct quantitative comparisons of the reaction kinetics between TMDI and HDI are not extensively available in peer-reviewed literature. However, based on fundamental principles of organic chemistry and data from related aliphatic isocyanates, a qualitative comparison can be made.
The reaction of an isocyanate with an alcohol (a polyol in polyurethane formation) is a nucleophilic addition. The rate of this reaction is highly sensitive to steric hindrance at the electrophilic carbon atom of the isocyanate group.
-
HDI: The linear structure of HDI presents minimal steric hindrance to the approaching nucleophile (e.g., a hydroxyl group from a polyol). This allows for a relatively faster reaction rate compared to sterically hindered aliphatic isocyanates.
-
TMDI: The presence of bulky methyl groups in close proximity to the isocyanate groups in TMDI creates significant steric hindrance. This makes it more difficult for the nucleophile to attack the isocyanate carbon, resulting in a slower reaction rate compared to HDI.
This difference in reactivity is a critical consideration in the formulation of polyurethane systems. The slower reaction of TMDI can provide a longer pot life, which is advantageous in certain applications requiring more time for processing and application. Conversely, the faster reactivity of HDI is suitable for processes where rapid curing is desired.
Table 1: Qualitative Comparison of Reaction Kinetics
| Feature | Hexamethylene Diisocyanate (HDI) | This compound (TMDI) |
| Structure | Linear aliphatic | Branched aliphatic with three methyl groups |
| Steric Hindrance | Low | High |
| Relative Reactivity | Higher | Lower |
| Pot Life | Shorter | Longer |
| Curing Speed | Faster | Slower |
Experimental Protocol for Quantitative Kinetic Analysis
To obtain quantitative data on the reaction kinetics of TMDI and HDI with a polyol, a controlled experimental setup is required. In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for this purpose, as it allows for real-time monitoring of the concentration of the isocyanate group.
Materials and Equipment
-
Hexamethylene diisocyanate (HDI)
-
This compound (TMDI)
-
A representative polyol (e.g., polypropylene (B1209903) glycol or a polyester (B1180765) polyol)
-
Anhydrous solvent (e.g., toluene (B28343) or N,N-dimethylformamide)
-
Catalyst (e.g., dibutyltin (B87310) dilaurate, if studying catalyzed reactions)
-
Jacketed glass reactor with mechanical stirrer and nitrogen inlet
-
In-situ FTIR spectrometer with an attenuated total reflectance (ATR) probe
-
Temperature controller
Experimental Procedure
-
Preparation: The reactor is charged with the desired amount of polyol and solvent. The mixture is heated to the target reaction temperature under a nitrogen blanket and stirred until homogeneous.
-
Background Spectrum: An initial FTIR spectrum is recorded to serve as the background.
-
Reaction Initiation: A stoichiometric amount of either HDI or TMDI is added to the reactor, and data acquisition by the FTIR spectrometer is initiated immediately.
-
Data Collection: Spectra are collected at regular intervals (e.g., every minute) throughout the course of the reaction. The disappearance of the characteristic isocyanate peak (around 2270 cm⁻¹) is monitored.
-
Reaction Completion: The reaction is considered complete when the isocyanate peak is no longer detectable.
-
Data Analysis: The concentration of the isocyanate group at each time point is determined from the height or area of its characteristic peak in the FTIR spectrum, using a pre-established calibration curve. The reaction rate constants can then be calculated by fitting the concentration-time data to an appropriate kinetic model (typically second-order for this reaction).
Factors Influencing Reaction Kinetics
Several factors beyond steric hindrance can influence the reaction rates of TMDI and HDI:
-
Isomer Composition of TMDI: The 2,2,4- and 2,4,4-isomers of TMDI will have different levels of steric hindrance and thus different reactivities. The primary isocyanate group in the 2,4,4-isomer is generally more reactive than the secondary isocyanate group in the 2,2,4-isomer.
-
Type of Polyol: The reactivity of the hydroxyl groups in the polyol (primary vs. secondary) will significantly affect the overall reaction rate. Primary alcohols are generally more reactive towards isocyanates than secondary alcohols.[2][3]
-
Catalyst: The use of catalysts, such as tin compounds or tertiary amines, can dramatically increase the reaction rate and may selectively enhance the reactivity of one type of isocyanate group over another.
-
Solvent: The polarity of the solvent can influence the reaction rate by stabilizing or destabilizing the transition state.
-
Temperature: As with most chemical reactions, an increase in temperature will lead to an increase in the reaction rate.
Conclusion
References
Hydrolytic Stability of Polyurethanes: A Comparative Guide for Researchers
A deep dive into the hydrolytic resistance of polyurethanes derived from 1,1,6,6-tetramethyl-hexamethylene diisocyanate (TMDI) versus other common diisocyanates, offering researchers and drug development professionals a guide to material selection based on structural stability.
The longevity and performance of polyurethanes in aqueous or high-humidity environments are critically dependent on their hydrolytic stability. This stability is largely dictated by the chemical structure of the constituent monomers, particularly the diisocyanate and the polyol. For applications in the biomedical and pharmaceutical fields, where materials are often exposed to physiological conditions, understanding the nuances of hydrolytic degradation is paramount. This guide provides a comparative analysis of the hydrolytic stability of polyurethanes synthesized from the aliphatic diisocyanate TMDI against those made with other common aromatic and aliphatic diisocyanates.
The Decisive Role of Diisocyanate Structure
The susceptibility of the urethane (B1682113) linkage to hydrolysis is influenced by the electron density around the carbonyl carbon and the steric hindrance provided by the adjacent chemical groups. Diisocyanate structures are broadly categorized as aromatic or aliphatic, a distinction that significantly impacts the hydrolytic resistance of the resulting polyurethane.
-
Aromatic Diisocyanates (e.g., MDI, TDI): The presence of electron-withdrawing aromatic rings in structures like Methylene Diphenyl Diisocyanate (MDI) and Toluene (B28343) Diisocyanate (TDI) can make the urethane linkage more susceptible to nucleophilic attack by water. However, the rigid and bulky nature of these groups can also offer some steric protection.
-
Aliphatic Diisocyanates (e.g., HDI, H12MDI, IPDI, TMDI): These diisocyanates lack the aromatic rings and are generally known to produce polyurethanes with superior hydrolytic stability.[1] The electron-donating nature of alkyl groups can help to stabilize the urethane bond. Within this category, the specific structure—linear, cyclic, or branched—further modulates stability.
TMDI is a branched-chain aliphatic diisocyanate. Its bulky tetramethyl substitution is anticipated to provide significant steric hindrance, potentially shielding the urethane linkages from hydrolysis and contributing to enhanced stability.
Quantitative Comparison of Hydrolytic Stability
While direct comparative studies on the hydrolytic stability of TMDI-based polyurethanes are not extensively available in the reviewed literature, a study on the decomposition temperature of various polyurethanes in subcritical water provides a strong benchmark for comparing common diisocyanates. This method offers a quantitative measure of hydrolytic stability under accelerated conditions.
| Diisocyanate Type | Chemical Structure | Class | Decomposition Temperature in Subcritical Water (°C)[2] |
| Toluene Diisocyanate (TDI) | Aromatic | Aromatic | 199 |
| Hexamethylene Diisocyanate (HDI) | Linear Aliphatic | Aliphatic | 218-220 |
| Isophorone Diisocyanate (IPDI) | Cycloaliphatic | Aliphatic | 218-220 |
| Dicyclohexylmethane Diisocyanate (H12MDI) | Cycloaliphatic | Aliphatic | 218-220 |
| Methylene Diphenyl Diisocyanate (MDI) | Aromatic | Aromatic | 237 |
| 1,1,6,6-Tetramethyl-hexamethylene Diisocyanate (TMDI) | Branched Aliphatic | Aliphatic | Data not available in the reviewed study |
Note: The polyurethanes in this study were synthesized with 1,4-butanediol (B3395766) as the chain extender. The stability of polyurethanes is also highly dependent on the polyol used, with polyether-based polyurethanes generally showing greater hydrolytic stability than polyester-based ones.[1]
Experimental Protocols for Assessing Hydrolytic Stability
To evaluate the hydrolytic stability of polyurethanes, researchers typically employ accelerated aging protocols followed by characterization of the material's properties.
Accelerated Aging Protocol
A common method for inducing hydrolytic degradation is to immerse polyurethane samples in an aqueous medium at an elevated temperature.
-
Apparatus: Glass reaction tubes or a temperature-controlled water bath.
-
Procedure:
-
Prepare standardized samples of the polyurethane materials to be tested.
-
Immerse the samples in deionized water or a buffer solution (e.g., phosphate-buffered saline for biomedical applications) in sealed containers.
-
Place the containers in an oven or water bath set to a specific temperature (e.g., 70°C, 80°C, or higher for more accelerated testing).[3]
-
Remove samples at predetermined time intervals (e.g., 1, 2, 4, 8, 16 weeks).
-
Thoroughly dry the samples before characterization.
-
Characterization of Degradation
The extent of hydrolytic degradation can be quantified by measuring changes in the material's physical, chemical, and thermal properties.
-
Mechanical Properties: Measure the change in tensile strength, elongation at break, and modulus. A significant decrease in these properties indicates chain scission and degradation.
-
Molecular Weight Analysis: Use Gel Permeation Chromatography (GPC) to determine the number-average (Mn) and weight-average (Mw) molecular weight. A reduction in molecular weight is a direct indicator of polymer chain cleavage.
-
Mass Loss: Gravimetrically measure the mass of the dried samples before and after immersion to determine the percentage of mass loss.
-
Spectroscopic Analysis: Employ Fourier Transform Infrared (FTIR) spectroscopy to monitor changes in the chemical structure, such as the disappearance of ester linkages in polyester-based polyurethanes or changes in the urethane bond region.
-
Thermal Analysis: Use Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to assess changes in thermal transitions (e.g., glass transition temperature) and thermal stability, respectively.
Logical Framework for Hydrolytic Stability
The following diagram illustrates the relationship between the structural features of a diisocyanate and the expected hydrolytic stability of the resulting polyurethane.
Caption: Diisocyanate structure's influence on hydrolytic stability.
Conclusion
The selection of a diisocyanate is a critical decision in the formulation of polyurethanes for applications requiring hydrolytic stability. The available evidence strongly supports the use of aliphatic diisocyanates over aromatic ones for enhanced resistance to hydrolysis.
While direct quantitative data for TMDI is not prevalent in the literature, its branched aliphatic structure with significant steric hindrance from the tetramethyl groups suggests that it should impart excellent hydrolytic stability to polyurethanes, comparable to or potentially exceeding that of other aliphatic diisocyanates like HDI, H12MDI, and IPDI. For researchers and drug development professionals, this makes TMDI a promising candidate for applications where long-term performance in aqueous environments is essential. However, for critical applications, it is recommended to conduct direct comparative studies using the experimental protocols outlined in this guide to confirm the performance of TMDI-based polyurethanes relative to other established materials.
References
Weathering Resistance of Aliphatic vs. Aromatic Isocyanate-Based Coatings: A Comparative Guide
For researchers, scientists, and formulation chemists, selecting the appropriate isocyanate is a critical decision that significantly impacts the long-term durability and performance of polyurethane (PU) coatings, especially in applications requiring high weather resistance. This guide provides an objective comparison of the weathering performance of coatings based on trimethylhexamethylene diisocyanate (TMDI), a type of aliphatic isocyanate, and those based on aromatic isocyanates like toluene (B28343) diisocyanate (TDI) and methylene (B1212753) diphenyl diisocyanate (MDI).
The fundamental difference in the chemical structure of these isocyanates is the primary determinant of their stability when exposed to environmental stressors, particularly ultraviolet (UV) radiation. Aromatic isocyanates contain benzene (B151609) rings in their structure, which are susceptible to photo-oxidation, leading to undesirable effects such as yellowing, chalking, and a rapid loss of gloss.[1][2][3] In contrast, aliphatic isocyanates like TMDI lack these aromatic rings, rendering them inherently more resistant to the degrading effects of UV light.[1][4][5] This makes them the preferred choice for topcoats and exterior applications where color stability and gloss retention are paramount.[1][2][3]
Quantitative Performance Data: A Comparative Analysis
The superior weathering resistance of aliphatic isocyanate-based coatings is clearly demonstrated in accelerated weathering tests. The following tables summarize key performance data from studies evaluating gloss retention and color stability.
Table 1: Gloss Retention of Aliphatic PU Coatings under Accelerated Weathering (QUV)
| Exposure Time (hours) | Gloss Retention (%) - Representative Aliphatic PU (HDI-based)* |
| 0 | 100 |
| 500 | >80[6] |
| 1000 | ~75[7] |
| 2000 | ~65[7] |
*Data is for a representative fossil-based aliphatic isocyanate (HDI), which exhibits similar weathering performance to TMDI.[7]
Table 2: Color Stability of Aliphatic PU Coatings under Accelerated Weathering (QUV)
| Coating Type | Exposure Time (hours) | Color Deviation (ΔE) |
| Aliphatic PU Topcoat | 500 (UVB-313) | < 1.5[6] |
In contrast to the robust performance of aliphatic PU coatings, aromatic isocyanate-based systems exhibit a significant and rapid decline in aesthetic properties upon UV exposure. Studies on aromatic polyurethane coatings show a substantial loss of gloss within the first few hundred hours of accelerated weathering.[8] The discoloration, or yellowing, is also a well-documented characteristic of aromatic PU coatings when subjected to UV radiation.[1][2]
Experimental Protocols
The data presented in this guide is based on standardized accelerated weathering tests designed to simulate the damaging effects of long-term outdoor exposure.
QUV Accelerated Weathering Test
The QUV accelerated weathering test is a widely used method to assess the durability of coatings. The protocol involves exposing coated panels to alternating cycles of UV light and moisture at controlled, elevated temperatures.
-
Apparatus: QUV Accelerated Weathering Tester
-
UV Exposure: The test typically utilizes UVA-340 or UVB-313 lamps to simulate the UV portion of the solar spectrum.
-
Cycle Conditions: A common cycle involves 8 hours of UV exposure at a set temperature (e.g., 60°C) followed by 4 hours of condensation at a lower temperature (e.g., 50°C).[9]
-
Evaluation: Gloss is measured at specified intervals using a gloss meter (e.g., at a 60° angle). Color change is quantified by measuring the Delta E (ΔE) value using a spectrophotometer.
Logical Framework: Isocyanate Structure and Weathering Resistance
The relationship between the chemical structure of the isocyanate and the resulting weathering performance of the polyurethane coating can be visualized as follows:
Conclusion
The experimental data and the underlying chemical principles unequivocally demonstrate the superior weathering resistance of polyurethane coatings based on aliphatic isocyanates like TMDI when compared to their aromatic counterparts. For applications demanding long-term aesthetic performance, including high gloss and color retention upon exposure to sunlight, the selection of an aliphatic isocyanate is crucial. While aromatic isocyanates offer advantages in other areas such as faster curing and lower cost, their poor UV stability makes them unsuitable for durable topcoat formulations.[1] Therefore, for researchers and formulators developing high-performance, weather-resistant coatings, TMDI and other aliphatic isocyanates represent the optimal choice.
References
- 1. pflaumer.com [pflaumer.com]
- 2. tpufabrics.com [tpufabrics.com]
- 3. umicoatings.com [umicoatings.com]
- 4. Aliphatic TPU vs. Aromatic TPU: What's the difference? - Materials Introduction - Xiamen Keyuan Plastic Co.,Ltd [ky-plastics.com]
- 5. Polyurethane Coatings: Advancements in Weather Resistance [eureka.patsnap.com]
- 6. scribd.com [scribd.com]
- 7. mdpi.com [mdpi.com]
- 8. nwpipe.com [nwpipe.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Biocompatibility of TMDI-Derived Polymers for Medical Devices
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the biocompatibility of polyurethanes based on trimethylhexamethylene diisocyanate (TMDI) against other common alternatives, supported by established experimental protocols.
The selection of polymeric materials for medical devices is a critical process, with biocompatibility being a primary determinant of a device's success and patient safety. Polyurethanes (PUs) are a versatile class of polymers widely used in biomedical applications due to their tunable mechanical properties and good biocompatibility. The choice of diisocyanate monomer is a key factor that influences the biological response to the polymer. This guide provides a comparative overview of the biocompatibility of PUs derived from the aliphatic diisocyanate TMDI versus those synthesized with other common aromatic and aliphatic diisocyanates such as diphenylmethane (B89790) diisocyanate (MDI), toluene (B28343) diisocyanate (TDI), and hexamethylene diisocyanate (HDI).
While direct quantitative comparative studies on TMDI-derived polyurethanes are limited in publicly available literature, a comparison can be drawn based on the well-established differences between aliphatic and aromatic PUs. Aliphatic polyurethanes, including those derived from TMDI, are generally considered to have a more favorable biocompatibility profile for long-term medical applications compared to their aromatic counterparts.[1] This is primarily due to the degradation products; aromatic PUs can degrade to release potentially toxic aromatic amines, whereas aliphatic PUs degrade into potentially safer byproducts.[1]
Comparative Biocompatibility Assessment
The following tables summarize the expected biocompatibility performance of TMDI-derived polyurethanes in comparison to other common polyurethane formulations based on isocyanate type.
Table 1: In Vitro Cytotoxicity Comparison
| Isocyanate Type | Polymer Example | Expected Cytotoxicity (ISO 10993-5) | Rationale |
| Aliphatic | TMDI-derived PU | Low / Non-cytotoxic | Degradation products are generally less toxic. |
| Aliphatic | HDI-derived PU | Low / Non-cytotoxic | Similar to TMDI, degradation byproducts are typically less cytotoxic than aromatic amines. |
| Aromatic | MDI-derived PU | Potentially higher cytotoxicity | Can degrade to form 4,4'-methylenedianiline (B154101) (MDA), which has cytotoxic potential.[2] |
| Aromatic | TDI-derived PU | Potentially higher cytotoxicity | Can degrade to form toluene diamine (TDA), which is a known toxic substance. |
Table 2: Hemocompatibility Comparison
| Isocyanate Type | Polymer Example | Expected Hemolysis (ASTM F756) | Expected Platelet Adhesion | Rationale |
| Aliphatic | TMDI-derived PU | Low / Non-hemolytic | Low | Aliphatic PUs generally exhibit good hemocompatibility.[3] |
| Aliphatic | HDI-derived PU | Low / Non-hemolytic | Low | Surface properties can be tailored to minimize platelet activation.[4] |
| Aromatic | MDI-derived PU | Generally low, but can be variable | Can be higher than aliphatic PUs | Surface chemistry and energy influence protein adsorption and subsequent platelet adhesion. |
| Aromatic | TDI-derived PU | Generally low, but can be variable | Can be higher than aliphatic PUs | Surface properties play a significant role. |
Table 3: In Vivo Biocompatibility Comparison
| Isocyanate Type | Polymer Example | Expected Inflammatory Response | Rationale |
| Aliphatic | TMDI-derived PU | Mild and transient | Aliphatic PUs are generally associated with a less severe foreign body response. |
| Aliphatic | HDI-derived PU | Mild and transient | The inflammatory response is typically minimal and resolves over time. |
| Aromatic | MDI-derived PU | Potentially more pronounced and persistent | Degradation products can contribute to a more significant inflammatory reaction. |
| Aromatic | TDI-derived PU | Potentially more pronounced and persistent | The release of toxic degradation byproducts can exacerbate the inflammatory response. |
Experimental Protocols
A thorough biocompatibility assessment is guided by the International Organization for Standardization (ISO) 10993 series of standards. Below are detailed methodologies for key in vitro biocompatibility tests.
ISO 10993-5: In Vitro Cytotoxicity - MTT Assay
This quantitative method assesses cell viability by measuring the metabolic activity of cells exposed to extracts of the test material.
1. Test Article Preparation and Extraction:
-
The TMDI-derived polymer and control materials (e.g., MDI-PU, HDI-PU, negative and positive controls) are sterilized.
-
Extracts are prepared by incubating the materials in a cell culture medium (e.g., MEM with 5% fetal bovine serum) at a surface area to volume ratio of 3 cm²/mL at 37°C for 24 hours.[5]
2. Cell Culture and Exposure:
-
L-929 mouse fibroblast cells are seeded into 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.[5]
-
The culture medium is then replaced with the prepared material extracts.
3. MTT Assay:
-
After a 24-hour incubation with the extracts, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.[6]
-
The plates are incubated for an additional 2-4 hours, during which viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) precipitate.
-
The medium is removed, and a solvent (e.g., isopropanol) is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
4. Data Analysis:
-
Cell viability is calculated as a percentage relative to the negative control. A reduction in cell viability of more than 30% is considered a cytotoxic effect.[7]
ISO 10993-4 & ASTM F756: Hemocompatibility - Hemolysis Assay
This test determines the degree of red blood cell (RBC) lysis caused by direct contact with the polymer.
1. Material Preparation:
-
Samples of the TMDI-derived polymer and control materials are prepared with a defined surface area.
2. Blood Collection and Preparation:
-
Fresh human or rabbit blood is collected with an anticoagulant.
-
The blood is diluted with a physiological saline solution.
3. Incubation:
-
The material samples are incubated with the diluted blood in test tubes at 37°C for a specified time (typically 3 hours) with gentle agitation.[8]
-
A positive control (e.g., water) and a negative control (e.g., saline) are run in parallel.
4. Measurement of Hemolysis:
-
After incubation, the samples are centrifuged to pellet the intact RBCs.
-
The absorbance of the supernatant is measured spectrophotometrically to determine the amount of released hemoglobin.
5. Data Analysis:
-
The percentage of hemolysis is calculated relative to the positive control. According to ASTM F756, materials with a hemolysis percentage below 2% are considered non-hemolytic, 2-5% are slightly hemolytic, and above 5% are hemolytic.[9][10]
Visualizing Experimental Workflows and Biological Pathways
To further clarify the processes involved in biocompatibility assessment, the following diagrams illustrate a typical experimental workflow for cytotoxicity testing and the general signaling pathway of a foreign body response to an implanted material.
References
- 1. parker.com [parker.com]
- 2. Effects of thermal degradation products from polyurethane foams based on toluene diisocyanate and diphenylmethane diisocyanate on isolated, perfused lung of guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. blog.synthesia.com [blog.synthesia.com]
- 4. Platelet adhesion onto segmented polyurethane surfaces modified by carboxybetaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. taglus.com [taglus.com]
- 6. The intensity of the foreign body response to polyether‐polyurethane implant in diabetic mice is strain‐dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Hemocompatibility: Hemolysis test with medical devices (ISO 10993-4: 2017 + Amd1: 2025 and ASTM F756-17 method). - IVAMI [ivami.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of the Mechanical Properties of TMDI and TDI Polyurethanes
A detailed examination of the mechanical performance of polyurethanes derived from 1,1,6,6-tetramethyl-1,6-diisocyanatohexane (TMDI) and toluene (B28343) diisocyanate (TDI) reveals distinct property profiles rooted in their chemical structures. This guide provides a comparative study of their mechanical attributes, supported by experimental data, to assist researchers, scientists, and drug development professionals in material selection and application development.
Polyurethanes are a versatile class of polymers whose properties can be tailored by the selection of their constituent diisocyanate, polyol, and chain extender. The choice between an aliphatic diisocyanate such as TMDI and an aromatic diisocyanate like TDI is a critical determinant of the final mechanical characteristics of the polyurethane elastomer. Generally, TDI-based polyurethanes, with their rigid aromatic structures, tend to exhibit higher tensile strength and hardness. In contrast, the aliphatic nature of TMDI often imparts greater flexibility and UV stability to the resulting polyurethane.
Comparative Mechanical Properties
The mechanical properties of TMDI and TDI polyurethanes are summarized in the tables below. It is important to note that the properties of polyurethanes are highly dependent on the specific formulation, including the type of polyol (e.g., polyester (B1180765) or polyether) and chain extender used, as well as the curing conditions. The data presented here is a compilation from various sources and should be considered as a general comparison.
| Mechanical Property | TMDI-based Polyurethane | TDI-based Polyurethane | Test Standard |
| Tensile Strength | 19 - 29 MPa | 30 - 50 MPa | ASTM D412 / ISO 37 |
| Elongation at Break | 769 - 1031% | 400 - 500% | ASTM D412 / ISO 37 |
| Shore Hardness | Not widely reported | 85A - 95A | ASTM D2240 / ISO 868 |
| Tear Strength | Not widely reported | 105 - 142 kN/m | ASTM D624 |
Table 1: General Mechanical Property Comparison
The following tables provide more specific examples of mechanical properties found in literature and technical data sheets.
| Polyurethane System | Tensile Strength (MPa) | Elongation at Break (%) | Shore Hardness |
| Biobased TMDI-TPU | 19 - 29 | 769 - 1031 | Not specified |
Table 2: Example Mechanical Properties of a TMDI-based Thermoplastic Polyurethane (TPU)
| Polyurethane System | Tensile Strength (MPa) | Elongation at Break (%) | Shore Hardness | Tear Strength (kN/m) |
| TDI Ester-Based PU | 45 - 50 | 400 - 450 | 90A - 55D | Not specified |
| Polyester-Based PU | 34 | 480 | 90A | 105 |
| Polyester-Based PU | 30 | 450 | 95A | Not specified |
Table 3: Example Mechanical Properties of TDI-based Polyurethanes
Structure-Property Relationship
The differences in the mechanical properties of TMDI and TDI polyurethanes can be attributed to their molecular structures.
Caption: Diisocyanate structure dictates polyurethane mechanical properties.
TDI contains a rigid benzene (B151609) ring, which leads to the formation of hard, ordered domains within the polyurethane structure. These hard domains act as physical crosslinks, contributing to higher tensile strength and hardness. The asymmetry of the common 2,4-TDI and 2,6-TDI isomer mixture can disrupt some of this packing, influencing the flexibility.[1]
In contrast, TMDI is an aliphatic diisocyanate with a more flexible, linear structure containing bulky methyl groups. This structure hinders close packing of the polymer chains, resulting in a more amorphous morphology with a higher degree of chain mobility. This leads to lower tensile strength and hardness but significantly greater elongation and flexibility.
Experimental Protocols
The mechanical properties of polyurethanes are determined using standardized testing methods to ensure comparability of data. The following are detailed methodologies for the key experiments cited.
Tensile Properties (ASTM D412 / ISO 37)
Objective: To determine the tensile strength and elongation at break of polyurethane elastomers.
Methodology:
-
Specimen Preparation: Dumbbell-shaped specimens (die-cut from a sheet of the polyurethane material) are prepared according to the dimensions specified in the standard. The thickness of the narrow section of the specimen is measured at three points, and the average is used to calculate the cross-sectional area.
-
Conditioning: Specimens are conditioned at a standard temperature (23 ± 2°C) and relative humidity (50 ± 5%) for a specified period before testing.
-
Testing Machine: A universal testing machine (tensometer) equipped with grips to hold the specimen is used.
-
Procedure:
-
The specimen is securely clamped in the grips of the testing machine.
-
The machine pulls the specimen at a constant rate of crosshead movement (typically 500 mm/min) until it ruptures.
-
The force required to stretch the specimen and the corresponding elongation are continuously recorded.
-
-
Calculations:
-
Tensile Strength: The maximum force recorded during the test divided by the original cross-sectional area of the specimen.
-
Elongation at Break: The percentage increase in length of the specimen at the point of rupture compared to its original length.
-
Tear Strength (ASTM D624)
Objective: To measure the resistance of a polyurethane elastomer to tearing.
Methodology:
-
Specimen Preparation: Specimens of a specific shape (e.g., Die C, a right-angled specimen with a 90° angle) are die-cut from a sheet of the material.
-
Conditioning: Specimens are conditioned as per the tensile testing protocol.
-
Testing Machine: A universal testing machine is used.
-
Procedure:
-
The specimen is placed in the grips of the testing machine.
-
The machine pulls the specimen at a constant rate of speed (typically 500 mm/min).
-
The force required to initiate and propagate a tear at the corner of the specimen is recorded.
-
-
Calculation:
-
Tear Strength: The maximum force recorded during the test is divided by the thickness of the specimen.
-
Hardness (ASTM D2240 / ISO 868)
Objective: To determine the indentation hardness of the polyurethane elastomer.
Methodology:
-
Instrument: A durometer, an instrument with a specific spring-loaded indenter, is used. For polyurethanes, Shore A and Shore D scales are common.
-
Specimen Preparation: The test specimen should have a minimum thickness of 6 mm and a flat surface.
-
Conditioning: Specimens are conditioned under standard temperature and humidity.
-
Procedure:
-
The durometer is held perpendicular to the surface of the specimen.
-
Firm pressure is applied to the durometer so that the presser foot is in full contact with the specimen.
-
The hardness reading is taken immediately (within 1 second) after the presser foot is in firm contact with the specimen.
-
Multiple readings are taken at different locations on the specimen, and the average is reported.
-
Conclusion
The choice between TMDI and TDI for polyurethane synthesis has a profound impact on the mechanical properties of the resulting elastomer. TDI-based polyurethanes are generally favored for applications requiring high strength, hardness, and load-bearing capacity. In contrast, TMDI-based polyurethanes offer superior flexibility, elongation, and are expected to have better UV resistance due to their aliphatic nature, making them suitable for applications where elasticity and weatherability are critical. The quantitative data and experimental protocols provided in this guide offer a foundation for informed material selection and the design of polyurethane-based systems for a variety of scientific and industrial applications.
References
Unraveling the Impact of Isocyanate Structure on Polyurethane Cross-linking Density: A Comparative Guide
The structure of the isocyanate plays a pivotal role in determining the final properties of the polyurethane network.[1][2] Factors such as the symmetry of the molecule, the presence of bulky side groups, and the flexibility of the isocyanate backbone directly influence the efficiency of the cross-linking reaction and the architecture of the resulting polymer.[3][4] Aromatic diisocyanates, for instance, often lead to more rigid and strong polyurethanes, while aliphatic diisocyanates typically produce materials with enhanced light stability and flexibility.[1]
This guide provides a comparative overview of the expected cross-linking densities of polyurethanes synthesized from TMDI and other widely used isocyanates, including MDI (Methylene Diphenyl Diisocyanate), TDI (Toluene Diisocyanate), HDI (Hexamethylene Diisocyanate), and IPDI (Isophorone Diisocyanate). The comparison is inferred from their molecular structures and supported by general principles outlined in the scientific literature.
Structural Comparison of Isocyanates
The molecular structure of the diisocyanate is a key determinant of the resulting polyurethane's properties. The table below summarizes the structural features of TMDI and other common isocyanates that are expected to influence the cross-linking density of the final polymer.
| Isocyanate | Chemical Structure | Key Structural Features | Expected Influence on Cross-linking |
| TMDI | 1,1,6,6-tetramethyl-hexamethylene diisocyanate | Aliphatic, bulky tetramethyl groups near the isocyanate functionalities. | The steric hindrance from the methyl groups is expected to reduce the reaction rate and potentially lead to a lower cross-linking density compared to linear aliphatic isocyanates. |
| MDI | Methylene Diphenyl Diisocyanate | Aromatic, relatively rigid structure with good symmetry.[4] | The rigid aromatic rings can promote efficient packing and hydrogen bonding, leading to a high degree of cross-linking and the formation of hard segments.[4][5] |
| TDI | Toluene (B28343) Diisocyanate | Aromatic, asymmetrical structure (typically a mix of 2,4 and 2,6 isomers).[6] | The asymmetry can affect the regularity of the polymer network. Its high reactivity can lead to rapid curing.[6][7] |
| HDI | Hexamethylene Diisocyanate | Linear aliphatic, flexible chain.[8] | The flexibility and lack of steric hindrance allow for high reactivity and the formation of a uniform and densely cross-linked network.[3] |
| IPDI | Isophorone Diisocyanate | Cycloaliphatic, asymmetrical structure with isocyanate groups of different reactivity.[9] | The differing reactivity of the NCO groups and the bulky cycloaliphatic ring can influence the cross-linking process, potentially leading to a less uniform network compared to linear aliphatic isocyanates.[9] |
Qualitative Comparison of Expected Cross-linking Density
Based on the structural differences, a qualitative comparison of the expected cross-linking density of polyurethanes prepared from these isocyanates can be inferred.
| Isocyanate | Expected Relative Cross-linking Density | Reasoning |
| HDI | High | The linear and flexible structure of HDI allows for efficient reaction of the isocyanate groups, leading to a high degree of cross-linking.[3] |
| MDI | High | The symmetrical and rigid aromatic structure of MDI promotes the formation of well-ordered hard segments and strong hydrogen bonding, contributing to a high effective cross-linking density.[4] |
| TDI | Moderate to High | TDI is highly reactive, which can result in a densely cross-linked network.[6][7] However, the isomeric mixture can introduce some irregularity. |
| IPDI | Moderate | The asymmetrical structure and the different reactivity of the two isocyanate groups can lead to a less uniform and potentially lower cross-linking density compared to HDI.[9] |
| TMDI | Low to Moderate | The significant steric hindrance from the four methyl groups adjacent to the isocyanate groups is expected to impede the cross-linking reaction, likely resulting in a lower cross-linking density compared to less hindered aliphatic isocyanates like HDI. |
Experimental Protocols for Determining Cross-linking Density
The cross-linking density of polyurethane networks can be determined using several experimental techniques. The equilibrium swelling method is a widely cited and fundamental approach.[10][11][12]
Equilibrium Swelling Method
This method is based on the principle that a cross-linked polymer will swell in a suitable solvent to an equilibrium volume that is dependent on the density of its cross-links. The Flory-Rehner equation is commonly used to calculate the cross-link density from swelling measurements.[12][13]
Protocol:
-
Sample Preparation: Prepare rectangular specimens of the polyurethane material with known dimensions (e.g., 10 x 10 x 1.4 mm³).[12]
-
Initial Mass Measurement: Accurately weigh the dry polymer sample (W_d).
-
Swelling: Immerse the specimens in a suitable solvent (e.g., toluene or dimethylformamide) at a constant temperature (e.g., room temperature) for a sufficient period to reach equilibrium swelling (e.g., 72 hours or one week).[10][11][12]
-
Swollen Mass Measurement: After reaching equilibrium, remove the samples from the solvent, quickly blot the surface to remove excess solvent, and immediately weigh the swollen sample (W_s).
-
Calculation: The volume fraction of the polymer in the swollen gel (V_r) is calculated. The cross-link density (ν) can then be determined using the Flory-Rehner equation, which relates V_r to the molar volume of the solvent, the polymer-solvent interaction parameter, and the average molecular weight between cross-links (M_c).[12][13] A higher cross-link density results in a lower degree of swelling.[10]
Logical Relationship of Isocyanate Structure to Cross-linking Density
The following diagram illustrates the logical relationship between the structural characteristics of an isocyanate and the resulting cross-linking density in the polyurethane network.
References
- 1. m.youtube.com [m.youtube.com]
- 2. What Are the Selection Criteria for Polyisocyanates in Polyurethane Materials? [enuochem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. The difference between MDI and Understanding The Differences Between TDI And MDI In The Chemical Industry - Knowledge - Green View Technology and Development Co., Ltd [gvchem.com]
- 7. uresinindustrial.com.au [uresinindustrial.com.au]
- 8. vichem.vn [vichem.vn]
- 9. The Influence of the Hydroxyl Type on Crosslinking Process in Cyclodextrin Based Polyurethane Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Determination of Crosslink Density by Swelling in the Castable Polyurethane Elastomer Based on 1/4 - Cyclohexane Diisocyanate and para - Phenylene Diisocyanate | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Making sure you're not a bot! [mostwiedzy.pl]
- 13. daneshyari.com [daneshyari.com]
Adhesion Strength of TMDI-Based Adhesives: A Comparative Analysis Against Commercial Alternatives
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Isocyanate Chemistries in Polyurethane Adhesives
In the realm of high-performance adhesives, the choice of isocyanate chemistry is a critical determinant of final product properties. This guide provides a comprehensive comparison of the adhesion strength of adhesives based on trimethyl-hexamethylene diisocyanate (TMDI) versus those formulated with common commercial alternatives, primarily aromatic isocyanates such as methylene (B1212753) diphenyl diisocyanate (MDI) and toluene (B28343) diisocyanate (TDI). This report collates available experimental data to assist researchers and professionals in making informed decisions for their specific applications.
Executive Summary
Polyurethane (PU) adhesives are renowned for their versatility, offering a wide range of mechanical properties and excellent adhesion to diverse substrates. The isocyanate component, in particular, plays a pivotal role in defining the adhesive's characteristics. TMDI, an aliphatic diisocyanate, is known for imparting flexibility, as well as light and weather resistance to polyurethane systems.[1][2][3][4] In contrast, aromatic isocyanates like MDI and TDI are widely used for their high strength and cost-effectiveness, but they can be more susceptible to degradation under UV exposure.[3][5][6][7]
While direct, head-to-head comparative studies on the adhesion strength of TMDI-based adhesives against MDI and TDI-based counterparts on various substrates are limited in publicly available literature, this guide synthesizes existing data for different polyurethane systems to provide a comparative overview.
Quantitative Adhesion Data
| Isocyanate Type | Substrate(s) | Adhesion Test | Adhesion Strength | Source(s) |
| Aromatic (MDI-based) | Wood | Shear Strength | 7.37 MPa | [1] |
| Aromatic (MDI-based) | Steel | Lap Shear Strength | 11.4 MPa | [8] |
| Aromatic (MDI-based) | Aluminum | Lap Shear Strength | 8.66 MPa | [8] |
| Aromatic (TDI-based) | Not Specified | Tensile Strength | Approx. 25 MPa (Rigid PU) | [9] |
| Aromatic (TDI-based) | Not Specified | Tensile Strength | Approx. 8 MPa (Elastic PU) | [9] |
| Aliphatic (General) | Not Specified | Lap Shear Strength | 7-10 MPa (Two-Part PU) | [9] |
| Aliphatic (HDI-based) | Not Specified | Not Specified | Good adhesion to various substrates | [10] |
Note: The lack of specific, publicly available quantitative adhesion data for TMDI-based adhesives is a significant finding of this review. The performance of any adhesive is highly dependent on the complete formulation, including the polyol, additives, and curing conditions. The data presented should be considered as representative values for the respective isocyanate classes.
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible assessment of adhesive performance. The following are standardized protocols for lap shear and peel adhesion testing.
Lap Shear Strength Test (ASTM D1002)
This test method is used to determine the shear strength of adhesives for bonding metal specimens.
1. Specimen Preparation:
- Substrates: Metal plates of a standard thickness (e.g., 1.62 mm for steel and aluminum) are used.[2] For plastic substrates like polycarbonate, the thickness may vary.
- Surface Treatment: The surfaces to be bonded are cleaned and prepared according to a specified procedure to ensure consistency. This may involve solvent wiping, abrasion, or chemical etching.
- Adhesive Application: The adhesive is applied uniformly to a defined area on one of the substrates.
- Assembly: The second substrate is placed over the adhesive, creating a single-lap joint with a specified overlap area (typically 12.7 mm).[2]
- Curing: The bonded specimens are cured according to the adhesive manufacturer's instructions (time, temperature, and pressure).
2. Testing Procedure:
- The cured specimens are placed in the grips of a universal testing machine.
- A tensile load is applied to the specimen at a constant rate of crosshead movement (e.g., 1.3 mm/min).[2]
- The load is increased until the bonded joint fails.
3. Data Analysis:
- The maximum load sustained by the joint before failure is recorded.
- The lap shear strength is calculated by dividing the maximum load by the bonded area and is typically expressed in megapascals (MPa) or pounds per square inch (psi).
T-Peel Strength Test (ASTM D1876)
This test method is used to determine the peel resistance of an adhesive bond between two flexible adherends.
1. Specimen Preparation:
- Substrates: Two flexible substrates (e.g., thin gauge aluminum or plastic films) are used.
- Adhesive Application and Assembly: The adhesive is applied between the two substrates, which are then pressed together.
- Curing: The assembly is cured as per the manufacturer's recommendations.
- Specimen Cutting: Test specimens of a specified width are cut from the cured panel. The unbonded ends of the specimen are bent back to form a "T" shape.
2. Testing Procedure:
- The two unbonded ends of the "T" specimen are clamped into the grips of a universal testing machine.
- A tensile load is applied to pull the two substrates apart at a constant crosshead speed (e.g., 254 mm/min).
3. Data Analysis:
- The force required to peel the adhesive bond is recorded as a function of grip separation.
- The average peeling load is calculated over a specified length of the bond.
- The T-peel strength is typically reported as force per unit width of the bond line (e.g., N/m or lbf/in).
Visualizing the Process and Chemistry
To better understand the experimental workflow and the chemical differences influencing adhesive performance, the following diagrams are provided.
Discussion and Conclusion
The chemical structure of the isocyanate is a primary driver of the final properties of a polyurethane adhesive.
-
TMDI-Based Adhesives (Aliphatic): The linear, branched aliphatic structure of TMDI results in polyurethanes with high flexibility and a low glass transition temperature. This flexibility can be advantageous in applications requiring good impact resistance and performance at low temperatures. The absence of aromatic rings in the TMDI structure provides excellent UV stability and weather resistance, making these adhesives suitable for outdoor applications where color stability and long-term durability are crucial.[2] The reactivity of TMDI is generally lower than that of aromatic isocyanates, which can allow for longer pot lives but may require catalysts to achieve desired cure speeds.[4]
-
MDI and TDI-Based Adhesives (Aromatic): The presence of rigid aromatic rings in MDI and TDI typically leads to polyurethanes with higher hardness, tensile strength, and thermal stability compared to their aliphatic counterparts.[6][11] These properties make them well-suited for structural bonding applications. However, the aromatic structures are more prone to photo-oxidation, which can lead to yellowing and a potential loss of mechanical properties upon prolonged exposure to UV radiation. TDI is generally more reactive than MDI, leading to faster cure times.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. The difference between polyurethane TDI and MDI: the same polyurethane raw materials, but each has its own advantages-Chemwin [en.888chem.com]
- 3. VESTANAT® TMDI [evonik.com]
- 4. products.evonik.com [products.evonik.com]
- 5. The difference between MDI and Understanding The Differences Between TDI And MDI In The Chemical Industry - Knowledge - Green View Technology and Development Co., Ltd [gvchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Automotive & Transportation [evonik.com]
- 10. products.evonik.com [products.evonik.com]
- 11. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Trimethylhexamethylene Diisocyanate (TMDI): A Comprehensive Guide for Laboratory Professionals
Ensuring the safe handling and disposal of trimethylhexamethylene diisocyanate (TMDI) is paramount for maintaining a secure laboratory environment. This highly reactive and hazardous chemical necessitates strict adherence to established safety protocols to mitigate risks to personnel and the environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans with step-by-step procedures tailored for researchers, scientists, and drug development professionals.
Immediate Safety Precautions
Before handling TMDI, it is crucial to be aware of its significant hazards. TMDI is toxic and corrosive; inhalation, ingestion, or contact with skin or eyes may cause severe injury, burns, or death.[1] It is combustible and may react violently with water, releasing flammable, toxic, or corrosive gases.[1] All work with TMDI must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
Personal Protective Equipment (PPE) is mandatory:
-
Respiratory Protection: In case of inadequate ventilation, wear a NIOSH/MSHA or European Standard EN 136 approved respirator.
-
Eye Protection: Chemical safety goggles and a face shield are required.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile, butyl rubber).
-
Skin and Body Protection: A lab coat or chemical-resistant apron and closed-toe shoes are essential. For significant exposure risks, disposable coveralls should be used.
Spill Management
In the event of a TMDI spill, immediate and appropriate action is necessary.
-
Evacuate and Ventilate: Immediately evacuate the spill area and ensure it is well-ventilated.
-
Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material such as dry sand, earth, or vermiculite. Do not use combustible materials like sawdust or paper towels.
-
Collection: Carefully collect the absorbed material into an open-top container. Do not seal the container , as the reaction with moisture in the air can produce carbon dioxide, leading to a dangerous pressure buildup.[2]
-
Decontamination: Decontaminate the spill area using a suitable neutralization solution (see Table 1).
Operational Disposal Plan
All materials contaminated with TMDI, including unused product, spill cleanup materials, and empty containers, must be treated as hazardous waste. The primary method for rendering TMDI waste safe for disposal is through neutralization.
This protocol outlines a general procedure for neutralizing small quantities of TMDI waste in a laboratory setting.
Objective: To safely and completely convert the reactive isocyanate groups of TMDI into inert urea (B33335) derivatives.
Materials:
-
TMDI waste (liquid or absorbed on inert material)
-
Selected neutralization solution (see Table 1)
-
Large, open-top, chemically resistant container
-
Stirring mechanism (e.g., magnetic stirrer and stir bar)
-
Appropriate PPE
Procedure:
-
Prepare Neutralization Solution: In a designated and well-ventilated fume hood, prepare one of the decontamination solutions listed in Table 1 in a container large enough to accommodate the waste and allow for stirring.
-
Controlled Addition of Waste: Slowly and in small portions, add the TMDI waste to the stirred neutralization solution. The reaction is exothermic, so a slow addition rate is crucial to control the temperature.[1]
-
Reaction Time: Allow the mixture to react for a minimum of 48-72 hours with the container loosely covered to allow for the venting of any evolved carbon dioxide.[2][3] Occasional stirring during this period is recommended.
-
Verification of Neutralization (Optional but Recommended): The absence of isocyanate groups can be verified using a qualitative test, such as a colorimetric wipe test pad, if available.[3][4]
-
Final Disposal: After the reaction is complete, the neutralized waste must be disposed of as hazardous waste. Contact a licensed hazardous waste disposal contractor for proper disposal in accordance with all federal, state, and local regulations.
Data Presentation: Neutralization Solutions
The following table summarizes various solutions that can be used for the neutralization of diisocyanate waste. The choice of solution may depend on the specific laboratory conditions and available reagents.
| Solution Composition | Key Considerations |
| 5-10% Sodium Carbonate, 0.2-2% Liquid Detergent, and Water to make up 100% | A commonly recommended and effective solution. The detergent helps to emulsify the isocyanate, increasing the reaction rate. |
| 75% Water, 20% Soap Solution, and 5% n-Propanol | An alternative formulation where the alcohol can help to solubilize the isocyanate.[5] |
| 65% Water, 25% Rectified Spirit (95% Ethanol), 5% Dilute Ammonia (B1221849), and 5% Soap Solution | A more complex mixture that has been shown to be effective for neutralizing TDI and is likely applicable to TMDI.[5] The ammonia acts as a catalyst. |
Table 1: Formulations for Diisocyanate Neutralization Solutions.
Mandatory Visualization: TMDI Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe neutralization and disposal of TMDI waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
